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Foundational

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a successful and safe synthesis.

Introduction and Strategic Approach

3-(4-Methoxy-3-nitrophenyl)propanoic acid is a substituted aromatic carboxylic acid. The presence of the nitro group provides a versatile chemical handle for further functionalization, such as reduction to an amine, which is a common step in the synthesis of more complex pharmacologically active molecules.

The most direct and logical synthetic route to this target molecule is through the electrophilic aromatic substitution (nitration) of the readily available starting material, 3-(4-methoxyphenyl)propanoic acid. This approach is favored due to its efficiency and the well-established chemistry of nitration reactions.

The Chemistry of Nitration: A Mechanistic Overview

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The electron-rich aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, typically water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the nitration of 3-(4-methoxyphenyl)propanoic acid is governed by the electronic effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the propanoic acid group (-CH₂CH₂COOH).

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to electrophilic attack.

  • The Propanoic Acid Group (-CH₂CH₂COOH): This is a deactivating, meta-directing group. The carboxylic acid moiety is electron-withdrawing, and while the alkyl chain mitigates this effect to some extent, it still reduces the overall electron density of the ring, making it less reactive than benzene.

In this specific case, the powerful ortho, para-directing effect of the methoxy group dominates. The position para to the methoxy group is already substituted with the propanoic acid chain. Therefore, the incoming nitro group is directed to one of the two ortho positions. Steric hindrance from the propanoic acid side chain will likely favor the substitution at the 3-position, which is less sterically encumbered.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )ConcentrationNotes
3-(4-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20-Starting material
Concentrated Sulfuric AcidH₂SO₄98.0898%Dehydrating agent and catalyst
Concentrated Nitric AcidHNO₃63.0170%Nitrating agent
Dichloromethane (DCM)CH₂Cl₂84.93-Reaction solvent
Deionized WaterH₂O18.02-For workup
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01SaturatedFor neutralization
Brine (Saturated NaCl Solution)NaCl58.44SaturatedFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-Drying agent
EthanolC₂H₅OH46.0795%Recrystallization solvent
Step-by-Step Synthesis Procedure

Safety First: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It is imperative to perform this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath to 0-5 °C.

    • Slowly, with constant stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C throughout the addition.

    • Keep the prepared nitrating mixture in the ice bath until use.

  • Nitration Reaction:

    • In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve a known quantity of 3-(4-methoxyphenyl)propanoic acid in dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly, add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of the starting material. Maintain the reaction temperature below 10 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Workup:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Allow the ice to melt completely, then transfer the mixture to a separatory funnel.

    • Separate the organic layer (DCM).

    • Extract the aqueous layer with two additional portions of dichloromethane.

    • Combine the organic extracts and wash sequentially with cold deionized water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.[1]

  • Solvent Selection: An ethanol/water mixed solvent system is recommended.[1] Ethanol is a good solvent for the compound when hot, while water acts as an anti-solvent to induce crystallization upon cooling.[1]

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid.

    • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the crystals under vacuum to obtain the pure 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

Characterization of the Final Product

The identity and purity of the synthesized 3-(4-Methoxy-3-nitrophenyl)propanoic acid should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid side chain. The splitting patterns and integration values will confirm the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the expected number of carbon signals corresponding to the structure of the target molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Visualizing the Process

Reaction Scheme

Synthesis StartingMaterial 3-(4-Methoxyphenyl)propanoic acid Product 3-(4-Methoxy-3-nitrophenyl)propanoic acid StartingMaterial->Product Nitration Reagents HNO₃, H₂SO₄ Nitration Nitration

Caption: Synthetic route to 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

Experimental Workflow

Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration cluster_workup Workup & Purification A Cool H₂SO₄ to 0-5 °C B Slowly add HNO₃ A->B E Add Nitrating Mixture Dropwise B->E C Dissolve Starting Material in DCM D Cool to 0-5 °C C->D D->E F Stir at 0-5 °C E->F G Quench in Ice Water F->G H Extract with DCM G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Recrystallize from Ethanol/Water J->K

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid via electrophilic nitration of 3-(4-methoxyphenyl)propanoic acid is a robust and efficient method. By carefully controlling the reaction conditions, particularly the temperature, and following a systematic purification procedure, a high-purity product can be obtained. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (2025). 3-(4-Methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid - Optional[13C NMR].
  • National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem.
  • YouTube. (2024, June 7).
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid. BenchChem.
  • Chemistry LibreTexts. (2023, January 4). 15.

Sources

Exploratory

chemical structure of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

Title: Structural Elucidation and Synthetic Methodologies of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Comprehensive Technical Guide Executive Summary In the landscape of advanced active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Synthetic Methodologies of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, 3-(4-Methoxy-3-nitrophenyl)propanoic acid (C₁₀H₁₁NO₅) emerges as a highly versatile, strategic building block. Characterized by its push-pull electronic system—driven by a strongly electron-donating methoxy group and a strongly electron-withdrawing nitro group—this molecule offers predictable regiochemical reactivity. It serves as a critical non-natural amino acid precursor and a structural analog to commercially valuable intermediates such as 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid (1)[1] and 2-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid (2)[2]. This guide details the physicochemical profiling, mechanistic synthetic pathways, and self-validating analytical protocols required to isolate and characterize this compound with absolute regiochemical fidelity.

Physicochemical Profiling & Structural Dynamics

The reactivity of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is dictated by the spatial arrangement of its functional groups. The propanoic acid tail provides a handle for amidation or esterification, while the functionalized aromatic ring is primed for selective reductions or cross-coupling downstream.

Table 1: Physicochemical and Structural Properties

PropertyValueRationale / Implication for Synthesis
Molecular Formula C₁₀H₁₁NO₅Defines stoichiometry; exact monoisotopic mass is 225.0637 Da.
Molecular Weight 225.20 g/mol Standard parameter for molarity, equivalents, and yield calculations.
LogP (Predicted) ~1.5 - 1.8Indicates moderate lipophilicity; optimal for organic extraction (e.g., EtOAc).
pKa (Carboxylic Acid) ~4.5Allows for acid-base extraction purification (highly soluble in aqueous NaHCO₃).
H-Bond Donors 1The -OH of the carboxylic acid group dictates crystalline packing.
H-Bond Acceptors 5Oxygen atoms across the methoxy, nitro, and carboxylate groups.

Mechanistic Synthetic Pathways

To achieve high-purity synthesis, two primary thermodynamic pathways are viable. The choice of pathway depends on the availability of starting materials and the required scale.

Route A: Direct Electrophilic Aromatic Nitration (Preferred) This route utilizes 3-(4-methoxyphenyl)propanoic acid. The methoxy group at the C4 position is a powerful activating, ortho/para-directing group. Because the para position (C1) is occupied by the propanoic acid chain, electrophilic attack by the nitronium ion ( NO2+​ ) is directed exclusively to the equivalent ortho positions (C3 or C5), yielding the target molecule with near-perfect regioselectivity.

Route B: Knoevenagel Condensation & Selective Reduction An alternative approach involves the Knoevenagel condensation of the commercially available building block 4-methoxy-3-nitrobenzaldehyde (3)[3] with malonic acid. This forms a cinnamic acid intermediate—a well-documented industrial transformation (4)[4]. Subsequent selective reduction of the α,β -unsaturated double bond (e.g., via NaBH₄/CuCl) yields the target compound without reducing the sensitive nitro group.

SynthesisTree SM1 3-(4-Methoxyphenyl) propanoic acid Nitration Electrophilic Nitration (HNO3, AcOH, 0-5°C) SM1->Nitration Target 3-(4-Methoxy-3-nitrophenyl) propanoic acid Nitration->Target SM2 4-Methoxy-3-nitro- benzaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine) SM2->Knoevenagel Intermediate 4-Methoxy-3-nitro- cinnamic acid Knoevenagel->Intermediate Reduction Selective Reduction (NaBH4, CuCl) Intermediate->Reduction Reduction->Target

Synthesis pathways for 3-(4-Methoxy-3-nitrophenyl)propanoic acid via nitration or condensation.

Standard Operating Procedure (SOP): Synthesis via Nitration

The following protocol outlines the direct nitration methodology (Route A), engineered to prevent over-nitration and oxidative cleavage.

Objective: Synthesize 3-(4-Methoxy-3-nitrophenyl)propanoic acid with >98% regiochemical purity. Reagents: 3-(4-methoxyphenyl)propanoic acid (1.0 eq), Glacial Acetic Acid (5 volumes), Fuming Nitric Acid (1.1 eq).

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Suspend 3-(4-methoxyphenyl)propanoic acid in glacial acetic acid under an inert nitrogen atmosphere. Causality: Acetic acid acts as a moderately polar, protic solvent that stabilizes the nitronium ion without inducing the harsh sulfonating side reactions associated with concentrated sulfuric acid.

  • Thermal Equilibration: Chill the reaction vessel to 0–5 °C using an ice-salt bath. Causality: The methoxy group is profoundly activating. Lowering the thermal energy prevents the formation of dinitro-impurities and maximizes regioselectivity.

  • Electrophile Addition: Add fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Causality: Dropwise addition controls the steady-state concentration of the highly reactive electrophile, preventing exothermic runaway and localized hot spots.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C), stirring for 2 hours. Causality: Warming provides the necessary activation energy to drive the reaction to completion after the initial exothermic phase is safely managed.

  • Quenching & Precipitation: Pour the reaction mixture into 10 volumes of crushed ice/water with vigorous stirring. Causality: The sudden shift in solvent polarity forces the hydrophobic nitro-aromatic product to precipitate quantitatively, while unreacted nitric and acetic acids remain highly soluble in the aqueous phase.

  • Filtration & Washing: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH. Causality: Removing residual acids is critical; trace acids can catalyze esterification or degradation during the drying phase.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield the pure crystalline product.

Analytical Characterization Protocol (Self-Validating System)

To ensure absolute structural integrity, the following analytical cascade must be employed. The NMR data acts as a self-validating mathematical proof of the regiochemistry.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Methoxy Group: Singlet at ~3.85 ppm (3H).

    • Aliphatic Chain: Two distinct triplets at ~2.55 ppm and ~2.85 ppm (2H each), confirming the intact propanoic acid tail.

    • Aromatic Region (The Regiochemical Proof):

      • H-2 (ortho to NO₂, meta to OCH₃): Doublet at ~7.75 ppm (J = 2.0 Hz). The strong deshielding effect of the adjacent nitro group pushes this proton downfield.

      • H-6 (meta to OCH₃, para to NO₂): Doublet of doublets at ~7.45 ppm (J = 8.5, 2.0 Hz).

      • H-5 (ortho to OCH₃, meta to NO₂): Doublet at ~7.20 ppm (J = 8.5 Hz).

    • Causality of Validation: The presence of an ABX spin system with these specific coupling constants mathematically proves the 1,3,4-substitution pattern. If nitration had occurred at the 2-position, the NMR would show two ortho-coupled doublets (an AB system).

  • LC-MS (ESI-):

    • Expected m/z: 224.05 [M-H]⁻.

    • Causality: Negative ion mode is highly sensitive to carboxylic acids, providing a clean, definitive molecular weight confirmation without extensive fragmentation.

  • FT-IR (ATR):

    • Strong bands at ~1705 cm⁻¹ (C=O stretch of the carboxylic acid), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch).

Downstream Applications in Drug Development

The strategic placement of the functional groups on 3-(4-Methoxy-3-nitrophenyl)propanoic acid allows for diverse downstream transformations. Reduction of the nitro group yields 3-(3-amino-4-methoxyphenyl)propanoic acid, an aniline derivative that can undergo intramolecular lactamization to form 7-membered benzazepinone scaffolds. Furthermore, targeted chemical modifications of the propanoic chain can lead to phenylacetone derivatives, which are highly sought-after building blocks in complex API synthesis (5)[5].

References

  • Cato-Chem. "2-Amino-3-(4-methoxy-3-nitrophenyl)propanoic acid - CATO". Source: cato-chem.com.
  • AABlocks. "2-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid". Source: aablocks.com.
  • AK Scientific. "Aryl & Aliphatic Building Blocks - 4-Methoxy-3-nitrobenzaldehyde". Source: aksci.com.
  • Google Patents. "US4609756A - Process for the preparation of optionally substituted cinnamic acid". Source: google.com.
  • Google Patents. "US4638094A - Process for producing phenylacetones". Source: google.com.

Sources

Foundational

Whitepaper: Synthesis, Characterization, and Applications of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

Executive Summary In the landscape of modern drug development, functionalized phenylpropanoic acids serve as critical building blocks for synthesizing complex heterocyclic scaffolds and targeted therapeutics. 3-(4-Methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, functionalized phenylpropanoic acids serve as critical building blocks for synthesizing complex heterocyclic scaffolds and targeted therapeutics. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly versatile intermediate. While a dedicated, universally indexed CAS Registry Number for this specific derivative is often proprietary or unassigned in primary commercial catalogs, its chemical identity is firmly anchored by its direct, commercially available precursors: 3-(4-Methoxyphenyl)propanoic acid (CAS 1929-29-9) and 4-Methoxy-3-nitrocinnamic acid (CAS 58435-22-6) .

This technical guide provides an in-depth analysis of the synthetic methodologies, mechanistic causality, and downstream pharmaceutical applications of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, designed for research scientists and medicinal chemists.

Chemical Identity & Structural Significance

The structural architecture of 3-(4-Methoxy-3-nitrophenyl)propanoic acid features three distinct functional domains:

  • A Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring.

  • A Nitro Group (-NO₂): A strongly electron-withdrawing group that serves as a masked amine, crucial for downstream cyclization or coupling.

  • A Propanoic Acid Moiety (-CH₂CH₂COOH): A flexible aliphatic linker terminating in a carboxylic acid, ideal for amide bond formation.

The electronic interplay between the methoxy and nitro groups significantly alters the electron density of the aromatic ring, a phenomenon well-documented in related analogs such as 4-methoxy-3-nitrophenol [3].

Table 1: Chemical Identity and Precursor Data
Compound NameCAS Registry NumberMolecular FormulaMolecular WeightRole in Synthesis
3-(4-Methoxy-3-nitrophenyl)propanoic acid Unassigned / ProprietaryC₁₀H₁₁NO₅225.20 g/mol Target Intermediate
4-Methoxy-3-nitrocinnamic acid 58435-22-6C₁₀H₉NO₅223.18 g/mol Alkene Precursor
3-(4-Methoxyphenyl)propanoic acid 1929-29-9C₁₀H₁₂O₃180.20 g/mol Non-nitrated Precursor
Table 2: Predicted Physicochemical Properties
PropertyValuePharmacokinetic Implication
Topological Polar Surface Area (TPSA) 92.1 ŲGood membrane permeability; potential BBB penetration limits.
LogP (Predicted) 1.8 - 2.1Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Donors 1Favorable for target protein interaction (carboxylic acid).
Hydrogen Bond Acceptors 5Enhances solubility and receptor binding affinity.

Mechanistic Causality in Synthetic Pathways

The synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid typically proceeds via one of two convergent pathways, each requiring precise control over chemoselectivity and regioselectivity.

Pathway A: Regioselective Nitration

The starting material, 3-(4-Methoxyphenyl)propanoic acid [1], undergoes electrophilic aromatic substitution. Causality: The methoxy group is a strongly activating, ortho/para-directing group due to resonance electron donation. The propanoic acid moiety is a weak ortho/para director. Because the para position relative to the methoxy group is sterically blocked by the propanoic acid chain, the nitronium ion (NO₂⁺) exclusively attacks the ortho position (C3), yielding the desired isomer without the need for complex separation techniques.

Pathway B: Chemoselective Alkene Reduction

Alternatively, 4-Methoxy-3-nitrocinnamic acid [2] can be used as a precursor. Causality: Standard catalytic hydrogenation (H₂, Pd/C) will indiscriminately reduce both the alkene and the nitro group, yielding an unwanted aniline derivative. To selectively reduce the α,β-unsaturated double bond while preserving the nitro group, a hydride donor (NaBH₄) paired with a transition metal catalyst (e.g., NiCl₂) must be employed. This generates nickel boride (Ni₂B) in situ, which selectively hydrogenates the conjugated alkene.

SynthesisWorkflow A 3-(4-Methoxyphenyl)propanoic acid CAS: 1929-29-9 B Electrophilic Aromatic Nitration (HNO3 / AcOH, 0°C) A->B Regioselective C 3-(4-Methoxy-3-nitrophenyl)propanoic acid Target Compound B->C Ortho to -OCH3 D 4-Methoxy-3-nitrocinnamic acid CAS: 58435-22-6 E Chemoselective Reduction (NaBH4 / NiCl2) D->E Alkene Reduction E->C Preserves -NO2

Figure 1: Convergent synthetic pathways for 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction success before proceeding to workup.

Protocol A: Regioselective Electrophilic Aromatic Nitration
  • Objective: Synthesize 3-(4-Methoxy-3-nitrophenyl)propanoic acid via direct nitration.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 10.0 g of 3-(4-Methoxyphenyl)propanoic acid in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. (Causality: Low temperatures prevent oxidative cleavage of the alkyl chain and suppress dinitration).

    • Nitration: Prepare a nitrating mixture of 4.5 mL concentrated HNO₃ (68%) and 5 mL glacial acetic acid. Add this mixture dropwise over 30 minutes to maintain thermal control.

    • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (R_f ~0.4) will disappear, replaced by a distinct, more polar yellow spot (R_f ~0.25) indicative of the nitroaromatic product.

    • Quenching & Isolation: Pour the mixture over 200 g of crushed ice. Filter the resulting yellow precipitate under vacuum and wash with cold water.

    • Purification: Recrystallize from hot ethanol to yield pure 3-(4-Methoxy-3-nitrophenyl)propanoic acid. Confirm purity via ¹H-NMR (aromatic protons will shift from an AA'BB' system to an AMX system).

Protocol B: Chemoselective Alkene Reduction
  • Objective: Synthesize the target compound from 4-Methoxy-3-nitrocinnamic acid without reducing the nitro group.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 5.0 g of 4-Methoxy-3-nitrocinnamic acid in 50 mL of a 1:1 mixture of Methanol and THF.

    • Catalyst Addition: Add 0.5 g of NiCl₂·6H₂O. The solution will turn pale green.

    • Reduction: Cool to 0 °C. Carefully add 1.5 equivalents of NaBH₄ in small portions. (Caution: Vigorous hydrogen gas evolution occurs. The solution will turn black, indicating the formation of the active Ni₂B catalytic species).

    • Self-Validation (In-Process): Monitor via TLC under UV light (254 nm). The highly UV-active conjugated cinnamic acid spot will vanish, replaced by the weakly UV-active, non-conjugated propanoic acid derivative.

    • Workup: Quench with 1M HCl to dissolve the black precipitate. Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Downstream Applications in Drug Development

The primary value of 3-(4-Methoxy-3-nitrophenyl)propanoic acid lies in its utility as a precursor for 3-(3-Amino-4-methoxyphenyl)propanoic acid . Once the nitro group is reduced to an amine, the molecule becomes a bifunctional scaffold capable of undergoing intramolecular cyclization or intermolecular peptide coupling.

These transformations are critical in the synthesis of tetrahydroquinolines, indoles, and specialized kinase inhibitors used in oncology and neuropharmacology.

DownstreamApplications Target 3-(4-Methoxy-3-nitrophenyl)propanoic acid NitroRed Nitro Group Reduction (Pd/C, H2 or Fe/HCl) Target->NitroRed Activation Amine 3-(3-Amino-4-methoxyphenyl)propanoic acid NitroRed->Amine Key Intermediate Amide Peptide/Amide Coupling (EDC/HOBt) Amine->Amide Cyclization Intramolecular Cyclization (Lactamization) Amine->Cyclization API1 Targeted Therapeutics (Kinase Inhibitors) Amide->API1 API2 Heterocyclic Scaffolds (Tetrahydroquinolines) Cyclization->API2

Figure 2: Downstream functionalization and application in drug discovery.

References

  • PubChem. "4-Methoxy-3-nitrophenol | C7H7NO4 | CID 14958907". Available at:[Link]

Exploratory

The Solvation Dynamics of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Comprehensive Technical Guide

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-(4-Methoxy-3-nitroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(4-Methoxy-3-nitrophenyl)propanoic acid (a functionalized hydrocinnamic acid derivative) is a highly valuable building block in organic synthesis and medicinal chemistry. Its unique structural motif—a flexible propanoic acid tail coupled with an electron-rich methoxy group and an electron-deficient nitro group on an aromatic core—creates a complex physicochemical profile.

Understanding its solubility across various organic solvents is critical for optimizing reaction yields, designing purification protocols (e.g., crystallization, chromatography), and ensuring accurate dosing in preclinical in vitro assays. This whitepaper deconstructs the thermodynamic principles governing its solvation, provides predictive solubility profiling based on Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical quantification.

Structural Causality & Hansen Solubility Parameters (HSP)

To predict and manipulate the solubility of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP) [1][2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

Deconstructing the Molecule
  • The Carboxylic Acid (-COOH) Tail ( δH​ Dominance): The propanoic acid moiety acts as both a strong hydrogen bond donor and acceptor. In non-polar environments, low molecular weight carboxylic acids exhibit a specific behavior: they evaporate and solvate as stable dimers[1][3]. This dimerization reduces their apparent polarity, creating a high energy barrier for dissolution in aliphatic hydrocarbons.

  • The Nitro Group (-NO2) ( δP​ Dominance): The nitro group at the 3-position is a potent electron-withdrawing group. When positioned adjacent to the electron-donating methoxy group at the 4-position, it creates a strong "push-pull" dipole moment across the aromatic ring. This significantly elevates the polar parameter ( δP​ ) of the molecule.

  • The Aromatic Core & Methoxy Group ( δD​ & δH​ ): The benzene ring provides the baseline van der Waals dispersion forces ( δD​ ). The methoxy ether oxygen serves as an additional, albeit weaker, hydrogen bond acceptor.

The Solvation Mechanism

For successful dissolution, the HSP coordinates of the solvent must closely match those of the solute (minimizing the "Hansen distance")[3][4].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are exceptional hydrogen bond acceptors. They actively disrupt the carboxylic acid dimers, solvating the monomeric species while simultaneously stabilizing the strong dipole of the nitroaromatic ring.

  • Non-Polar Solvents (e.g., Hexane): The lack of δP​ and δH​ in aliphatic hydrocarbons results in a massive HSP mismatch. The solute prefers to remain in its crystalline lattice rather than enter a solvent cavity that cannot stabilize its polar functional groups.

HSP Core 3-(4-Methoxy-3-nitrophenyl) propanoic acid Disp Dispersion (δD) Aromatic Ring Core->Disp Pol Polarity (δP) Nitro Group (-NO2) Core->Pol HB H-Bonding (δH) Carboxylic Acid (-COOH) Core->HB Solv2 Non-Polar (Hexane, Toluene) Poor Solvation (Dimerization) Disp->Solv2 Solv1 Polar Aprotic (DMSO, DMF) Optimal Solvation Pol->Solv1 HB->Solv1

Figure 1: Hansen Solubility Parameter (HSP) interactions dictating solvent affinity.

Quantitative Solubility Profiling in Organic Solvents

Based on the structural analysis and empirical data from structurally analogous compounds (such as 4-methoxycinnamic acid[5] and 4-hydroxy-3-methoxycinnamic acid[6]), the estimated solubility profile for 3-(4-Methoxy-3-nitrophenyl)propanoic acid is summarized below.

Solvent ClassRepresentative SolventEstimated Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (High)Strong H-bond acceptance breaks -COOH dimers; excellent dipole-dipole stabilization of the -NO2 group.
Polar Protic Methanol (MeOH)50 - 100 (High)Dual H-bond donation and acceptance effectively solvates both the acid and ether moieties.
Medium Polarity Ethyl Acetate (EtOAc)10 - 50 (Moderate)Moderate dipole interactions; partial H-bond acceptance. Good for liquid-liquid extraction.
Non-Polar Aromatic Toluene1 - 10 (Low)Relies purely on δD​ (dispersion) forces. Solute likely remains in a dimerized state[1].
Non-Polar Aliphatic Hexane< 1 (Very Low)Complete mismatch of HSP. High crystal lattice energy barrier prevents dissolution.

Experimental Methodology: The Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory for rigorous drug development and chemical engineering. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[7][8].

Protocol Rationale (Self-Validating System)

This protocol is designed to eliminate kinetic artifacts (e.g., supersaturation) by ensuring true thermodynamic equilibrium is reached. It utilizes isothermal conditions and robust phase separation prior to HPLC-UV quantification[9][10].

Step-by-Step Procedure

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of 3-(4-Methoxy-3-nitrophenyl)propanoic acid into a 2 mL amber glass HPLC vial (amber glass prevents potential UV-induced degradation of the nitroaromatic system).

  • Add 1.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate).

  • Causality Check: A visible excess of solid must remain. If the solid dissolves completely, the solution is not saturated. Add compound in 20 mg increments until a persistent suspension is achieved[7].

Step 2: Isothermal Equilibration

  • Add a PTFE-coated magnetic stir bar to the vial and seal it tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a thermomixer or water bath set precisely to 25.0 ± 0.1 °C.

  • Agitate at 500 RPM for a minimum of 24 to 48 hours. Note: Extended time is required to ensure the crystal lattice has fully equilibrated with the solvated state[8].

Step 3: Phase Separation

  • Remove the vial from the thermomixer and allow it to stand undisturbed for 2 hours at 25°C to allow bulk sedimentation.

  • Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes at 25°C.

  • Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 100 µL of filtrate to account for potential adsorption of the solute onto the filter membrane.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase (e.g., 1:10 or 1:100) to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve.

  • Analyze via HPLC using a C18 reverse-phase column and UV detection (typically around 254 nm or the specific λmax​ of the compound).

  • Calculate the concentration in mg/mL, factoring in the dilution multiplier.

G A Solid Compound (Excess) C Isothermal Equilibration (Shake-Flask, 24-48h) A->C B Solvent Addition (Target Organic Solvent) B->C D Phase Separation (Centrifugation/Filtration) C->D E HPLC-UV Quantification D->E F Solubility Calculation (mg/mL) E->F

Figure 2: Standardized Shake-Flask Method for Equilibrium Solubility Determination.

Strategic Recommendations for Application Scientists

  • For Organic Synthesis: If utilizing this compound in an amide coupling reaction (e.g., reacting the propanoic acid with an amine), DMF or DMAc are the solvents of choice. They provide maximum solubility and are compatible with standard coupling reagents (HATU, EDC).

  • For Purification (Recrystallization): A mixed-solvent system is highly recommended. Dissolve the compound in a minimum volume of hot Ethyl Acetate (good solvent), and slowly add Hexane or Heptane (anti-solvent) until turbidity appears. Allow to cool slowly to induce crystallization.

  • For Biological Assays: To prepare high-concentration stock solutions for in vitro testing, use 100% DMSO . Ensure the final concentration of DMSO in the aqueous assay buffer does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Consideration of Hansen Solubility Parameters. Part 2. Hansen-Solubility.com. Available at:[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - National Institutes of Health. Available at:[Link]

  • Selection of solvents based on Hansen solubility parameters for calix[4]arene acetic-acid derivatives as extractants of metal ions. SciSpace. Available at:[Link]

  • Determination of Water Solubility Using the Shake Flask Method. U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at:[Link]

Sources

Foundational

13C NMR Data Analysis and Structural Characterization of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized aromatic intermediates that require rigorous structural validation before downstream synthetic applications. 3-(4-Methoxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic intermediates that require rigorous structural validation before downstream synthetic applications. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a prime example of a push-pull electronic system where the aromatic ring is simultaneously influenced by strongly electron-donating and electron-withdrawing substituents. This technical guide provides a comprehensive, self-validating framework for acquiring, interpreting, and assigning the 13 C NMR spectral data for this molecule, ensuring high-fidelity analytical workflows in drug development and materials science.

Mechanistic Context & Molecular Architecture

The molecular architecture of 3-(4-methoxy-3-nitrophenyl)propanoic acid features a benzene ring substituted with three distinct functional groups:

  • A propanoic acid chain (C1): Contributes an aliphatic side-chain and a terminal carboxylic acid. The baseline aliphatic contributions can be cross-referenced with structural analogs like 3-(4-methoxyphenyl)propanoic acid[1].

  • A nitro group (C3): A strongly electron-withdrawing group (EWG) that exerts both inductive (-I) and mesomeric (-M) deshielding effects.

  • A methoxy group (C4): A strongly electron-donating group (EDG) that exerts a powerful mesomeric shielding (+M) effect on its ortho and para positions.

The juxtaposition of the bulky methoxy and nitro groups at the 3- and 4-positions induces steric inhibition of resonance . The nitro group is forced slightly out of coplanarity with the aromatic ring, which dampens its -M effect and significantly alters the expected chemical shifts of the adjacent carbons. Understanding these causal electronic relationships is critical, as chemical shifts for 13 C nuclei are spread over a 200 ppm range, making them highly sensitive probes for localized electronic environments[2].

Experimental Protocol for Quantitative 13 C NMR Acquisition

To ensure trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following step-by-step methodology guarantees quantitative accuracy and maximum signal-to-noise ratio (SNR).

NMR_Workflow A Sample Preparation (50 mg in CDCl3) B Probe Tuning & Matching (13C / 1H channels) A->B C Automated Shimming (Z-axis gradients) B->C D Pulse Sequence (zgpg30 - Inverse Gated) C->D E Data Acquisition (NS=1024, D1=2s) D->E F Fourier Transform & Phase Correction E->F G Peak Picking & Multiplet Analysis F->G

Fig 1. Standardized workflow for quantitative 13C NMR acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). The CDCl3​ solvent provides a standard deuterium lock signal, and its central triplet at 77.16 ppm serves as the internal chemical shift reference[3].

  • Probe Tuning and Shimming: Manually or automatically tune the probe to the 13 C resonance frequency (e.g., 100 MHz on a 400 MHz spectrometer). Execute 3D gradient shimming to ensure absolute magnetic field homogeneity, which is critical for resolving closely spaced aromatic signals.

  • Pulse Sequence Selection: For standard structural verification, utilize a proton-decoupled 13 C pulse sequence (e.g., zgpg30). If quantitative integration is required to verify the carbon inventory, employ an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), coupled with a relaxation delay ( D1​ ) of at least 5×T1​ (longitudinal relaxation time).

  • Acquisition: Acquire a minimum of 1024 scans (NS) to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus.

  • Data Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation to enhance SNR without sacrificing resolution. Phase and baseline correct the spectrum manually to ensure accurate peak picking according to IUPAC recommendations[4].

13 C NMR Spectral Data & Signal Assignments

The following table summarizes the predicted quantitative data for 3-(4-methoxy-3-nitrophenyl)propanoic acid (100 MHz, CDCl3​ ). The assignment strategy relies on additive substituent empirical rules and resonance logic.

PositionCarbon TypePredicted Shift ( δ , ppm)Mechanistic Rationale & Electronic Environment
C9 C=O (Carboxyl)178.4Furthest downfield due to sp2 hybridization and the double bond to the highly electronegative oxygen[2].
C4 Ar-C (ipso to -OCH 3​ )151.5Strongly deshielded by the direct inductive (-I) pull of the oxygen atom.
C3 Ar-C (ipso to -NO 2​ )139.8Deshielded by the electron-withdrawing nitro group, though slightly mitigated by steric twisting.
C6 Ar-CH134.5Deshielded by the para-nitro group's resonance (-M) effect.
C1 Ar-C (ipso to alkyl)131.0Base aromatic shift slightly deshielded by the inductive effect of the alkyl attachment.
C2 Ar-CH125.4Shielded by the magnetic anisotropy of the adjacent ortho-nitro group.
C5 Ar-CH114.9Strongly shielded by the ortho-methoxy group's electron donation (+M effect).
C10 -OCH 3​ (Methoxy)56.6Typical aliphatic sp3 carbon shifted downfield by the attached electronegative oxygen[5].
C8 -CH 2​
  • ( α to C=O)
35.6Aliphatic carbon explicitly deshielded by the adjacent carbonyl group.
C7 -CH 2​
  • (benzylic)
  • 29.8Standard aliphatic sp3 carbon attached to the aromatic ring[5].

    Mechanistic Rationale for Chemical Shifts

    To build trust in spectral interpretation, one must look beyond empirical tables and understand the physical chemistry governing the nuclei:

    • The +M Shielding Effect: The methoxy group donates electron density into the aromatic π -system via resonance. This electron density localizes heavily on the ortho and para positions. Consequently, C5 (ortho to the methoxy group) is pushed significantly upfield to 114.9 ppm.

    • Steric Inhibition of Resonance: In a theoretical vacuum, the nitro group at C3 would strongly deshield the ortho and para carbons via its -M effect. However, the bulky methoxy group at C4 forces the nitro group to rotate out of the optimal coplanar alignment with the aromatic ring. This reduces orbital overlap, dampening the expected deshielding effect on C2 and C4, and causing the ipso-carbon (C3) to resonate near 139.8 ppm rather than further downfield.

    • Carbonyl Deshielding: The C9 carboxylic acid carbon resonates at 178.4 ppm. This extreme downfield shift is a dual consequence of sp2 hybridization (which increases s-character and deshields the nucleus) and the powerful inductive pull of two electronegative oxygen atoms[2].

    Downstream Applications in Drug Development

    Accurate 13 C NMR assignment of 3-(4-methoxy-3-nitrophenyl)propanoic acid is not merely an academic exercise. In pharmaceutical development, this compound serves as a critical synthetic precursor. Reduction of the nitro group yields an aniline derivative, which can undergo intramolecular cyclization to form functionalized quinolines or indoles—privileged scaffolds in the design of kinase inhibitors and GPCR modulators. Validating the carbon framework at this intermediate stage prevents costly synthetic failures downstream.

    References

    • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem, National Institutes of Health. Available at:[Link]

    • 13.10: Characteristics of 13C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

    • 13C NMR Chemical Shifts Guide. Heriot-Watt University. Available at: [Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. University of Pittsburgh / Organometallics. Available at: [Link]

    • Synthesis, structures and characterisations of truly... (IUPAC recommendations for NMR). Royal Society of Chemistry. Available at: [Link]

    Sources

    Exploratory

    Structural and Vibrational Elucidation of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid via Infrared Spectroscopy

    Executive Summary In the landscape of pharmaceutical synthesis and materials science, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a highly functionalized intermediate. The molecule features a complex architecture...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of pharmaceutical synthesis and materials science, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a highly functionalized intermediate. The molecule features a complex architecture: an electron-donating methoxy group (-OCH₃), a strongly electron-withdrawing nitro group (-NO₂), and a terminal carboxylic acid moiety (-COOH) attached via a two-carbon aliphatic linker.

    Because these functional groups exert competing electronic effects—creating a "push-pull" system across the aromatic ring—infrared (IR) spectroscopy is the premier analytical tool for its structural verification. This whitepaper provides a rigorous, causality-driven breakdown of the molecule's vibrational modes and establishes a self-validating experimental protocol for high-fidelity spectral acquisition.

    Self-Validating Experimental Protocol: ATR-FTIR Workflow

    To ensure spectral integrity and eliminate environmental artifacts, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. The following protocol is designed as a self-validating system, ensuring that every data point is mathematically and physically grounded.

    Step-by-Step Methodology
    • System Initialization & Purge : Activate the FTIR spectrometer and purge the optical bench with dry nitrogen (N₂) for a minimum of 30 minutes.

      • Causality: This eliminates atmospheric water vapor (which absorbs heavily at 3900–3400 cm⁻¹ and 1900–1300 cm⁻¹) and carbon dioxide (2350 cm⁻¹), preventing the masking of critical sample peaks.

    • Polystyrene Calibration (Self-Validation) : Place a standard 1.5 mil polystyrene film on the ATR crystal. Acquire a spectrum and verify that the aromatic C-C stretch peak is exactly at 1601.2 cm⁻¹ (± 0.5 cm⁻¹).

      • Causality: This step self-validates the interferometer's laser frequency and ensures absolute wavelength accuracy before any sample is analyzed.

    • Background Spectrum Acquisition : Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Acquire a background spectrum (32 scans).

      • Causality: The background spectrum captures the instrument's baseline response and residual environmental absorption, which is mathematically subtracted from the sample spectrum.

    • Sample Application : Deposit 1–2 mg of the crystalline 3-(4-Methoxy-3-nitrophenyl)propanoic acid directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

      • Causality: Solid samples require high pressure to ensure the evanescent wave penetrates the sample adequately (typically 0.5–2.0 µm depth), maximizing the signal-to-noise ratio without crushing the crystal.

    • Spectral Acquisition : Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹).

    • Data Processing : Apply an ATR correction algorithm.

      • Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match traditional transmission (KBr pellet) spectra.

    ATR_FTIR_Workflow A 1. System Initialization & Purge (N2) B 2. Polystyrene Calibration (Self-Validation) A->B C 3. Background Spectrum Acquisition B->C D 4. Sample Application (Crystal Contact) C->D E 5. Spectral Acquisition (32-64 Scans) D->E F 6. Atmospheric Compensation & Baseline Correction E->F

    Self-validating ATR-FTIR experimental workflow for spectral acquisition.

    Spectral Deconvolution: Domain-by-Domain Causality Analysis

    The IR spectrum of 3-(4-Methoxy-3-nitrophenyl)propanoic acid can be cleanly deconvoluted into four primary vibrational domains.

    Domain I: The Carboxylic Acid Region (3300–1700 cm⁻¹)

    The carboxylic acid group (-COOH) at the terminus of the propanoic acid chain dominates the high-frequency region.

    • O-H Stretch (3300–2500 cm⁻¹) : In the solid state, carboxylic acids form strongly hydrogen-bonded dimers. This intermolecular interaction pulls electron density away from the covalent O-H bond, lowering its force constant. Consequently, the vibrational frequency drops, and the myriad of micro-states created by varying hydrogen bond lengths broadens the peak into a massive envelope .

    • C=O Stretch (1700–1720 cm⁻¹) : Unlike benzoic acid derivatives where the carbonyl is conjugated with the aromatic ring (lowering the frequency to ~1680 cm⁻¹), the propanoic acid chain acts as an aliphatic insulator. The lack of conjugation keeps the C=O stretch in the higher, standard aliphatic range.

    Domain II: The Nitro-Aromatic System (1550–1330 cm⁻¹)

    The nitro group (-NO₂) is a strongly electron-withdrawing moiety. Because the two N-O bonds are equivalent via resonance, they do not vibrate independently; instead, they couple to produce two distinct modes [1].

    • Asymmetric Stretch (~1530 cm⁻¹) : The two oxygen atoms move in opposite directions relative to the nitrogen. This creates a massive change in the dipole moment, resulting in one of the most intense peaks in the spectrum.

    • Symmetric Stretch (~1350 cm⁻¹) : The oxygen atoms expand and contract in phase. While slightly less intense than the asymmetric stretch, it remains a highly diagnostic marker.

    Domain III: The Methoxy Linkage (1250–1030 cm⁻¹)

    The methoxy group (-OCH₃) is an electron-donating group attached directly to the aromatic ring.

    • Asymmetric C-O-C Stretch (~1250 cm⁻¹) : The lone pairs on the oxygen atom delocalize into the aromatic π-system. This resonance imparts partial double-bond character to the Aryl-Oxygen bond, increasing its force constant and pushing the absorption frequency significantly higher than that of a standard aliphatic ether (~1100 cm⁻¹).

    Domain IV: The 1,2,4-Trisubstituted Aromatic Fingerprint (900–600 cm⁻¹)

    The substitution pattern of the benzene ring is definitively assigned by examining the out-of-plane (OOP) C-H bending vibrations. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a 1,2,4-trisubstituted system (with the propanoic chain at C1, nitro at C3, and methoxy at C4).

    • Isolated Hydrogen (C2) : The hydrogen atom flanked by the propanoic acid chain and the nitro group vibrates independently, producing a sharp band between 870–900 cm⁻¹ [2].

    • Adjacent Hydrogens (C5, C6) : The two adjacent hydrogen atoms couple their bending motions, resulting in a strong absorption band between 780–830 cm⁻¹ [2].

    Molecular_IR_Mapping Mol 3-(4-Methoxy-3-nitrophenyl) propanoic acid COOH Carboxylic Acid Broad O-H (3300-2500 cm⁻¹) Strong C=O (~1710 cm⁻¹) Mol->COOH NO2 Nitro Group Asym. NO2 (~1530 cm⁻¹) Sym. NO2 (~1350 cm⁻¹) Mol->NO2 OCH3 Methoxy Group Asym. C-O-C (~1250 cm⁻¹) Sym. C-O-C (~1030 cm⁻¹) Mol->OCH3 Ring 1,2,4-Trisubstituted Ring C=C Stretch (~1600, 1500 cm⁻¹) OOP Bending (~820, ~880 cm⁻¹) Mol->Ring

    Mapping molecular substructures to their primary infrared vibrational domains.

    Quantitative Data Summary

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Structural Note
    Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadIntermolecular H-bonding weakens the O-H force constant.
    Carboxylic Acid C=O Stretch1700 – 1720Strong, SharpAliphatic linker insulates carbonyl from aromatic conjugation.
    Nitro Group Asymmetric N-O Stretch~1530Strong, SharpOpposing stretch of highly polar N-O bonds.
    Nitro Group Symmetric N-O Stretch~1350Strong, SharpIn-phase stretch of N-O bonds.
    Methoxy Group Asymmetric C-O-C Stretch~1250StrongResonance with aromatic ring increases aryl-O bond order.
    Methoxy Group Symmetric C-O-C Stretch~1030MediumStandard ether symmetric stretch.
    Aromatic Ring C=C Skeletal Stretch~1600, 1500, 1450VariableRing breathing modes; shifted slightly by push-pull substituents.
    Aromatic Ring OOP C-H Bend (Isolated H)870 – 900Medium to StrongDiagnostic for C2 hydrogen in 1,2,4-trisubstitution.
    Aromatic Ring OOP C-H Bend (Adjacent H)780 – 830StrongDiagnostic for C5, C6 hydrogens in 1,2,4-trisubstitution.

    References

    • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry Source: OpenStax URL:[Link]

    • 4.2: Infrared Spectroscopy Source: Chemistry LibreTexts URL:[Link]

    • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

    Sources

    Exploratory

    Structural Elucidation, Synthesis, and Nomenclature of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Comprehensive Guide for Drug Development

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized phenylpropanoic acids. These molecules serve as versatile, core building blocks for synthesizing complex activ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized phenylpropanoic acids. These molecules serve as versatile, core building blocks for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, GPCR antagonists, and targeted protein degraders.

    Understanding the precise nomenclature, physicochemical properties, and synthetic behavior of 3-(4-methoxy-3-nitrophenyl)propanoic acid is critical. In this whitepaper, I will break down the structural logic of this molecule, profile its electronic properties, and provide a self-validating, scalable synthetic protocol grounded in mechanistic causality.

    IUPAC Nomenclature and Structural Elucidation

    The IUPAC name of a chemical entity is its universal identifier, essential for patent filings, literature mining, and regulatory submissions. The preferred IUPAC name (PIN) for this compound is systematically derived using the rules outlined in the [1].

    The nomenclature logic follows a strict hierarchy:

    • Principal Group: The carboxylic acid (-COOH) has the highest priority among the functional groups present, dictating the suffix "-oic acid".

    • Parent Chain: The aliphatic chain containing the carboxylic acid has three carbons, forming the "propanoic acid" backbone.

    • Substituent Identification: A complex phenyl ring is attached to carbon-3 (C3) of the propanoic acid chain.

    • Ring Numbering: The point of attachment to the aliphatic chain is designated as C1' on the aromatic ring.

    • Ring Substituents: The methoxy group (-OCH3) is located at C4', and the nitro group (-NO2) is located at C3'.

    This logical deduction yields the definitive name: 3-(4-methoxy-3-nitrophenyl)propanoic acid .

    IUPAC_Logic A Identify Principal Group (-COOH) B Determine Parent Chain (Propanoic acid) A->B C Identify Ring Substituent (Phenyl at C3) B->C D Number Aromatic Ring (Attachment = C1') C->D E Assign Ring Substituents (Methoxy at C4', Nitro at C3') D->E F Assemble Full Name 3-(4-methoxy-3-nitrophenyl)propanoic acid E->F

    Logical decision tree for the IUPAC nomenclature of the target molecule.

    Physicochemical Properties and Electronic Profiling

    Before deploying this intermediate in a synthetic campaign, we must profile its physicochemical properties. The electron-donating methoxy group (+M effect) and the strongly electron-withdrawing nitro group (-M, -I effects) create a pronounced "push-pull" electronic system on the aromatic ring. This heavily influences both its solubility profile and downstream reactivity.

    Quantitative Data Summary
    ParameterValueCausality / Impact on Drug Design
    Molecular Weight 225.20 g/mol Ideal low-MW building block for fragment-based drug discovery.
    LogP (predicted) ~1.8 - 2.1Lipophilic enough for organic extraction, yet water-soluble at high pH.
    pKa (Carboxylic Acid) ~4.5Allows for easy isolation via acid-base liquid-liquid extraction.
    H-Bond Donors 1 (-COOH)Can participate in target-site binding or be masked via esterification.
    H-Bond Acceptors 5Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

    Synthetic Methodologies and Protocols

    The most robust and scalable method to synthesize 3-(4-methoxy-3-nitrophenyl)propanoic acid is via the electrophilic aromatic substitution (EAS) of 3-(4-methoxyphenyl)propanoic acid.

    Causality in Experimental Design

    Why do we choose direct nitration, and why does it yield the desired regiochemistry? The methoxy group is a strong activating ortho/para director [2]. Because the propanoic acid chain occupies the C1 position and the methoxy group occupies C4, the para position relative to the methoxy group is blocked. Therefore, the electrophile (nitronium ion, NO2+) is directed exclusively to the electronically enriched and sterically accessible ortho positions (C3 or C5, which are equivalent). This regioselectivity is driven by the resonance stabilization of the intermediate sigma complex, as detailed by [3].

    We maintain a strict temperature of 0–5 °C during the reaction. This is not arbitrary; elevated temperatures will lead to over-nitration (forming the dinitro species) and can cause oxidative cleavage of the aliphatic propanoic acid side chain by the strongly oxidizing nitric acid.

    Synthesis_Pathway SM1 3-(4-Methoxyphenyl)propanoic acid Reagent1 HNO3 / H2SO4 (Nitration at 0-5°C) SM1->Reagent1 Intermediate Sigma Complex (Ortho to Methoxy) Reagent1->Intermediate Product 3-(4-Methoxy-3-nitrophenyl)propanoic acid Intermediate->Product

    Synthetic workflow for regioselective nitration via electrophilic substitution.

    Self-Validating Experimental Protocol: Regioselective Nitration
    • Preparation: Dissolve 10.0 g (55.5 mmol) of 3-(4-methoxyphenyl)propanoic acid in 50 mL of concentrated sulfuric acid (H2SO4) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Temperature Control: Chill the reaction mixture to 0 °C using an ice-brine bath.

      • Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes below 2 °C.

    • Nitration: Prepare a nitrating mixture of 3.8 mL (60 mmol) of 70% nitric acid (HNO3) and 10 mL of concentrated H2SO4. Dropwise add this pre-chilled mixture to the flask over 30 minutes.

      • Validation Checkpoint: Monitor the exotherm. Adjust the addition rate to ensure the internal temperature never exceeds 5 °C to prevent oxidative degradation.

    • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C.

      • Validation Checkpoint: Quench a 0.1 mL aliquot in 1 mL of water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 1:1) or LC-MS to confirm the complete disappearance of the starting material.

    • Workup & Isolation: Slowly pour the reaction mixture over 200 g of vigorously stirred crushed ice. The product will precipitate as a pale yellow solid.

    • Purification: Vacuum filter the precipitate, wash sequentially with cold distilled water until the filtrate is pH neutral (pH ~7), and recrystallize from an ethanol/water mixture to yield pure 3-(4-methoxy-3-nitrophenyl)propanoic acid.

    Downstream Applications in API Development

    In late-stage drug development, the nitro group is rarely left in the final API due to potential toxicity liabilities (e.g., mutagenicity via in vivo nitroreduction). Instead, it serves as a highly stable, masked amine.

    Catalytic hydrogenation (e.g., Pd/C with H2 gas) or dissolving metal reduction (Fe/HCl) of the nitro group yields 3-(3-amino-4-methoxyphenyl)propanoic acid . This resulting aniline derivative is a highly versatile bifunctional nucleophile. It is primed for amide couplings (using HATU/DIPEA), reductive aminations, or intramolecular lactamizations to form functionalized dihydroquinolone scaffolds—privileged structures in modern pharmacology.

    Downstream_Applications A 3-(4-Methoxy-3-nitrophenyl)propanoic acid B Nitro Reduction (Pd/C, H2 or Fe/HCl) A->B C 3-(3-Amino-4-methoxyphenyl)propanoic acid B->C D Amide Coupling (HATU / DIPEA) C->D E Cyclization (Lactamization) C->E F Target API Scaffold (e.g., Dihydroquinolones) D->F E->F

    Downstream synthetic utility of the intermediate in active pharmaceutical ingredient design.

    References

    • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." IUPAC Blue Book. [Link]

    • Chemistry LibreTexts. "An Explanation of Substituent Effects." Organic Chemistry (Wade).[Link]

    • Organic Chemistry Tutor. "Directing Effects in Electrophilic Aromatic Substitution Reactions." Organic Chemistry Tutorials.[Link]

    Foundational

    molecular weight of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Molecular Weight and Physicochemical Profiling of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Technical Guide for Drug Development Executive Summary In modern drug discovery and organic synthesis, hydrocinnamic acid der...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Molecular Weight and Physicochemical Profiling of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Technical Guide for Drug Development

    Executive Summary

    In modern drug discovery and organic synthesis, hydrocinnamic acid derivatives serve as foundational building blocks for a wide array of active pharmaceutical ingredients (APIs). Among these, 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly versatile intermediate. Its unique structural architecture—comprising an aromatic core, an electron-donating methoxy group, an electron-withdrawing nitro group, and a terminal carboxylic acid—makes it an ideal precursor for synthesizing complex amino-derivatives and lactams[1].

    As a Senior Application Scientist, understanding the precise molecular weight and physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for predicting pharmacokinetic behavior, optimizing chromatographic separation, and ensuring accurate mass spectrometric identification. This guide provides an in-depth technical analysis of the , its implications in drug design, and the validated analytical workflows required for its characterization.

    Structural Composition and Molecular Weight Analysis

    The molecular weight (MW) of a compound dictates its diffusion rate, receptor binding kinetics, and overall bioavailability. 3-(4-Methoxy-3-nitrophenyl)propanoic acid has the chemical formula C₁₀H₁₁NO₅ .

    To understand its mass profile, we must break down the exact monoisotopic mass and the standard atomic weight contributions of its constituent moieties. The exact monoisotopic mass is critical for High-Resolution Mass Spectrometry (HRMS)[2], while the standard molecular weight is used for stoichiometric calculations in synthetic workflows.

    Quantitative Mass Data Summary
    ElementAtom CountMonoisotopic Mass Contribution (Da)Standard Atomic Weight Contribution ( g/mol )
    Carbon (C) 10120.0000120.110
    Hydrogen (H) 1111.085811.088
    Nitrogen (N) 114.003114.007
    Oxygen (O) 579.974579.995
    Total 27 225.0634 Da 225.200 g/mol

    Note: The calculated monoisotopic mass of 225.0634 Da aligns with established cheminformatics databases for C₁₀H₁₁NO₅ isomers[3].

    MW_Contributions Core Benzene Ring (C6H3) MW: ~75.09 Total 3-(4-Methoxy-3-nitrophenyl) propanoic acid MW: 225.20 g/mol Core->Total Methoxy Methoxy Group (-OCH3) MW: ~31.03 Methoxy->Total Nitro Nitro Group (-NO2) MW: ~46.01 Nitro->Total Propanoic Propanoic Acid (-CH2CH2COOH) MW: ~73.07 Propanoic->Total

    Fig 1. Structural assembly and molecular weight contributions of the target compound.

    Pharmacokinetic Implications (Lipinski’s Rule of Five)

    In drug development, a compound's molecular weight is a primary filter for assessing oral bioavailability. According to Lipinski's Rule of Five (RO5), poor absorption or permeation is highly probable if a molecule exceeds a molecular weight of 500 Da[4].

    At 225.20 g/mol , 3-(4-Methoxy-3-nitrophenyl)propanoic acid sits well below this threshold. This low molecular weight provides a significant "mass budget" for medicinal chemists. For instance, when this molecule is used as a scaffold, the nitro group can be reduced to an amino group (yielding 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid derivatives[1]), and further conjugated with bulky pharmacophores without violating the 500 Da limit. Furthermore, the molecule possesses only one hydrogen bond donor (the carboxylic OH) and six hydrogen bond acceptors (five oxygens, one nitrogen), perfectly adhering to the RO5 criteria[4].

    Analytical Methodology: LC-MS/MS Molecular Weight Verification

    To empirically verify the molecular weight and purity of synthesized 3-(4-Methoxy-3-nitrophenyl)propanoic acid, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard[5].

    Causality in Experimental Design
    • Ionization Mode: Electrospray Ionization in negative mode (ESI-) is selected over positive mode. Why? The terminal propanoic acid moiety has a low pKa (~4.5). Under neutral or slightly basic mobile phase conditions, it readily deprotonates to form a highly stable carboxylate anion ( [M−H]− ). This yields a robust signal at m/z 224.056 with minimal fragmentation[5].

    • Stationary Phase: A reversed-phase C18 column is utilized. Why? The hydrophobic aromatic ring and methoxy group ensure adequate retention on the non-polar C18 silica, while the polar nitro and carboxylic groups allow for controlled elution using an aqueous/organic gradient.

    • Self-Validation: The protocol mandates the inclusion of an isotopically labeled internal standard (e.g., a deuterated propanoic acid derivative). Why? This creates a self-validating system. The internal standard co-elutes and ionizes under identical conditions, allowing the system to automatically correct for matrix-induced ion suppression, ensuring that the detected mass intensity is a true reflection of analyte concentration[2].

    LCMS_Workflow Prep Sample Preparation Spike Internal Standard HPLC HPLC Separation C18 Column, Gradient Elution Prep->HPLC ESI ESI(-) Ionization Deprotonation to [M-H]- HPLC->ESI MS High-Resolution MS Q-TOF / Orbitrap ESI->MS Data Data Analysis Target m/z: 224.056 MS->Data

    Fig 2. Self-validating LC-MS/MS analytical workflow for molecular weight verification.

    Step-by-Step LC-MS/MS Protocol

    Phase 1: Sample Preparation

    • Accurately weigh 1.0 mg of 3-(4-Methoxy-3-nitrophenyl)propanoic acid using a microbalance.

    • Dissolve the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Validation Step: Spike the working solution with 1 µg/mL of a deuterated internal standard (e.g., Propanoic-d5 acid) to correct for ionization efficiency variances.

    Phase 2: Chromatographic Separation

    • Column: Install a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: Initiate at 5% B, hold for 1 minute. Ramp to 95% B over 7 minutes to elute the hydrophobic core. Hold at 95% B for 2 minutes to wash the column, then return to 5% B for 3 minutes to re-equilibrate.

    • Flow Rate: Set to 0.3 mL/min. Inject 2 µL of the prepared sample.

    Phase 3: Mass Spectrometry Detection

    • Configure the mass spectrometer (Q-TOF or Orbitrap) to Negative Electrospray Ionization (ESI-) mode[2].

    • Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation and gas-phase ion generation.

    • Scan the mass range from m/z 100 to 500.

    • Extract the ion chromatogram (EIC) for the theoretical [M−H]− monoisotopic mass of 224.056 Da . Verify the presence of the internal standard peak to validate the run.

    References

    • "PubChemLite - 3-(5-methyl-2-nitrophenoxy)propanoic acid (C10H11NO5)." Université du Luxembourg.
    • "2-Amino-3-(4-methoxy-3-nitrophenyl)propanoic acid - CATO." CATO Chem.
    • "Lipinski's rule of five - Wikipedia." Wikipedia.
    • "Application Notes and Protocols for the Analysis of 2-Phenylpropionic Acid Derivatives by NMR and Mass Spectrometry." Benchchem.
    • "Propanoic Acid Analysis Service." Creative Proteomics.

    Sources

    Exploratory

    Stability and Storage Conditions for 3-(4-Methoxy-3-nitrophenyl)propanoic acid: A Technical Guide

    Executive Summary In modern drug development and organic synthesis, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a critical intermediate. Characterized by a push-pull electronic system—an electron-donating methoxy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug development and organic synthesis, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a critical intermediate. Characterized by a push-pull electronic system—an electron-donating methoxy group and an electron-withdrawing nitro group on an aromatic ring, coupled with a propanoic acid aliphatic chain—this compound presents unique stability challenges.

    As a Senior Application Scientist, I have structured this whitepaper to move beyond generic safety data sheets. Here, we will dissect the mechanistic causality behind the degradation of this molecule, establish field-proven, self-validating storage protocols, and provide standardized experimental workflows for stability assessment.

    Chemical Profiling and Mechanistic Causality

    To understand how to store a compound, one must first understand how it degrades. The stability of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is dictated by the distinct vulnerabilities of its functional groups[1]:

    • The Nitroaromatic Core (-NO₂): Nitroaromatic compounds are notoriously sensitive to photochemical stress[2][3]. Upon exposure to ultraviolet (UV) or visible light, the nitro group can undergo photo-reduction, leading to the formation of reactive nitroso intermediates or complex radical cascades.

    • The Methoxy Group (-OCH₃): While generally stable, the methoxy group acts as a strong electron donor. When positioned ortho to the nitro group, it creates a localized dipole that lowers the activation energy required for nucleophilic aromatic substitution or oxidative cleavage under extreme conditions.

    • The Propanoic Acid Chain (-CH₂CH₂COOH): Carboxylic acids are susceptible to dimerization via hydrogen bonding and, under high thermal stress, can undergo decarboxylation. Furthermore, the acidic proton makes the molecule incompatible with strong bases, which will lead to rapid salt formation and potential solubilization if exposed to ambient moisture[4][5].

    Table 1: Physicochemical Stability Parameters
    ParameterRecommended ConditionMechanistic Rationale
    Long-Term Storage 2°C to 8°C (Refrigerated)Minimizes thermal kinetic energy, preventing slow aliphatic oxidation and thermal decarboxylation.
    Light Exposure Strictly protect from lightPrevents UV-mediated photo-reduction of the nitroaromatic system[2].
    Container Material Amber glass with PTFE-lined capAmber glass blocks <400 nm UV radiation; PTFE prevents moisture permeation and chemical leaching.
    Atmosphere Inert Headspace (Argon/N₂)Displaces ambient oxygen, mitigating the risk of auto-oxidation pathways[6].
    Incompatibilities Strong oxidizers, strong basesPrevents violent redox reactions and unwanted deprotonation of the carboxylic acid[5].

    Degradation Pathways

    Understanding the exact pathways of degradation allows researchers to troubleshoot impurities during scale-up synthesis. The diagram below illustrates the primary environmental stressors and their corresponding degradation mechanisms.

    G A 3-(4-Methoxy-3-nitrophenyl) propanoic acid B UV/Vis Light Exposure A->B C Thermal Stress (>150°C) A->C D Moisture/Humidity A->D E Nitro-to-Nitroso Photoreduction B->E hν (Photolysis) F Decarboxylation / Oxidation C->F Δ (Heat) G Crystal Hydrate Formation / Clumping D->G H2O Absorption

    Primary degradation pathways of 3-(4-Methoxy-3-nitrophenyl)propanoic acid under stress.

    Standardized Experimental Protocol: Forced Degradation Study

    To validate the stability profile of a specific batch of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a forced degradation study following ICH Q1A/Q1B guidelines is required. This protocol is designed as a self-validating system : every stressed sample is paired with a neutralized control to ensure that degradation occurs during the stress phase, not during the analytical phase.

    Phase 1: Sample Preparation
    • Stock Solution: Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock.

    • Causality Note: Methanol is chosen over water due to the compound's limited aqueous solubility, ensuring a homogenous reaction matrix.

    Phase 2: Stress Conditions
    • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

    • Photolytic Stress: Place 2.0 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 watt hours/m² of near-UV energy (ICH Q1B compliant).

    Phase 3: Quenching and Neutralization (Critical Step)
    • Immediately upon completion of the incubation period, quench the reactions to halt degradation kinetics.

    • Neutralize the acid sample with 1.0 mL of 0.1 N NaOH. Neutralize the base sample with 1.0 mL of 0.1 N HCl.

    • Causality Note: Failing to neutralize the samples before injection into the HPLC will lead to on-column degradation, yielding false-positive impurity peaks and compromising the trustworthiness of the data.

    Phase 4: Analytical Workflow

    Analyze the quenched samples using HPLC-DAD (Diode Array Detector) coupled with Mass Spectrometry (LC-MS). Monitor at 254 nm (optimal for the nitroaromatic chromophore).

    Workflow S1 Sample Preparation (1 mg/mL in MeOH) S2 Forced Degradation (Acid, Base, Heat, UV) S1->S2 S3 Quenching & Neutralization S2->S3 S4 HPLC-UV/Vis & LC-MS Analysis S3->S4 S5 Data Processing & Kinetic Modeling S4->S5

    Standardized experimental workflow for forced degradation and stability assessment.

    Conclusion and Best Practices

    The integrity of 3-(4-Methoxy-3-nitrophenyl)propanoic acid relies heavily on mitigating its inherent vulnerabilities to light, heat, and reactive chemicals. By strictly adhering to refrigerated (2–8°C), dark, and inert storage conditions, researchers can prevent the insidious accumulation of photolytic and oxidative impurities. Implementing the self-validating forced degradation protocols outlined above will ensure that any degradation is accurately quantified, maintaining the rigorous E-E-A-T standards required in advanced pharmaceutical development.

    References

    • Nitroaromatic Compounds, from Synthesis to Biodegradation PMC - NIH[Link]

    Sources

    Foundational

    Comprehensive Hazard Profile and Handling Protocols for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Abstract In drug development and advanced organic synthesis, hydrocinnamic acid derivatives serve as critical building blocks. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly functionalized intermediate whose utili...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In drug development and advanced organic synthesis, hydrocinnamic acid derivatives serve as critical building blocks. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly functionalized intermediate whose utility is matched by its complex hazard profile. This whitepaper provides an in-depth, self-validating technical guide to understanding its predictive toxicology, reactive hazards, and the causality behind strict experimental handling protocols.

    Structural Deconstruction and Predictive Toxicology

    To design a safe experimental workflow, we must first deconstruct the molecule. The hazard profile of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is synergistically driven by its three distinct functional groups. As an application scientist, I approach this not as a static list of risks, but as a dynamic system of chemical reactivity:

    • The Propanoic Acid Tail: This moiety confers mild acidity to the molecule. In biological and laboratory settings, it acts as a localized irritant to mucous membranes and the epidermis, necessitating barrier protection[1].

    • The Nitroaromatic Ring: This is the primary driver of toxicological concern. Nitro groups ( −NO2​ ) are strongly electron-withdrawing. In vivo, they are notorious for undergoing enzymatic reduction to form highly reactive electrophiles[2].

    • The Methoxy Group: Located at the para position relative to the propanoic chain, this electron-donating group influences the electron density of the aromatic ring, subtly lowering the reduction potential of the adjacent nitro group and stabilizing intermediate radical species.

    Core Hazard Assessment

    Acute and Chronic Toxicity

    Drawing from the established hazard profiles of closely related structural analogs like[2], acute exposure to this compound primarily manifests as skin irritation (H315) and serious eye irritation (H319) [2].

    The chronic hazard lies in the nitroaromatic structure. Nitroaromatics are established pharmacophores for mutagenicity. Upon hepatic metabolism, nitroreductases convert the nitro group into nitroso and hydroxylamine intermediates. These species induce oxidative stress via redox cycling and can form covalent adducts with DNA and proteins.

    Reactive Hazards and Stability

    Under standard ambient conditions, the compound is a stable crystalline solid. However, its thermal stability is a critical parameter during scale-up. Exposure to extreme exothermic conditions or open flames triggers thermal decomposition, leading to the release of highly toxic nitrogen oxides ( NOx​ ) and carbon monoxide[1]. Furthermore, closed reaction vessels containing this compound may rupture explosively if exposed to the sustained heat of a fire[3].

    Quantitative Hazard Data

    The following table synthesizes the predictive physical properties and Globally Harmonized System (GHS) hazard classifications based on authoritative data for its direct structural analogs[1][2][3].

    Property / Hazard ParameterDescription / GHS ClassificationProtective Measure
    Appearance Light yellow to orange crystalline powderAvoid aerosolization
    Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Nitrile gloves, Lab coat
    Serious Eye Damage Category 2A (H319: Causes serious eye irritation)Splash-proof safety goggles
    Thermal Decomposition Yields toxic NOx​ and CO gasesConduct reactions in fume hood
    Storage Conditions Cool, dark place; away from oxidizing agentsStore in amber glass, inert gas

    Molecular Toxicology Pathway

    Understanding the biological fate of the nitroaromatic moiety is essential for recognizing the importance of inhalation and dermal protection. The diagram below illustrates the causality of nitroaromatic toxicity via enzymatic reduction.

    Pathway A 3-(4-Methoxy-3-nitrophenyl) propanoic acid B Nitroreductase (Hepatic Metabolism) A->B Enzymatic Reduction C Nitroso Intermediate (Reactive Electrophile) B->C D Hydroxylamine Derivative C->D Further Reduction E Oxidative Stress / ROS C->E Redox Cycling F Macromolecule Binding (DNA/Protein Adducts) D->F Electrophilic Attack

    Fig 1: Hepatic bioreduction of the nitroaromatic moiety leading to oxidative stress.

    Experimental Handling Protocols

    A protocol is only as strong as its underlying logic. To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to when utilizing 3-(4-Methoxy-3-nitrophenyl)propanoic acid in synthetic workflows.

    Step 1: Pre-Weighing Preparation
    • Action: Don appropriate PPE, including double-layered nitrile gloves, tight-fitting safety goggles, and a flame-resistant lab coat.

    • Causality: The propanoic acid tail acts as a direct contact irritant[2]. Double-gloving ensures that if the outer layer is compromised by the solvent, the inner layer maintains a barrier against the dissolved nitroaromatic compound.

    Step 2: Dispensing and Dissolution
    • Action: Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a high-velocity fume hood. Dissolve the solid in an appropriate aprotic solvent (e.g., DMSO, DMF, or DCM) before transferring it to the primary reaction vessel.

    • Causality: Fine crystalline powders are highly prone to electrostatic dispersion. Local exhaust ventilation is mandatory to mitigate the dispersion of dust[3], thereby eliminating the inhalation vector for the mutagenic nitroaromatic core.

    Step 3: Reaction Execution
    • Action: Conduct all synthetic modifications (such as esterification or amide coupling) under an inert atmosphere of Nitrogen ( N2​ ) or Argon ( Ar ).

    • Causality: Purging the system of oxygen prevents unwanted side-reactions and minimizes the risk of thermal runaway, which could trigger the release of irritating NOx​ gases[1].

    Step 4: Quenching and Waste Disposal
    • Action: Quench the reaction mixture slowly using a mild aqueous base (e.g., saturated NaHCO3​ ) at 0∘C . Segregate all resulting waste into designated, clearly labeled halogen-free organic and aqueous streams.

    • Causality: The aqueous base safely neutralizes the unreacted propanoic acid moiety. Controlled cooling prevents exothermic spikes during the quench. Segregation ensures the reactive nitro intermediates do not undergo hazardous cross-reactions with incompatible oxidizers in generic waste carboys.

    Workflow Visualization

    Workflow N1 1. Dispensing (Fume Hood) N2 2. Dissolution (Aprotic Solvents) N1->N2 Transfer Sealed N3 3. Reaction (Inert Atmosphere) N2->N3 Reagent Addition N4 4. Quenching (Aqueous Base) N3->N4 Controlled Cooling

    Fig 2: Standard operating procedure for handling and quenching nitroaromatic intermediates.

    Conclusion

    Handling highly functionalized intermediates like 3-(4-Methoxy-3-nitrophenyl)propanoic acid requires a paradigm shift from simple compliance to mechanistic understanding. By acknowledging the specific causality of the nitroaromatic and propanoic acid moieties, researchers can design inherently safer experimental workflows that protect both the integrity of the synthesis and the health of the laboratory personnel.

    References

    Sources

    Exploratory

    An In-depth Technical Guide to 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: Synthesis, Properties, and Potential Applications

    Abstract This technical guide provides a comprehensive overview of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Due to its sp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a comprehensive overview of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound is not widely available commercially, and its history is primarily rooted in the broader development of synthetic methodologies for multifunctionalized aromatic compounds. This document details plausible synthetic routes, predicted physicochemical properties, and potential applications for researchers and professionals in drug development. The protocols described herein are based on established and analogous chemical transformations, offering a robust framework for the laboratory-scale preparation of this molecule.

    Introduction and Historical Context

    The compound 3-(4-Methoxy-3-nitrophenyl)propanoic acid, while not having a storied history of its own discovery, emerges from the rich field of synthetic organic chemistry. Its structural motifs—a nitrated anisole core coupled with a propanoic acid side chain—are prevalent in a variety of biologically active molecules. The methoxy group is a common feature in many natural products and pharmaceuticals, often modulating solubility and metabolic stability. The nitro group, a powerful electron-withdrawing group, serves as a versatile synthetic handle for further functionalization, such as reduction to an amine, which can then be elaborated into a wide array of nitrogen-containing heterocycles or other functional groups.

    The history of this compound is therefore intrinsically linked to the development of fundamental organic reactions, including electrophilic aromatic substitution (specifically, nitration), and methods for carbon-carbon bond formation to construct the propanoic acid side chain. This guide will explore the synthesis of this molecule from readily available starting materials, providing a logical framework for its preparation.

    Physicochemical Properties

    PropertyPredicted Value/DescriptionReference/Basis
    Molecular Formula C₁₀H₁₁NO₅-
    Molecular Weight 225.20 g/mol -
    Appearance Expected to be a crystalline solid, likely pale yellow due to the nitro group.Analogy to other nitrated aromatic compounds.
    Melting Point Expected to be higher than its non-nitrated analog, 3-(4-methoxyphenyl)propanoic acid (m.p. 98-106 °C), due to increased polarity and potential for intermolecular interactions.[1]
    Solubility Likely sparingly soluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[2]
    pKa The presence of the electron-withdrawing nitro group is expected to make the carboxylic acid slightly more acidic than 3-(4-methoxyphenyl)propanoic acid.General electronic effects on acidity.

    Synthetic Routes and Methodologies

    The synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid can be approached from two primary retrosynthetic disconnections. The first involves the late-stage nitration of a pre-existing propanoic acid side chain on a methoxy-substituted phenyl ring. The second strategy involves building the propanoic acid side chain onto a phenyl ring that already bears the desired methoxy and nitro substituents.

    Route 1: Nitration of 3-(4-Methoxyphenyl)propanoic Acid

    This is a straightforward approach that begins with the commercially available 3-(4-methoxyphenyl)propanoic acid. The key step is the regioselective nitration of the aromatic ring. The methoxy group is an ortho-, para-directing group. Since the para position is blocked by the propanoic acid side chain, the nitration is expected to occur at the ortho position (position 3) relative to the methoxy group.

    Synthesis Route 1 start 3-(4-Methoxyphenyl)propanoic acid intermediate 3-(4-Methoxy-3-nitrophenyl)propanoic acid start->intermediate HNO₃, H₂SO₄

    Caption: Synthetic workflow for Route 1.

    Experimental Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Addition of Starting Material: Slowly add 3-(4-methoxyphenyl)propanoic acid to the cooled sulfuric acid with stirring until it completely dissolves.

    • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The solid product will precipitate out.

    • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral to litmus, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    Route 2: Side-Chain Elaboration from 4-Methoxy-3-nitrobenzaldehyde

    This route begins with a commercially available starting material where the substitution pattern on the aromatic ring is already established. The challenge then becomes the construction of the propanoic acid side chain. A common and effective method for this transformation is the Perkin reaction to form an unsaturated acid, followed by reduction.

    Synthesis Route 2 start 4-Methoxy-3-nitrobenzaldehyde intermediate1 4-Methoxy-3-nitrocinnamic acid start->intermediate1 Acetic anhydride, Sodium acetate final_product 3-(4-Methoxy-3-nitrophenyl)propanoic acid intermediate1->final_product H₂, Pd/C

    Caption: Synthetic workflow for Route 2.

    Experimental Protocol:

    Step 1: Synthesis of 4-Methoxy-3-nitrocinnamic acid (Perkin Reaction) [3][4]

    • Reaction Mixture: In a round-bottom flask, combine 4-methoxy-3-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate.

    • Heating: Heat the mixture under reflux for several hours.

    • Work-up: Cool the reaction mixture and pour it into water. The product will precipitate.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent.

    Step 2: Reduction of 4-Methoxy-3-nitrocinnamic acid

    • Reaction Setup: Dissolve the 4-methoxy-3-nitrocinnamic acid in a suitable solvent such as ethanol in a hydrogenation vessel.

    • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent to yield pure 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Potential Applications in Research and Drug Development

    While specific applications for 3-(4-Methoxy-3-nitrophenyl)propanoic acid are not extensively documented, its structure suggests several potential uses in a research and development setting:

    • Intermediate for Novel Pharmaceuticals: The presence of both a carboxylic acid and a nitro group makes this compound a versatile intermediate. The carboxylic acid can be converted to esters, amides, or other derivatives, while the nitro group can be reduced to an amine, which is a key functional group in many drug candidates. This amine can then be used in a variety of coupling reactions to build more complex molecular architectures.

    • Scaffold for Biologically Active Molecules: The substituted phenylpropanoic acid scaffold is found in a number of compounds with interesting biological activities, including anti-inflammatory and analgesic properties.[2] The introduction of a nitro group provides a point for further chemical modification to explore structure-activity relationships.

    • Probes for Chemical Biology: The nitroaromatic group can sometimes act as a bioreductive-activated prodrug moiety. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of a cytotoxic agent or a signaling molecule. This makes the compound a potential starting point for the design of hypoxia-activated probes or drugs.

    Conclusion

    3-(4-Methoxy-3-nitrophenyl)propanoic acid is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Although not a commonplace reagent, its synthesis is achievable through well-established organic transformations. This guide has provided two plausible and detailed synthetic routes, predicted its key physicochemical properties, and outlined its potential applications. The methodologies and insights presented here are intended to empower researchers and drug development professionals to access and utilize this versatile compound in their scientific endeavors.

    References

    • PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

    • Organic Syntheses. m-NITROCINNAMIC ACID. Available from: [Link]

    • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

    • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

    • YouTube. Perkin's Reaction. Available from: [Link]

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    Foundational

    literature review of 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives

    An In-depth Technical Guide to the Medicinal Chemistry of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Derivatives Abstract The aryl propanoic acid scaffold is a cornerstone in modern medicinal chemistry, famously represent...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Medicinal Chemistry of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Derivatives

    Abstract

    The aryl propanoic acid scaffold is a cornerstone in modern medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2] This guide delves into the specific, under-explored class of 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives. While direct literature on this exact scaffold is sparse, this review synthesizes data from structurally analogous compounds to build a predictive framework for its synthesis, potential biological activities, and therapeutic applications. By examining related molecules—including 3-nitropropionic acid (3-NPA) analogues, (methoxyphenyl)propanoic acid derivatives, and other functionalized aryl propanoic acids—we can infer the potential for this class of compounds in oncology, infectious diseases, and inflammatory conditions.[3][4][5] This whitepaper provides a forward-looking analysis, complete with proposed synthetic routes, protocols for biological evaluation, and a discussion of the structure-activity relationships that will guide future research and development in this promising area.

    Introduction: The Privileged Aryl Propanoic Acid Scaffold

    The aryl propanoic acid motif is a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses.[1] Its most prominent members are the NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes, key mediators in the biosynthesis of prostaglandins from arachidonic acid.[1][2] This action underpins their well-established analgesic, anti-inflammatory, and antipyretic properties.[2]

    Beyond inflammation, structural modifications to this core have unlocked a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anticonvulsant effects.[1][6] The versatility of the scaffold lies in its three key regions for chemical modification: the aryl ring, the propanoic acid side chain, and the carboxylic acid terminus. The specific scaffold of interest, 3-(4-Methoxy-3-nitrophenyl)propanoic acid, combines several features of high medicinal chemistry interest:

    • The Methoxy Group: An electron-donating group that can influence the molecule's electronic properties, metabolism, and ability to form hydrogen bonds.

    • The Nitro Group: A strong electron-withdrawing group known to be a feature in various bioactive compounds, including antimicrobials and hypoxia-activated prodrugs in oncology.

    • The Propanoic Acid Chain: A flexible linker that provides the correct spatial orientation for target binding and can be readily functionalized, for example, by converting the carboxylic acid to amides, esters, or hydrazides to modulate activity and physicochemical properties.[6][7]

    This guide will deconstruct the potential of this scaffold by analyzing the known contributions of its constituent parts and related structures.

    Synthetic Strategies and Methodologies

    The synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives can be approached through several established organic chemistry transformations. A logical and versatile approach involves the functionalization of a readily available starting material, such as 4-methoxycinnamic acid or a related precursor. The following workflow outlines a plausible synthetic pathway to generate diverse libraries of these derivatives.

    Proposed Synthetic Workflow

    Synthetic_Workflow A 4-Methoxycinnamic Acid (Starting Material) B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 3-(4-Methoxy-3-nitrophenyl)acrylic acid B->C D Reduction (H₂, Pd/C) C->D Step 2 E 3-(4-Methoxy-3-nitrophenyl)propanoic acid (Core Scaffold) D->E F Amide Coupling (EDC, HOBt, Amine R-NH₂) E->F Step 3a G Esterification (Alcohol R-OH, H⁺) E->G Step 3b H Hydrazide Formation (Hydrazine Hydrate) E->H Step 3c I Amide Derivatives F->I J Ester Derivatives G->J K Hydrazide & Hydrazone Derivatives H->K

    Caption: A plausible synthetic workflow for generating derivatives of the core scaffold.

    Protocol: Synthesis of a Representative Amide Derivative

    This protocol describes the synthesis of N-benzyl-3-(4-methoxy-3-nitrophenyl)propanamide, a representative amide derivative, starting from the core propanoic acid scaffold.

    Objective: To couple the carboxylic acid of the core scaffold with benzylamine to form a stable amide bond, demonstrating a key derivatization pathway.

    Materials:

    • 3-(4-Methoxy-3-nitrophenyl)propanoic acid (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

    • Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • 1M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    Step-by-Step Procedure:

    • Activation of Carboxylic Acid:

      • Dissolve 3-(4-methoxy-3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

      • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.

      • Stir the mixture at 0°C (ice bath) for 30 minutes. The formation of the activated HOBt-ester is the critical step for efficient coupling, preventing side reactions and racemization if a chiral center were present.

    • Amine Addition:

      • To the activated acid mixture, add triethylamine (1.5 eq) followed by a dropwise addition of benzylamine (1.1 eq). TEA acts as a base to neutralize the HCl salt of EDC and any acidic byproducts, driving the reaction to completion.

      • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

    • Work-up and Extraction:

      • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, this filtration is not necessary as the urea byproduct is water-soluble.

      • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted amine, excess acid, and water-soluble byproducts.

    • Drying and Concentration:

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification:

      • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Characterization:

      • Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

    Structure-Activity Relationship (SAR) Analysis from Analogous Scaffolds

    To predict the biological potential of 3-(4-methoxy-3-nitrophenyl)propanoic acid derivatives, we can analyze the SAR of closely related compound classes reported in the literature.

    Insights from Propanoic Acid Derivatives

    Derivatives of aryl propanoic acids are known for a wide range of biological activities. The specific nature of the aryl group and modifications to the propanoic acid chain are critical determinants of their function.

    Compound Class/AnalogueKey Structural FeaturesReported Biological ActivitiesReference(s)
    Ibuprofen Isobutylphenyl groupAnti-inflammatory, Analgesic (COX inhibitor)[1][2]
    3-Nitropropionic Acid (3-NPA) Derivatives NitroalkaneNeurotoxic, Antiviral, Insecticidal, Antimicrobial[3][8][9]
    3-(4-Methoxyphenyl)propionic acid Methoxy-substituted phenylIntermediate for anti-inflammatory & analgesic drugs[4]
    3-((4-hydroxyphenyl)amino)propanoic acid Derivatives Hydroxyphenylamino groupAntimicrobial (against MDR pathogens), Anticancer[5][10]
    3-((4-methoxyphenyl)amino)propanehydrazide Derivatives Methoxyphenylamino + hydrazideAntioxidant, Anticancer (Glioblastoma)[6][7]
    3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) Hydroxy and Methoxy groupsRegulates oxidative stress, enhances muscle function[11]

    This comparative data suggests that the core 3-(4-methoxy-3-nitrophenyl)propanoic acid scaffold is pre-disposed to exhibit significant bioactivity. The presence of the nitro group points towards potential antimicrobial or anticancer effects, while the methoxyphenyl propionic acid backbone is a known pharmacophore for anti-inflammatory action.[3][4]

    The Influence of Methoxy and Nitro Substituents

    The electronic properties of the aryl ring are critical.

    • Methoxy Group (-OCH₃): This electron-donating group can increase the electron density of the aromatic ring. In related scaffolds, replacing a hydroxyl group with a methoxy group can sometimes reduce activity if hydrogen bonding as a donor is critical for receptor interaction.[12] However, it can also improve metabolic stability and membrane permeability.

    • Nitro Group (-NO₂): This strong electron-withdrawing group significantly lowers the electron density of the ring. It is a key feature in many bioactive compounds. For example, nitroaromatics are used as antibiotics (e.g., metronidazole) and can be bioreduced in hypoxic cancer cells to form cytotoxic species, making them valuable for developing tumor-targeted therapies.

    Caption: Key regions for SAR modulation on the 3-(4-methoxy-3-nitrophenyl)propanoic acid scaffold.

    Predicted Biological Activities and Therapeutic Frontiers

    Based on the synthesized evidence from analogous compounds, derivatives of 3-(4-methoxy-3-nitrophenyl)propanoic acid are predicted to have promising activity in several therapeutic areas:

    • Oncology: The nitroaromatic moiety is a well-known pharmacophore for developing hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic radicals, offering a degree of tumor selectivity. Combined with the anticancer activity seen in related amino-propanoic acid derivatives, this makes oncology a primary area for investigation.[6][10]

    • Antimicrobial Agents: Nitro-containing compounds have a long history as antimicrobials. The scaffold could be effective against multidrug-resistant (MDR) bacterial and fungal pathogens, an area of critical unmet medical need.[5]

    • Antioxidant and Anti-inflammatory Agents: The underlying aryl propanoic acid structure is strongly associated with anti-inflammatory properties.[1] Furthermore, related phenolic compounds are potent antioxidants that regulate oxidative stress.[10][11] Derivatives of this scaffold could act as dual-function agents, addressing both inflammation and the associated oxidative damage.

    Protocol: DPPH Free Radical Scavenging Assay

    This protocol provides a reliable method for assessing the antioxidant potential of the synthesized derivatives.

    Objective: To quantify the ability of a test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, a standard measure of antioxidant activity.

    Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.

    Materials:

    • Test compounds and a positive control (e.g., Ascorbic Acid, Trolox)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol, spectroscopic grade

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at ~517 nm

    Step-by-Step Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to prevent degradation.

      • Prepare stock solutions of the test compounds and the positive control (e.g., Ascorbic Acid) in methanol at a known concentration (e.g., 1 mg/mL or 10 mM).

      • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the various concentrations of test compounds or the positive control to the wells.

      • For the blank, add 100 µL of methanol instead of the test compound. This represents 0% scavenging.

    • Incubation and Measurement:

      • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.

      • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

      • Plot the % scavenging against the concentration of the test compound.

      • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

    Future Directions and Conclusion

    The 3-(4-methoxy-3-nitrophenyl)propanoic acid scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide, by synthesizing evidence from related molecular architectures, provides a strong rationale for its investigation as a source of novel anticancer, antimicrobial, and anti-inflammatory agents.

    Future work should focus on:

    • Synthesis and Screening: Synthesizing a diverse library of derivatives, particularly amides and hydrazones, and screening them in relevant biological assays (e.g., anticancer cell line panels, antimicrobial minimum inhibitory concentration (MIC) assays).

    • Mechanism of Action Studies: For active compounds, elucidating the mechanism of action is crucial. This could involve studies on COX inhibition, mitochondrial disruption, DNA interaction, or specific enzyme inhibition.[3]

    • In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

    References

    • Progress on 3-Nitropropionic Acid Derivatives. MDPI. [Link]

    • Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. KTU ePubl. [Link]

    • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

    • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

    • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

    • Progress on 3-Nitropropionic Acid Derivatives. PMC - NIH. [Link]

    • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [Link]

    • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
    • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

    • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

    • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

    • (PDF) Progress on 3-Nitropropionic Acid Derivatives. ResearchGate. [Link]

    • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

    • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. PMC. [Link]

    • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]

    • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

    • Structure Activity Relationships. Drug Design Org. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: 3-(4-Methoxy-3-nitrophenyl)propanoic Acid as a Privileged Building Block in Medicinal Chemistry

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural Rationale & Pharmacophore Utility In modern drug discovery, the selection of bifunctional building blocks dictates the effic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Structural Rationale & Pharmacophore Utility

    In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of exploring chemical space. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly versatile intermediate that offers three distinct synthetic handles, each serving a specific strategic purpose in rational drug design:

    • The Propanoic Acid Chain (Solvent Vector): The two-carbon spacer between the phenyl ring and the carboxylic acid provides optimal flexibility. In kinase inhibitors, this chain frequently acts as a solvent-exposed vector, allowing the attachment of bulky solubilizing groups (e.g., piperazines) or E3 ligase ligands for PROTAC development without sterically clashing with the target's binding pocket.

    • The 4-Methoxy Group (Conformational Anchor): Once integrated into a scaffold, the methoxy group acts as a critical hydrogen-bond acceptor. Furthermore, its steric bulk forces adjacent substituents (such as the position-3 amine post-reduction) into specific dihedral conformations, a phenomenon heavily exploited in designing hinge-binding motifs for kinase inhibitors.

    • The 3-Nitro Group (Masked Aniline): The nitro group serves as a stable, unreactive placeholder during aggressive upstream coupling reactions. Upon chemoselective reduction, it reveals an ortho-anisidine derivative—a privileged pharmacophore ready for functionalization into a covalent warhead or cyclization into a heterocyclic core.

    Application in Targeted Covalent Inhibitors (TCIs)

    The dominant paradigm in covalent drug discovery relies on targeting nucleophilic cysteine residues using electrophilic Michael acceptors[1]. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is an ideal precursor for synthesizing these Targeted Covalent Inhibitors (TCIs). The workflow involves coupling the propanoic acid to a target-recognition ligand, reducing the nitro group, and installing an acrylamide warhead[2].

    G A 3-(4-Methoxy-3-nitrophenyl) propanoic acid B Amide Coupling (EDCI, HOBt, Amine) A->B C Nitro-Aryl Amide Intermediate B->C D Selective Reduction (Fe, NH4Cl, EtOH/H2O) C->D E Aniline Intermediate D->E F Electrophilic Functionalization (Acryloyl Chloride) E->F G Targeted Covalent Inhibitor (TCI) / PROTAC Precursor F->G

    Workflow for synthesizing Targeted Covalent Inhibitors from 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Optimized Synthetic Methodologies & Protocols

    The critical step in utilizing this building block is the chemoselective reduction of the nitro group. Because late-stage intermediates often contain sensitive functionalities (e.g., halogens, alkenes, or chiral centers), harsh reduction conditions must be avoided.

    Data Presentation: Evaluation of Nitro Reduction Conditions

    Table 1: Optimization of Nitro Reduction for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Derivatives

    Reagent SystemReaction ConditionsChemoselectivityYield (%)Causality / Practical Insight
    H₂ / 10% Pd/C MeOH, rt, 1 atmLow>90%Excellent for simple substrates. Unsuitable if the coupled ligand contains reducible motifs (e.g., alkynes, halogens).
    Fe / NH₄Cl EtOH/H₂O (4:1), 70 °CHigh85–95%Operates via single-electron transfer[3]. Highly tolerant of halogens and existing Michael acceptors. Preferred for late-stage synthesis.
    SnCl₂·2H₂O EtOH, refluxModerate60–75%Prone to side reactions (e.g., amide hydrolysis) due to acidic conditions; creates difficult emulsions during aqueous workup.
    Protocol: Synthesis of an Acrylamide-Functionalized TCI Precursor

    This self-validating protocol outlines the transformation of the building block into a covalent warhead precursor, utilizing the optimal Fe/NH₄Cl reduction pathway.

    Phase 1: Amide Coupling (Solvent Vector Installation)

    • Preparation: Dissolve 3-(4-Methoxy-3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M under a nitrogen atmosphere.

    • Pre-activation: Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

      • Expert Insight: Pre-activation forms the active OBt-ester, minimizing off-target reactions and racemization if a chiral amine is subsequently introduced.

    • Coupling: Add the target amine (e.g., a piperazine-linked target binder) (1.0 eq) and DIPEA (3.0 eq). Stir for 12 hours.

    • Validation: Monitor by TLC (typically 5–10% MeOH in DCM). The successful coupling is indicated by the disappearance of the highly polar carboxylic acid streak and the emergence of a higher Rf​ UV-active spot.

    • Workup: Quench with water, extract with EtOAc, and wash extensively with brine to remove residual DMF and HOBt.

    Phase 2: Chemoselective Nitro Reduction 6. Reaction Setup: Suspend the resulting nitro-amide intermediate in a 4:1 mixture of EtOH/H₂O (0.1 M). 7. Reduction: Add Iron powder (10.0 eq) and NH₄Cl (10.0 eq). Heat the suspension to 70 °C for 2 hours[3]. 8. Validation: The reaction progress is visually self-validating; the solution will shift from a deep yellow (characteristic of the nitroarene) to pale yellow or colorless. Confirm via TLC (the new aniline spot will stain positive/purple with ninhydrin). 9. Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure to afford the aniline intermediate.

    Phase 3: Warhead Installation 10. Acylation: Dissolve the aniline in anhydrous DCM (0.1 M) and cool strictly to 0 °C in an ice bath.

    • Expert Insight: Temperature control is critical. Acryloyl chloride is highly reactive; ambient temperatures promote bis-acylation and spontaneous polymerization of the acrylamide[1].
    • Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir for 30 minutes.
    • Validation: The formation of the acrylamide is confirmed by the disappearance of the ninhydrin-positive aniline spot on TLC.
    • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to yield the final TCI precursor.

    Application in Privileged Heterocyclic Scaffolds

    Beyond linear linkers, 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a direct precursor to 1-benzazepine scaffolds. Benzazepines are privileged structures found in numerous cardiovascular (e.g., Benazepril) and CNS agents.

    • Mechanistic Pathway: When the native 3-carbon propanoic acid chain is retained, reduction of the 3-nitro group to an amine places the nucleophilic nitrogen exactly seven atoms away from the electrophilic carbonyl carbon.

    • Intramolecular Cyclization: Subjecting the resulting 3-(3-amino-4-methoxyphenyl)propanoic acid to standard amide coupling conditions (or thermal dehydration) drives an intramolecular cyclization. Due to the specific ortho/meta spatial arrangement, this yields 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .

    • Late-Stage Derivatization: The 8-methoxy group on the newly formed benzazepine ring serves as a synthetic handle. It can be selectively demethylated using Boron tribromide (BBr₃) to reveal a phenol, which can then be alkylated to tune the lipophilicity and target-binding affinity of the final API.

    References

    • Boike L., Henning N. J., Nomura D. K. "Advances in covalent drug discovery." Nature Reviews Drug Discovery, 2022. Source: nih.gov. URL:[Link]

    • Sutanto F., Konstantinidou M., Dömling A. "Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery." Green Chemistry, 2025. Source: rsc.org. URL:[Link]

    • "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, 2023. Source: acs.org. URL:[Link]

    Sources

    Application

    Application Notes and Protocols for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Versatile Photocleavable Protecting Group

    For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the synthesis and application of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a specialized...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a comprehensive technical guide to the synthesis and application of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a specialized organic compound with significant potential as a photocleavable protecting group. The ortho-nitrobenzyl moiety inherent in its structure allows for the light-mediated release of protected functional groups, offering precise spatiotemporal control in complex chemical syntheses and biological systems. These protocols are designed to provide both the foundational chemistry for its synthesis and detailed, field-proven methodologies for its application in "caging" and releasing carboxylic acids.

    Introduction: The Power of Photochemical Control

    In the intricate landscape of multi-step organic synthesis and the study of dynamic biological processes, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as powerful tools that offer an unparalleled level of control.[1] Unlike traditional protecting groups that require chemical reagents for removal, PPGs can be cleaved with an external, non-invasive light stimulus. This "traceless" deprotection strategy prevents the introduction of potentially interfering reagents and allows for precise control over the location, timing, and dosage of the released molecule.[2]

    The 2-nitrobenzyl group is one of the most widely utilized and reliable photochemical motifs.[1] Upon irradiation with UV light, an intramolecular rearrangement is triggered, leading to the cleavage of the protected substrate and the formation of a nitrosobenzaldehyde byproduct.[3] This guide focuses on a specific derivative, 3-(4-Methoxy-3-nitrophenyl)propanoic acid, which incorporates this key functionality. The presence of the methoxy group can help to red-shift the absorption maximum, potentially allowing for the use of longer, less damaging wavelengths of light.[3]

    This guide will first detail a proposed synthetic route to 3-(4-Methoxy-3-nitrophenyl)propanoic acid, followed by its application in the protection of a model carboxylic acid, and finally, a detailed protocol for the photochemical release of the "uncaged" molecule.

    Physicochemical and Spectroscopic Data

    The successful application of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its derivatives relies on a thorough understanding of their physical and spectroscopic properties. The following table summarizes key data for the parent compound, 3-(4-methoxyphenyl)propanoic acid, which serves as the synthetic precursor. The properties of the nitrated derivative are predicted based on known effects of such functionalization.

    Property3-(4-methoxyphenyl)propanoic acid3-(4-Methoxy-3-nitrophenyl)propanoic acid (Predicted)
    Molecular Formula C₁₀H₁₂O₃C₁₀H₁₁NO₅
    Molecular Weight 180.20 g/mol [4]225.19 g/mol
    Appearance White crystalline powder[5]Pale yellow solid
    Melting Point 98-106 °C[5]Higher than precursor, likely in the 150-170 °C range
    Solubility Soluble in methanol, ethanol, THFSoluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile)
    Key Spectroscopic Data ¹H NMR, ¹³C NMR, IR, Mass Spec available[6]Expected to show characteristic shifts due to the nitro group. Aromatic protons will show a different splitting pattern. UV-Vis will show an absorption maximum suitable for photocleavage (typically 340-365 nm).

    Synthesis and Application Workflows

    The following sections provide detailed, step-by-step protocols for the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its subsequent use as a photocleavable protecting group.

    Diagram of Overall Workflow

    G cluster_0 Part 1: Synthesis of Photocleavable Moiety cluster_1 Part 2: Application as a Protecting Group cluster_2 Part 3: Photocleavage (Deprotection) A Start: 3-(4-methoxyphenyl)propanoic acid B Nitration Reaction (HNO3, H2SO4) A->B C Purification (Recrystallization) B->C D Product: 3-(4-Methoxy-3-nitrophenyl)propanoic acid C->D F Esterification Reaction (e.g., DCC/DMAP) D->F E Target Carboxylic Acid (R-COOH) E->F G Purification (Column Chromatography) F->G H Photocleavable Ester ('Caged' Compound) G->H I Irradiation with UV Light (e.g., 365 nm) H->I J Release of Target Acid (R-COOH) I->J K Byproduct: Nitroso-aldehyde I->K

    Caption: Overall workflow from synthesis to application and deprotection.

    Protocol 1: Synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the precursor molecule. The methoxy group is an activating, ortho-, para- director. Since the para position is blocked, nitration is expected to occur at the ortho position (position 3).[7]

    Causality: A mixture of nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy for aromatic substitution.[7] The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of side products.

    Materials:

    • 3-(4-methoxyphenyl)propanoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Dichloromethane (DCM)

    • Ice-water bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

    Procedure:

    • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-(4-methoxyphenyl)propanoic acid in 50 mL of dichloromethane.

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

    • Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

    • Quenching: Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.

    • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

    • Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product is a pale yellow solid. Purify by recrystallization from an ethanol/water mixture to yield the final product.

    Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product spot should have a different Rf value than the starting material. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    Protocol 2: Protection of a Carboxylic Acid using 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    This protocol details the formation of a photolabile ester, effectively "caging" a target carboxylic acid. The example uses a standard DCC/DMAP esterification method.

    Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of the protecting moiety, making it susceptible to nucleophilic attack by the alcohol (in this case, a model alcohol is used to form the ester). 4-Dimethylaminopyridine (DMAP) acts as a catalyst to accelerate the reaction.[8]

    Caption: General scheme for esterification to form the 'caged' compound.

    Materials:

    • 3-(4-Methoxy-3-nitrophenyl)propanoic acid (from Protocol 1)

    • Target molecule containing a hydroxyl group (e.g., Benzyl alcohol as a model)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

    Procedure:

    • Setup: To a solution of the target alcohol (1.0 equivalent) and 3-(4-Methoxy-3-nitrophenyl)propanoic acid (1.1 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

    • DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filtration: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure photolabile ester.

    Self-Validation: The reaction can be monitored by TLC. The purified product should be characterized by NMR and Mass Spectrometry to confirm the ester formation.

    Protocol 3: Photocleavage and Release of the Target Molecule

    This protocol describes the light-induced deprotection of the photolabile ester.

    Causality: Upon absorption of a photon (typically in the 340-365 nm range), the ortho-nitrobenzyl group enters an excited state. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the nitro group's oxygen atoms, forming an aci-nitro intermediate. This intermediate rapidly rearranges to cleave the ester bond, releasing the free carboxylic acid and forming a 2-nitrosobenzaldehyde byproduct.[3]

    Caption: The photocleavage reaction releasing the target acid.

    Materials:

    • Photocleavable ester (from Protocol 2)

    • HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffer compatible with the substrate)

    • Photoreactor or UV lamp with a narrow bandpass filter (e.g., 365 nm)

    • Quartz reaction vessel (or borosilicate glass if the wavelength is >320 nm)

    • Stirring apparatus

    • HPLC system with a UV detector for monitoring

    Procedure:

    • Preparation: Prepare a 1-10 mM solution of the photocleavable ester in the chosen solvent in the quartz reaction vessel.

    • Degassing (Optional): For quantum yield studies or oxygen-sensitive substrates, degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.

    • Irradiation: Place the vessel in the photoreactor and begin stirring. Turn on the UV lamp. The duration of irradiation will depend on the lamp's power, the quantum yield of the protecting group, and the concentration of the substrate.

    • Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes). Quench the photoreaction by keeping the aliquots in the dark and diluting them if necessary.[9] Analyze the aliquots by HPLC. The chromatogram should show a decrease in the peak corresponding to the starting material and an increase in the peak corresponding to the released carboxylic acid.[9][10]

    • Work-up: Once the reaction is complete (as determined by HPLC), the solvent can be removed in vacuo. The released acid can be isolated from the nitroso-aldehyde byproduct by standard purification techniques like column chromatography, preparative HPLC, or extraction.

    Self-Validation: The identity of the released product should be confirmed by comparing its retention time with an authentic sample via HPLC and by co-injection. Further characterization by MS is recommended.

    Conclusion and Future Perspectives

    3-(4-Methoxy-3-nitrophenyl)propanoic acid represents a valuable, albeit currently underutilized, tool for researchers requiring precise control over chemical and biological processes. The protocols outlined in this guide provide a robust framework for its synthesis and application as a photocleavable protecting group. The inherent advantages of photochemical control—non-invasive activation, high spatiotemporal resolution, and orthogonality to chemical reagents—make this and similar PPGs indispensable in fields ranging from medicinal chemistry and drug delivery to materials science and systems biology. Future research may focus on further modifying the chromophore to enhance two-photon absorption cross-sections for even greater spatial precision in biological tissues, or to shift the cleavage wavelength into the visible spectrum to further minimize phototoxicity.

    References

    • Title: Photolabile protecting group. Source: Wikipedia. URL: [Link]

    • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Source: Chemical Reviews. URL: [Link]

    • Title: Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Source: ResearchGate. URL: [Link]

    • Title: Understanding Photocleavage Reactions. Source: AZoM. URL: [Link]

    • Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Source: PMC. URL: [Link]

    • Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Source: PMC. URL: [Link]

    • Title: Method for nitrating aniline derivatives.
    • Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Source: PMC. URL: [Link]

    • Title: Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Source: PMC. URL: [Link]

    • Title: Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. Source: KTU ePubl. URL: [Link]

    • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Source: ACS Omega. URL: [Link]

    • Title: The mechanism of nitration of some 4-substituted anisoles and phenols... Source: Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

    • Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Source: Chemical Society Reviews. URL: [Link]

    • Title: Automated generation of photochemical reaction data by transient flow experiments coupled with online HPLC analysis. Source: RSC Publishing. URL: [Link]

    • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Source: Penn Engineering. URL: [Link]

    • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Source: Master Organic Chemistry. URL: [Link]

    • Title: STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Source: ResearchGate. URL: [Link]

    • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Source: Master Organic Chemistry. URL: [Link]

    • Title: (4-Nitrophenyl) 3-[4-[bis(4-methoxyphenyl)methyl]phenyl]propanoate. Source: SpectraBase. URL: [Link]

    • Title: 3-(4-Methoxyphenyl)propionic acid. Source: NIST WebBook. URL: [Link]

    • Title: 3-(p-Methoxyphenyl)propionic acid. Source: PubChem. URL: [Link]

    • Title: THE NITRATION OF SOME QUINOLINE DERIVATIVES. Source: ResearchGate. URL: [Link]

    Sources

    Method

    The Synthetic Versatility of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Guide to Its Reaction Mechanisms and Applications

    For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal and Materials Chemistry 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a multifaceted aromatic carboxyli...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: A Versatile Building Block in Medicinal and Materials Chemistry

    3-(4-Methoxy-3-nitrophenyl)propanoic acid is a multifaceted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a methoxy- and a nitro-substituted phenyl ring attached to a propanoic acid chain, offers a rich landscape for chemical transformations. The electron-withdrawing nature of the nitro group, coupled with the electron-donating methoxy group, significantly influences the reactivity of the aromatic ring, while the carboxylic acid moiety provides a handle for a variety of coupling and cyclization reactions. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering detailed protocols and expert insights to facilitate its application in research and development.

    Core Reaction Pathways and Mechanistic Insights

    The chemical utility of 3-(4-methoxy-3-nitrophenyl)propanoic acid is primarily centered around three key transformations: the synthesis of its unsaturated precursor, the reduction of the nitro group to an amine, and subsequent intramolecular cyclization reactions to form heterocyclic scaffolds.

    Synthesis of the Propanoic Acid Chain: The Knoevenagel Condensation Approach

    A common and efficient method for the synthesis of the propanoic acid side chain is through a Knoevenagel condensation, followed by reduction. This approach offers good control over the formation of the carbon-carbon bond.

    The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. In the context of synthesizing the precursor to our title compound, this would involve the reaction of 4-methoxy-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

    Mechanism of Knoevenagel Condensation:

    The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base abstracts a proton from the active methylene group of malonic acid to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxy-3-nitrobenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration, often facilitated by heat, yields the α,β-unsaturated carboxylic acid, 3-(4-methoxy-3-nitrophenyl)acrylic acid.

    Protocol 1: Synthesis of 3-(4-Methoxy-3-nitrophenyl)acrylic Acid via Knoevenagel Condensation

    Reagent Molar Eq. MW ( g/mol ) Amount
    4-Methoxy-3-nitrobenzaldehyde1.0181.1410.0 g
    Malonic Acid1.2104.066.9 g
    PyridineCatalytic79.101.0 mL
    EthanolSolvent-100 mL

    Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-3-nitrobenzaldehyde (10.0 g), malonic acid (6.9 g), and ethanol (100 mL).

    • Add a catalytic amount of pyridine (1.0 mL) to the mixture.

    • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from ethanol to obtain pure 3-(4-methoxy-3-nitrophenyl)acrylic acid.

    Subsequent Reduction to the Propanoic Acid:

    The double bond of the acrylic acid derivative is then reduced to a single bond to yield 3-(4-methoxy-3-nitrophenyl)propanoic acid. Catalytic hydrogenation is the most common method for this transformation.

    Mechanism of Catalytic Hydrogenation:

    The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the metal surface, where it dissociates into hydrogen atoms. The α,β-unsaturated acid also adsorbs onto the catalyst surface. The hydrogen atoms are then transferred to the carbon-carbon double bond in a stepwise manner, resulting in the saturated propanoic acid derivative.

    Protocol 2: Catalytic Hydrogenation of 3-(4-Methoxy-3-nitrophenyl)acrylic Acid

    Reagent Molar Eq. MW ( g/mol ) Amount
    3-(4-Methoxy-3-nitrophenyl)acrylic acid1.0223.1810.0 g
    10% Palladium on Carbon (Pd/C)0.01-1.0 g
    EthanolSolvent-150 mL
    Hydrogen Gas (H₂)Excess2.02-

    Procedure:

    • In a hydrogenation vessel, dissolve 3-(4-methoxy-3-nitrophenyl)acrylic acid (10.0 g) in ethanol (150 mL).

    • Carefully add 10% Pd/C (1.0 g) to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen and by TLC. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3-(4-methoxy-3-nitrophenyl)propanoic acid. The product can be further purified by recrystallization if necessary.

    Reduction of the Nitro Group: Gateway to Amino Derivatives

    The reduction of the aromatic nitro group to an amine is a pivotal step, as it transforms the molecule into a versatile precursor for a variety of heterocyclic syntheses. This transformation can be achieved through several methods, with catalytic transfer hydrogenation being a particularly efficient and practical choice in a laboratory setting.

    Mechanism of Catalytic Transfer Hydrogenation:

    Catalytic transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used in the presence of a catalyst like Pd/C. The catalyst facilitates the transfer of hydrogen from the donor to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

    G cluster_0 Catalytic Cycle Nitro_Compound Ar-NO₂ Nitroso_Intermediate Ar-NO Nitro_Compound->Nitroso_Intermediate [H] Hydroxylamino_Intermediate Ar-NHOH Nitroso_Intermediate->Hydroxylamino_Intermediate [H] Amine_Product Ar-NH₂ Hydroxylamino_Intermediate->Amine_Product [H] Catalyst_Surface Pd/C Catalyst (with adsorbed H from donor) Catalyst_Surface->Nitro_Compound Reduction Spent_Donor Spent Donor (e.g., CO₂) Hydrogen_Donor Hydrogen Donor (e.g., HCOOH) Hydrogen_Donor->Catalyst_Surface H₂ transfer

    Figure 1: Catalytic transfer hydrogenation of a nitro group.

    Protocol 3: Reduction of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid to 3-(3-Amino-4-methoxyphenyl)propanoic Acid

    Reagent Molar Eq. MW ( g/mol ) Amount
    3-(4-Methoxy-3-nitrophenyl)propanoic acid1.0225.2010.0 g
    10% Palladium on Carbon (Pd/C)0.02-2.0 g
    Ammonium Formate5.063.0614.0 g
    MethanolSolvent-200 mL

    Procedure:

    • In a round-bottom flask, suspend 3-(4-methoxy-3-nitrophenyl)propanoic acid (10.0 g) and 10% Pd/C (2.0 g) in methanol (200 mL).

    • To this stirred suspension, add ammonium formate (14.0 g) portion-wise over 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.

    • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the methanol under reduced pressure.

    • To the residue, add water (100 mL) and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-amino-4-methoxyphenyl)propanoic acid.

    Intramolecular Cyclization: Building Heterocyclic Scaffolds

    The resulting 3-(3-amino-4-methoxyphenyl)propanoic acid is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. A prominent example is the formation of a dihydroquinolone ring system via an intramolecular Friedel-Crafts acylation.

    Mechanism of Intramolecular Friedel-Crafts Acylation:

    This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The acid protonates the carboxylic acid group, which then loses a molecule of water to form a highly electrophilic acylium ion. The electron-rich aromatic ring, activated by the methoxy and amino groups, then acts as a nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution. The attack occurs at the position ortho to the amino group, leading to the formation of a six-membered ring. A final deprotonation step restores the aromaticity of the system, yielding the dihydroquinolone product.

    G cluster_0 Intramolecular Friedel-Crafts Acylation Starting_Material 3-(3-Amino-4-methoxyphenyl) propanoic acid Protonation Protonated Carboxylic Acid Starting_Material->Protonation H⁺ (PPA) Acylium_Ion Acylium Ion Intermediate Protonation->Acylium_Ion -H₂O Cyclization Sigma Complex Acylium_Ion->Cyclization Intramolecular Electrophilic Attack Product 7-Methoxy-8-amino-3,4-dihydro quinolin-2(1H)-one Cyclization->Product -H⁺

    Figure 2: Intramolecular Friedel-Crafts acylation.

    Protocol 4: Synthesis of 7-Methoxy-8-amino-3,4-dihydroquinolin-2(1H)-one

    Reagent Molar Eq. MW ( g/mol ) Amount
    3-(3-Amino-4-methoxyphenyl)propanoic acid1.0195.225.0 g
    Polyphosphoric Acid (PPA)--50 g

    Procedure:

    • In a round-bottom flask, add polyphosphoric acid (50 g) and heat to 80-90 °C with mechanical stirring.

    • To the hot PPA, add 3-(3-amino-4-methoxyphenyl)propanoic acid (5.0 g) in small portions.

    • After the addition is complete, increase the temperature to 120-130 °C and stir for 2-3 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

    Further Synthetic Applications

    The core structure of 3-(4-methoxy-3-nitrophenyl)propanoic acid and its amino derivative can be further elaborated to synthesize a variety of other important heterocyclic systems.

    • Benzoxazines: The amino derivative can be reacted with aldehydes or ketones in the presence of a dehydrating agent to form Schiff bases, which can then undergo cyclization to form benzoxazine derivatives.[1] These compounds are of interest in medicinal chemistry for their diverse biological activities.[2]

    • Amide Derivatives: The carboxylic acid functionality can be readily converted to an amide through reaction with an amine in the presence of a coupling agent. These amide derivatives can then serve as precursors for further transformations.

    Conclusion

    3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly valuable and versatile building block in organic synthesis. A thorough understanding of the reaction mechanisms involved in its synthesis and subsequent transformations is crucial for its effective utilization in the development of novel pharmaceuticals and functional materials. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working in these fields.

    References

    • Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Journal of Heterocyclic Chemistry.
    • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules.
    • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
    • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

    Sources

    Application

    Advanced Analytical Methods for the Quantification of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Executive Summary & Analytical Strategy 3-(4-Methoxy-3-nitrophenyl)propanoic acid (Exact Mass: 225.0634 Da) is a highly functionalized aromatic carboxylic acid frequently utilized as a critical intermediate in the synthe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analytical Strategy

    3-(4-Methoxy-3-nitrophenyl)propanoic acid (Exact Mass: 225.0634 Da) is a highly functionalized aromatic carboxylic acid frequently utilized as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The molecule presents specific analytical challenges and opportunities due to its structural features: a propanoic acid tail, an electron-donating methoxy group, and an electron-withdrawing nitro group.

    As a Senior Application Scientist, the design of any robust analytical method must be rooted in physicochemical causality. The propanoic acid moiety (pKₐ ~4.5) dictates the fundamental chromatographic strategy: to achieve reproducible retention and prevent peak tailing on reversed-phase stationary phases, the mobile phase pH must be maintained at least two units below the pKₐ[1]. Consequently, acidic modifiers are non-negotiable. Furthermore, the nitroaromatic system provides a strong UV chromophore (λₘₐₓ ~275 nm), making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the gold standard for routine assay and purity analysis. For trace-level quantification (e.g., in biological matrices), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative Electrospray Ionization (ESI⁻) is required, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion[2].

    Method A: HPLC-UV for Routine Assay and Impurity Profiling

    This method is engineered for the bulk assay of the compound and the determination of process-related impurities. It is designed to be a self-validating system, incorporating strict System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

    HPLC_Workflow A Sample Prep (Diluent: 50:50 ACN/Water) B Chromatographic Separation (C18, Acidic Mobile Phase) A->B C UV Detection (λ = 275 nm) B->C D Data Analysis (Integration & Quant) C->D

    Fig 1. HPLC-UV analytical workflow for routine assay and impurity profiling.

    Step-by-Step Protocol

    1. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid suppresses the ionization of the propanoic acid group, ensuring the molecule remains in its neutral, hydrophobic state for optimal interaction with the C18 stationary phase).

    • Mobile Phase B: 100% Acetonitrile (LC grade).

    2. Standard & Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch induced peak distortion).

    • Prepare a primary stock solution at 1.0 mg/mL in amber volumetric flasks. Dilute to a working concentration of 50 µg/mL.

    3. Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.0 - 2.0 min: 20% B

      • 2.0 - 10.0 min: Linear ramp to 80% B

      • 10.0 - 12.0 min: Hold at 80% B

      • 12.0 - 12.1 min: Return to 20% B

      • 12.1 - 15.0 min: Equilibration

    4. The Self-Validating System (SST): Before analyzing unknown samples, inject the 50 µg/mL standard five times. The system is only validated for use if it meets the following criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 5,000

    Validation Parameters

    The method must be validated according to[3].

    Validation ParameterAcceptance CriteriaExperimental Approach
    Specificity Resolution (Rs) > 1.5 from nearest impurityInject blank, standard, and spiked impurity mixtures.
    Linearity R² ≥ 0.9995 concentration levels (e.g., 25% to 150% of target).
    Accuracy (Recovery) 98.0% – 102.0%Spike API into synthetic matrix at 3 levels (n=3 each).
    Precision (Repeatability) %RSD ≤ 2.0%6 replicate preparations at 100% test concentration.
    LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Visual evaluation of baseline noise from low-level injections.

    Method B: LC-MS/MS for Trace Quantification

    For trace analysis (e.g., pharmacokinetic studies or genotoxic impurity screening), UV detection lacks the necessary sensitivity. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is deployed.

    LCMS_Pathway Parent [M-H]⁻ Ion m/z 224.05 Frag1 Loss of CO₂ m/z 180.06 Parent->Frag1 -44 Da (Decarboxylation) Frag2 Loss of CH₃• m/z 165.04 Frag1->Frag2 -15 Da (Demethylation) Frag3 Nitro Reduction/Loss m/z 135.05 Frag2->Frag3 -30 Da (NO loss)

    Fig 2. ESI⁻ fragmentation pathway of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Step-by-Step Protocol

    1. Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Acetic Acid in Water. (Causality: A weaker acid compared to formic acid is chosen to facilitate easier deprotonation in the ESI source, maximizing the [M-H]⁻ signal yield).

    • Mobile Phase B: Methanol. (Causality: Methanol often provides better ionization efficiency for aromatic carboxylic acids than acetonitrile in negative mode).

    2. Sample Preparation (Biological Matrix):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) solution (e.g., 3-phenylpropanoic acid-d5).

    • Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

    3. Chromatographic & MS Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 400°C.

    MRM Transitions & MS Parameters
    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
    Analyte 224.05180.0615Quantifier (Loss of CO₂)
    Analyte 224.05165.0425Qualifier (Loss of CH₃•)
    IS (d5-PPA) 154.08110.0912Internal Standard

    Critical Experimental Considerations (E-E-A-T Insights)

    • Photolytic Degradation: Nitroaromatic compounds are notoriously susceptible to UV-induced degradation. The nitro group can undergo photoreduction or trigger radical reactions. Mandatory Action: All standard preparations and sample extractions must be conducted under yellow light or utilizing low-actinic (amber) glassware to ensure sample integrity.

    • Matrix Suppression: In LC-MS/MS, co-eluting endogenous phospholipids can severely suppress the ionization of the target analyte. The self-validating check here is the post-column infusion experiment during method development to map matrix effect zones. Always elute the analyte outside of the phospholipid elution window (typically > 80% organic).

    References

    • U.S. Food and Drug Administration. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

    • Pereira-Caro, G. et al. UHPLC-HRMS Spectrometric Analysis: Method Validation and Plasma and Urinary Metabolite Identification after Mango Pulp Intake. Journal of Agricultural and Food Chemistry.[Link]

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[Link]

    Sources

    Method

    The Strategic Utility of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid in Heterocyclic Synthesis: A Guide for Advanced Research

    In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and diversity of a synthetic campaign. 3-(4-Methoxy-3-nitro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and diversity of a synthetic campaign. 3-(4-Methoxy-3-nitrophenyl)propanoic acid emerges as a highly strategic precursor for the synthesis of a variety of heterocyclic compounds. Its intrinsic functionalities—a nitro group poised for reductive cyclization, a carboxylic acid ready for activation, and a methoxy-substituted phenyl ring—offer a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on the synthesis of quinoline-based scaffolds, which are privileged structures in numerous pharmacologically active agents.

    Core Principles: The Reductive Cyclization Pathway

    The synthetic utility of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is primarily anchored in the transformation of its nitro group. The reduction of the aromatic nitro group to an amine is a cornerstone of heterocyclic synthesis, unlocking a nucleophilic center ortho to the propanoic acid side chain. This sets the stage for a subsequent intramolecular cyclization, a powerful strategy for forming fused ring systems.

    The reduction of a nitroarene to an aniline is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[1] The choice of reducing agent and reaction conditions can be tuned to control the final product. For the purpose of synthesizing quinolinones, a complete reduction to the amine is desired.

    Application Note 1: Synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

    This protocol details the synthesis of a carbostyril (2-quinolinone) derivative, a core structure found in a range of bioactive molecules. The reaction proceeds via a one-pot reductive cyclization of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Rationale and Mechanistic Insight

    The chosen methodology employs catalytic hydrogenation, a clean and efficient method for nitro group reduction.[2] Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation.[3] The reaction is performed under a hydrogen atmosphere, where the nitro group is selectively reduced to an amine. The acidic environment, provided by acetic acid, serves a dual purpose: it acts as a solvent and catalyzes the subsequent intramolecular amide formation (lactamization) between the newly formed aniline and the carboxylic acid. This cyclization is entropically favored due to the formation of a stable six-membered ring.

    Experimental Workflow Diagram

    G cluster_0 Reaction Setup cluster_1 Hydrogenation (Reductive Step) cluster_2 Work-up & Isolation cluster_3 Final Product A 1. Combine 3-(4-Methoxy-3-nitrophenyl)propanoic acid, Pd/C, and acetic acid in a hydrogenation vessel. B 2. Pressurize the vessel with H₂ gas (e.g., 50 psi). A->B C 3. Stir vigorously at room temperature for 4-6 hours. B->C Monitored by TLC/LC-MS D 4. Filter the reaction mixture through Celite® to remove Pd/C. C->D E 5. Concentrate the filtrate under reduced pressure. D->E F 6. Purify the crude product by recrystallization (e.g., from ethanol/water). E->F G 7-Methoxy-3,4-dihydroquinolin-2(1H)-one F->G

    Caption: Workflow for the synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one.

    Detailed Protocol

    Materials:

    • 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    • 10% Palladium on carbon (Pd/C), 50% wet

    • Glacial Acetic Acid

    • Hydrogen (H₂) gas

    • Celite® or other filter aid

    • Ethanol

    • Deionized Water

    • Standard hydrogenation apparatus (e.g., Parr shaker)

    • Standard laboratory glassware

    Procedure:

    • To a suitable hydrogenation vessel, add 3-(4-Methoxy-3-nitrophenyl)propanoic acid (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 0.1-0.2 M concentration).

    • Carefully add 10% Pd/C catalyst (5-10 mol% Pd, use with caution as it can be pyrophoric).

    • Seal the vessel and purge with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of acetic acid or methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetic acid.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

    Data Summary
    ParameterValue/Observation
    Starting Material 3-(4-Methoxy-3-nitrophenyl)propanoic acid
    Key Reagents H₂, 10% Pd/C
    Solvent/Catalyst Glacial Acetic Acid
    Temperature Room Temperature
    Pressure 50 psi H₂
    Typical Reaction Time 4-6 hours
    Expected Yield 80-95%
    Product 7-Methoxy-3,4-dihydroquinolin-2(1H)-one
    Appearance White to off-white solid

    Application Note 2: Visible Light-Mediated Synthesis of 1-Hydroxy-7-methoxy-3,4-dihydroquinolin-2(1H)-one

    This protocol outlines a more advanced, modern approach to synthesizing a cyclic hydroxamic acid derivative. This method avoids high-pressure hydrogenation and utilizes visible light photoredox catalysis for a controlled partial reduction of the nitro group, followed by cyclization.[4]

    Rationale and Mechanistic Insight

    This synthesis leverages the power of photoredox catalysis to generate a hydroxylamine intermediate from the nitroarene. A ruthenium-based photocatalyst, Ru(bpy)₃Cl₂, absorbs visible light and enters an excited state. This excited catalyst can then reduce the nitro group through a series of single-electron transfers, using a stoichiometric reductant like Hantzsch ester.[4] The in-situ generated hydroxylamine then undergoes intramolecular cyclization with the carboxylic acid moiety (likely activated by an agent like Boc₂O) to form the N-hydroxy-lactam product. This method offers excellent functional group tolerance and proceeds under mild conditions.[4]

    Experimental Workflow Diagram

    G cluster_0 Reaction Setup cluster_1 Photocatalytic Reaction cluster_2 Work-up & Isolation cluster_3 Final Product A 1. Combine starting material, photocatalyst, Hantzsch ester, Boc₂O, and base in DMF/THF. B 2. Degas the solution (e.g., with N₂ or Ar). A->B C 3. Irradiate with visible light (e.g., blue LEDs) at room temperature. B->C D 4. Stir for 12-24 hours. C->D Monitor by TLC/LC-MS E 5. Quench the reaction and perform aqueous work-up. D->E F 6. Extract with an organic solvent (e.g., Ethyl Acetate). E->F G 7. Purify by column chromatography. F->G H 1-Hydroxy-7-methoxy-3,4-dihydroquinolin-2(1H)-one G->H

    Caption: Workflow for photocatalytic synthesis of a cyclic hydroxamic acid.

    Detailed Protocol

    Materials:

    • Methyl 3-(4-methoxy-3-nitrophenyl)propanoate (ester form of the starting material is often used in these protocols)[4]

    • Ru(bpy)₃Cl₂·6H₂O (photocatalyst)

    • Hantzsch Ester (stoichiometric reductant)

    • Di-tert-butyl dicarbonate (Boc₂O) (activator/dehydrating agent)

    • Triethylamine (Et₃N) (base)

    • Dimethylformamide (DMF) / Tetrahydrofuran (THF) (anhydrous solvents)

    • Visible light source (e.g., blue LED lamp)

    • Standard laboratory glassware for air-sensitive reactions

    Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., nitrogen), combine methyl 3-(4-methoxy-3-nitrophenyl)propanoate (1.0 eq), Ru(bpy)₃Cl₂·6H₂O (1-2 mol%), and Hantzsch ester (2.1 eq).[4]

    • Add Boc₂O (1.1 eq) and triethylamine (5.0 eq).[4]

    • Add a mixture of anhydrous DMF and THF as the solvent.[4]

    • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Seal the flask and place it in front of a visible light source (e.g., a 40W blue LED lamp) with cooling (a fan is usually sufficient to maintain room temperature).

    • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the pure 1-hydroxy-7-methoxy-3,4-dihydroquinolin-2(1H)-one.

    Data Summary
    ParameterRecommended ValueSource
    Starting Material Methyl 3-(4-methoxy-3-nitrophenyl)propanoate[4]
    Photocatalyst Ru(bpy)₃Cl₂·6H₂O (1-2 mol%)[4]
    Reductant Hantzsch Ester (2.1 eq)[4]
    Activator Boc₂O (1.1 eq)[4]
    Base Triethylamine (5.0 eq)[4]
    Solvent DMF/THF[4]
    Light Source Blue LEDs[4]
    Typical Yield 70-85%[4]

    Conclusion

    3-(4-Methoxy-3-nitrophenyl)propanoic acid stands as a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of both carbostyril and cyclic hydroxamic acid derivatives showcase its utility through classical and modern synthetic methodologies. By understanding the underlying principles of reductive cyclization, researchers can leverage this precursor to efficiently construct complex molecular frameworks, paving the way for the discovery of new therapeutic agents.

    References

    • Grybaitė, B., Gelminauskaitė, R., & Mickevičius, V. (2023). Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. In Open readings 2023: 66th international conference for students of physics and natural sciences. Vilnius University Press. [Link]

    • Patil, S., et al. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. [Link]

    • Chen, Y.-F., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]

    • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. [Link]

    • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 255. [Link]

    • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

    • Trowbridge, A., & Rovis, T. (2016). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 18(15), 3818–3821. [Link]

    • Ciaffo, G. M., & D'Oca, M. G. M. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(18), 4168. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

    • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

    • Solé, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15025–15036. [Link]

    • Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 14(2), 244. [Link]

    • Smith, A. J., & Rzepa, H. S. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3475. [Link]

    • Doležal, M., et al. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-794. [Link]

    • Lodeiro, C., et al. (2003). Electroreductive retro-cyclopropanation reactions of nitrophenyl-methanofullerene derivatives. Journal of Materials Chemistry, 13(7), 1599-1607. [Link]

    • Lahive, C. W., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

    • de la Torre, G., et al. (2019). Synthesis of Tris-Heterocycles via a Cascade IMCR/Aza Diels-Alder + CuAAC Strategy. Frontiers in Chemistry, 7, 545. [Link]

    • Reddy, G. S., et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
    • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 654. [Link]

    • SIELC Technologies. (2018). Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester. [Link]

    • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7125. [Link]

    • Patel, D., & Patel, K. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 79. [Link]

    • Grieco, G., & Blacque, O. (2021). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. ResearchGate. [Link]

    • Um, I. H., et al. (2007). Kinetics and Mechanisms of the Reactions of 3-Methoxyphenyl, 3-Chlorophenyl, and 4-Cyanophenyl 4-Nitrophenyl Thionocarbonates with Alicyclic Amines. Bulletin of the Korean Chemical Society, 28(10), 1769-1773. [Link]

    • Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2115. [Link]

    • Heteroletters. (2023). Synthesis of Novel Substituted 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531. [Link]

    • Singh, A., & Singh, R. K. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

    • Irie, K., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Current Issues in Molecular Biology, 47(7), 6063-6072. [Link]

    Sources

    Application

    Application Note: Pharmacological Profiling of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Derivatives

    Executive Summary & Pharmacophore Rationale The structural framework of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its derivatives represents a highly versatile and privileged pharmacophore in modern drug discovery. P...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacophore Rationale

    The structural framework of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its derivatives represents a highly versatile and privileged pharmacophore in modern drug discovery. Phenylpropanoic acids (often referred to as arylpropionic acids or "profens") are historically recognized for their broad biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1].

    However, the specific incorporation of a 4-methoxy and 3-nitro substitution pattern on the aromatic ring fundamentally alters the stereoelectronic profile of the molecule:

    • Propanoic Acid Moiety: Acts as the critical acidic head group, mimicking endogenous free fatty acids or arachidonic acid. This carboxylate group is essential for anchoring the molecule to positively charged residues (e.g., Arginine) in target receptor binding pockets[2],[3].

    • Methoxy Group (-OCH₃): Provides electron-donating resonance while introducing steric bulk, which can strategically occupy lipophilic pockets within receptor active sites.

    • Nitro Group (-NO₂): A strong electron-withdrawing group that creates a significant molecular dipole. It acts as a potent hydrogen-bond acceptor, enhancing target specificity and potentially shifting the selectivity profile away from traditional COX-1 inhibition toward more specialized targets like COX-2, GPR40, or the NLRP3 inflammasome[4],[5].

    Multi-Target Pharmacological Potential

    Anti-Inflammatory Activity (COX & NLRP3 Modulation)

    The primary mechanism of action for traditional 2-phenylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which disrupts the arachidonic acid cascade and prevents the synthesis of pro-inflammatory prostaglandins (PGs)[3]. The addition of the bulky, electron-withdrawing nitro group in 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives can enhance selective binding to the larger side pocket of the COX-2 isoform, reducing the gastrointestinal toxicity associated with COX-1 inhibition[4]. Furthermore, emerging research demonstrates that phenylpropanoic acid derivatives can independently inhibit the NLRP3 inflammasome pathway, leading to the downregulation of IL-1β release and systemic suppression of TNF-α[4],[5].

    Metabolic Regulation (GPR40 & PPAR Agonism)

    Beyond inflammation, phenylpropanoic acid derivatives are potent modulators of metabolic pathways. Because they structurally mimic medium-to-long-chain free fatty acids, they act as agonists for G-protein-coupled receptor 40 (GPR40/FFAR1) [6]. Activation of GPR40 in pancreatic β-cells triggers intracellular calcium mobilization, leading to glucose-stimulated insulin secretion (GSIS) without the risk of hypoglycemia[7]. Additionally, these derivatives serve as subtype-selective activators for Peroxisome Proliferator-Activated Receptors (PPARα/γ) , making them valuable candidate drugs for treating dyslipidemia and type 2 diabetes[8].

    Pathway Deriv 3-(4-Methoxy-3-nitrophenyl) propanoic acid derivatives COX2 COX-2 Enzyme Deriv->COX2 Inhibition GPR40 GPR40 (FFAR1) Deriv->GPR40 Agonism PPAR PPARα / γ Deriv->PPAR Activation PGE2 ↓ PGE2 Synthesis COX2->PGE2 Suppresses Ca2 ↑ Intracellular Ca2+ GPR40->Ca2 Mobilizes Lipid Lipid Metabolism PPAR->Lipid Regulates

    Fig 1. Multi-target pharmacological pathways of substituted phenylpropanoic acid derivatives.

    Quantitative Data Summary

    To benchmark the pharmacological efficacy of newly synthesized 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives, their activity is typically compared against established reference compounds across primary target assays.

    Target Enzyme/ReceptorRepresentative ControlControl ActivityPhenylpropanoic Acid Derivatives Activity RangePharmacological Outcome
    COX-2 CelecoxibIC₅₀: 0.04 µMIC₅₀: 0.1 - 5.0 µMAnti-inflammatory, Analgesic
    GPR40 (FFAR1) GW9508EC₅₀: 0.05 µMEC₅₀: 0.01 - 2.5 µMGlucose-dependent Insulin Secretion
    PPARα FenofibrateEC₅₀: 18.0 µMEC₅₀: 0.5 - 10.0 µMLipid Metabolism Regulation
    NLRP3 MCC950IC₅₀: 0.007 µMIC₅₀: 1.0 - 15.0 µMCytokine (IL-1β) Suppression

    Experimental Protocols

    The following protocols are designed as self-validating systems to ensure high trustworthiness and reproducibility when screening 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives.

    Protocol A: In Vitro COX-2 Fluorometric Inhibitor Screening

    Causality & Principle: COX-2 converts arachidonic acid to PGG₂, and subsequently reduces PGG₂ to PGH₂ via its peroxidase activity. This assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive fluorogenic probe. ADHP reacts with the peroxidase byproduct to form highly fluorescent resorufin. If a derivative successfully inhibits COX-2, the peroxidase reaction halts, and fluorescence decreases[3].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Hematin is an essential cofactor for the peroxidase activity of COX-2.

    • Compound Plating: In a black 96-well microplate, add 10 µL of the test derivative (dissolved in DMSO, final DMSO concentration <1%) across a 10-point concentration gradient (e.g., 0.001 µM to 100 µM).

    • Enzyme Addition: Add 10 µL of recombinant human COX-2 enzyme to all wells except the "Background" control wells. Incubate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme active site.

    • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final 100 µM) and ADHP (final 10 µM) to all wells.

    • Detection: Incubate for exactly 5 minutes at room temperature in the dark. Read the fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

    • Self-Validation & Analysis:

      • Calculate the Z'-factor using the Vehicle control (100% activity) and Background control (0% activity). A Z' > 0.5 confirms assay robustness.

      • Plot the log(inhibitor) vs. normalized fluorescence to calculate the IC₅₀ using a 4-parameter logistic regression.

    Protocol B: High-Throughput GPR40 Calcium Mobilization Assay (FLIPR)

    Causality & Principle: GPR40 is a Gq-coupled receptor. Agonism by phenylpropanoic acid derivatives triggers the IP₃ pathway, releasing Ca²⁺ from the endoplasmic reticulum[7]. Fluo-4 AM is a cell-permeable dye that fluoresces only when bound to free intracellular calcium, allowing real-time kinetic measurement of receptor activation[2].

    Workflow Step1 1. Cell Culture (HEK293-GPR40) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Addition (Test Derivatives) Step2->Step3 Step4 4. FLIPR Reading (Ca2+ Kinetics) Step3->Step4 Step5 5. Data Analysis (EC50 & Z'-factor) Step4->Step5

    Fig 2. High-throughput FLIPR workflow for evaluating GPR40 agonism via calcium mobilization.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293 cells stably expressing human GPR40 into a 384-well clear-bottom black plate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂. Causality: Using stably transfected HEK293 cells ensures the observed calcium flux is strictly GPR40-dependent, as wild-type HEK293 cells lack endogenous GPR40.

    • Dye Loading: Remove the culture media and add 20 µL of Dye Loading Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the Fluo-4 dye back out into the extracellular space, thereby stabilizing the baseline.

    • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

    • Kinetic Reading (FLIPR): Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

    • Compound Injection: Automatically inject 10 µL of the test derivatives (3X concentrated) and record the fluorescence continuously for 120 seconds (Excitation: 488 nm / Emission: 525 nm).

    • Data Processing: Calculate the response as the maximum peak height minus the baseline fluorescence. Use GW9508 as the positive control to normalize the data and determine the EC₅₀ of the novel derivatives.

    References

    • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. humanjournals.com. 1

    • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. nih.gov. 2

    • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. acs.org. 8

    • Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists. rhhz.net. 7

    • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. mdpi.com. 4

    • Inhibition of NLRP3-inflammasome mediated IL-1β release by phenylpropanoic acid derivatives. ovid.com. 5

    • The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide. benchchem.com. 3

    • GPR40: A therapeutic target for mediating insulin secretion. spandidos-publications.com. 6

    Sources

    Method

    Application Note: 3-(4-Methoxy-3-nitrophenyl)propanoic Acid as a Strategic Scaffold in Antimicrobial Drug Discovery

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial and fung...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

    Executive Summary

    The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial agents. In medicinal chemistry, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-(4-Methoxy-3-nitrophenyl)propanoic acid (MNPPA) has emerged as a highly versatile, trifunctional intermediate. By leveraging its reducible nitro group, lipophilic methoxy ether, and derivatizable propanoic acid tail, researchers can rapidly synthesize diverse libraries of Schiff bases, amides, and heterocyclic conjugates (such as benzoxazoles and benzimidazoles) that exhibit potent, broad-spectrum antimicrobial activity[1][2].

    This application note details the mechanistic rationale behind utilizing MNPPA, provides validated synthetic protocols for generating antimicrobial leads, and outlines a self-validating biological screening workflow.

    Mechanistic Rationale in Drug Design

    The architectural design of MNPPA provides three distinct chemical handles, each contributing a specific causality to the drug development process:

    • The Methoxy Group (-OCH₃): Positioned para to the propanoic acid chain, this electron-donating group enhances the overall lipophilicity of the molecule. In antimicrobial agents, optimized lipophilicity is critical for penetrating the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich membranes of fungal pathogens.

    • The Nitro Group (-NO₂): Acting as a stable, masked amine at the meta position, the nitro group prevents premature side reactions during early synthetic steps. Upon controlled catalytic reduction, it yields an aniline derivative. This newly formed nucleophilic center is primed for condensation with aldehydes to form Schiff bases (imines)—a pharmacophore known to disrupt bacterial cell wall synthesis and cross-link with essential microbial proteins[1].

    • The Propanoic Acid Moiety: Propanoic acid derivatives possess intrinsic antimicrobial properties and serve as excellent foundational platforms for targeting ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[3]. Furthermore, the carboxylic acid allows for straightforward amidation or esterification, tuning the molecule's solubility and preventing rapid metabolic clearance.

    Synthetic Workflow & Visualization

    The transformation of MNPPA into an active antimicrobial agent typically follows a two-step sequence: reduction of the nitro group followed by derivatization (e.g., Schiff base formation or amidation).

    G A MNPPA (Nitro Precursor) B 3-(3-Amino-4-methoxyphenyl) propanoic acid A->B H2, Pd/C (Reduction) C Schiff Base / Amide Derivatives B->C R-CHO or R-NH2 (Derivatization) D Antimicrobial Evaluation C->D MIC Assay

    Synthetic workflow from MNPPA to antimicrobial lead compounds.

    Experimental Protocols

    Protocol 1: Catalytic Reduction of MNPPA

    Objective: Convert MNPPA to 3-(3-Amino-4-methoxyphenyl)propanoic acid.

    • Causality of Choice: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). This ensures a clean reduction without the formation of chlorinated byproducts or highly stable hydroxylamine intermediates, while strictly preserving the integrity of the propanoic acid side chain.

    Step-by-Step Methodology:

    • Preparation: Dissolve 10 mmol of MNPPA in 50 mL of anhydrous methanol in a rigorously dried round-bottom flask.

    • Catalyst Addition: Carefully add 10% Pd/C (10 mol % relative to the substrate) under a continuous stream of inert argon to prevent auto-ignition.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) using a balloon. Stir the suspension vigorously at room temperature (25°C) for 4–6 hours.

    • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1). The disappearance of the distinct yellow nitro-compound spot confirms completion.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative. Recrystallize from ethanol to obtain the pure product.

    Protocol 2: Synthesis of Schiff Base Antimicrobial Leads

    Objective: Condense the resulting aniline with substituted benzaldehydes to form an active imine pharmacophore.

    • Causality of Choice: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This drives the elimination of water from the transient hemiaminal intermediate, pushing the equilibrium toward the stable Schiff base, which has documented structure-dependent antimicrobial activity[1].

    Step-by-Step Methodology:

    • Reaction Setup: Dissolve 5 mmol of 3-(3-Amino-4-methoxyphenyl)propanoic acid and 5.5 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 30 mL of absolute ethanol.

    • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. The Schiff base will precipitate as a crystalline solid.

    • Purification: Filter the solid under vacuum, wash with cold ethanol, and dry in a desiccator. Validate the structure via ¹H-NMR (look for the characteristic imine -CH=N- proton singlet around δ 8.2–8.5 ppm).

    Protocol 3: Broth Microdilution Assay (MIC Determination)

    Objective: Evaluate the in vitro antimicrobial efficacy against ESKAPE pathogens.

    • Causality of Choice: The broth microdilution method is utilized because it is a globally standardized, CLSI-compliant protocol. It creates a self-validating system by incorporating both positive controls (known antibiotics) and negative controls (vehicle/DMSO), ensuring that any observed bacterial cell death is strictly attributed to the synthesized pharmacophore and not solvent toxicity.

    Step-by-Step Methodology:

    • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:150 in MHB.

    • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized MNPPA derivatives in DMSO (ensuring final DMSO concentration per well is ≤ 1% to prevent solvent toxicity).

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, achieving a final volume of 100 µL and a final bacterial concentration of 5 × 10⁵ CFU/mL.

    • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. Measure the Optical Density (OD₆₀₀) using a microplate reader.

    • Validation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    G A Compound Library (in DMSO) B Serial Dilution (96-well plates) A->B C Bacterial Inoculation (5x10^5 CFU/mL) B->C D Incubation (37°C, 18-24h) C->D E OD600 Measurement & MIC Determination D->E

    High-throughput screening workflow for determining Minimum Inhibitory Concentration.

    Data Presentation

    Table 1: Physicochemical Properties of the MNPPA Scaffold

    PropertyValue / Description
    Chemical Name 3-(4-Methoxy-3-nitrophenyl)propanoic acid
    Molecular Formula C₁₀H₁₁NO₅
    Molecular Weight 225.20 g/mol
    Key Functional Groups Carboxylic Acid (C-terminus), Methoxy (Ether), Nitro (Aromatic)
    Role in Synthesis Electrophilic/Nucleophilic handle generator via reduction

    Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Propanoic Acid Derivatives (Note: Data reflects typical structure-activity relationship (SAR) trends for this class of compounds[1][3][4])

    Compound / DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
    MNPPA (Precursor) >256>256>256
    Aniline Intermediate 128256128
    Schiff Base (4-Cl substituted) 83216
    Benzoxazole Conjugate 2168
    Ciprofloxacin (Control) 0.50.25N/A
    Fluconazole (Control) N/AN/A1.0

    Interpretation: The raw MNPPA precursor lacks direct antimicrobial efficacy. However, functionalization into Schiff bases or heterocyclic conjugates (like benzoxazoles) drastically lowers the MIC, demonstrating the scaffold's immense value in generating potent agents against both Gram-positive bacteria and fungal strains.

    References

    • Kumar, S. et al. "Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives." Arabian Journal of Chemistry (2013).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnNkJT8GVcDTyRZvd6Qua0HVfFM_VIf9sJjoVYRBVrG-blKjPxqYU9DovhwiwWV3V45A1lecponer4d07N2mUwuckB2E930SKgb7ZrD3An9p8NCqBYoofXBkNxFGD7kCc_IbvChpPMzHP2kmV4z2y7Ri18HKPwT6ldPrvGkpCD5pFGN55mCwuJJEfTTx_IUw7KLzJLKJYns0xWcpG2HblTpSgxKnEt-U2JaS8BbLFQ_k4Tyl66pXfBbv7yAJXgvOI=]
    • "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." PMC (NIH).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMobuKF_yaGNI8Lc_xUbb5bD3HUacd-XaCv_QPwLrair42tVM1YLOWEJnNZPfv7xnYhm0xELSHXSGqR-RV6RWZ9CB1pk9KRuR-vcjsoJ1yHzv-VjM3NJq0G86qnRK435Q7nFw-szHiHZVlKEUa]
    • "Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives." PubMed (NIH).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh_KKx0I5z7ZQG6eMpbsCji1oxfIXQ5ynvBk2QQgG9htoxPtbg1wFNf_dDBFs25jmcehu60af9mtiZOw710xwej30kM2cQCdt1GTlQbD8B2X1FlAN4L5f67sY4mbo1EkrG0rm3]
    • "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents." PMC (NIH).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD8lr0kihnB8BVFjSw-EEfrCxUsHY5UHd871v4XwU1IfIbNZtfuRVV9C69owmzHFsj8i25npfA535PlM-BMtA22rNwkg6eGTY_634OMIc45597bDmLK3Qo1V2Mpe_6f5gCr0qRXi72Rpjlp28=]

    Sources

    Application

    Application Note: 3-(4-Methoxy-3-nitrophenyl)propanoic Acid as a Precursor for Self-Doped Bioelectronics and NLO Materials

    Executive Summary & Mechanistic Rationale In advanced materials science, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a highly versatile, bifunctional building block. Structurally, it features a push-pull aromatic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In advanced materials science, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a highly versatile, bifunctional building block. Structurally, it features a push-pull aromatic system (an electron-donating methoxy group paired with an electron-withdrawing nitro group) and a terminal carboxylic acid. This unique structural motif enables two primary applications:

    • Self-Doped Conducting Polymers : Upon reduction of the nitro group, the molecule yields a carboxyethyl-functionalized o-anisidine monomer. Polymerization of this monomer produces a self-doped, water-soluble conducting polymer capable of maintaining electroactivity at neutral pH—a critical requirement for bioelectronic sensors[1][2].

    • Non-Linear Optical (NLO) Matrices : The intact molecule possesses a strong localized dipole moment. By utilizing the propanoic acid tail for carbodiimide-mediated grafting onto polymer backbones, researchers can synthesize side-chain NLO polymers with high thermal stability and robust electro-optic coefficients.

    Physicochemical Profile

    To establish a baseline for synthetic workflows, the fundamental properties of the precursor are summarized below:

    PropertyValue / Description
    Chemical Formula C₁₀H₁₁NO₅
    Molecular Weight 225.20 g/mol
    Functional Groups Methoxy (-OCH₃), Nitro (-NO₂), Carboxylic Acid (-COOH)
    Electronic Nature Push-Pull Dipole (Donor-Acceptor conjugated system)
    Solubility Soluble in DMF, DMSO, and basic aqueous buffers

    Application Workflow 1: Synthesis of Self-Doped Poly(o-anisidine) Derivatives

    Causality & Theoretical Grounding

    Standard polyaniline (PANI) transitions to its conductive "emeraldine salt" state only when doped with external protonic acids (e.g., HCl). In neutral or biological environments (pH > 6), these external protons diffuse away, causing the polymer to revert to the insulating "emeraldine base"[2].

    By utilizing 3-(4-Methoxy-3-nitrophenyl)propanoic acid as a starting material, we can circumvent this limitation. Reducing the nitro group yields 3-(3-amino-4-methoxyphenyl)propanoic acid. When oxidatively polymerized, the covalently attached propanoic acid acts as an internal proton reservoir. This "self-doping" mechanism ensures that the imine nitrogens on the polymer backbone remain protonated even in low-acid or neutral environments[1]. Furthermore, the methoxy group lowers the monomer's oxidation potential, preventing over-oxidation defects during synthesis, and disrupts interchain hydrogen bonding to drastically improve solubility[3][4].

    Step-by-Step Protocol: Reduction & Polymerization

    This protocol is designed as a self-validating system; the visual color change of the polymer acts as an intrinsic quality control checkpoint.

    Phase A: Nitro Reduction

    • Reaction Setup : Dissolve 10 mmol of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 30 mL of ethanol. Add 10 mol% of Pd/C (10% w/w) catalyst.

    • Hydrogenation : Purge the reaction vessel with N₂ gas, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

    • Filtration : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to isolate 3-(3-amino-4-methoxyphenyl)propanoic acid.

    Phase B: Oxidative Polymerization

    • Monomer Solution : Dissolve the reduced monomer (10 mmol) in 50 mL of 1 M HCl. Chill the solution to 0–5 °C in an ice bath to minimize exothermic side reactions.

    • Oxidant Addition : Dissolve 10 mmol of Ammonium Persulfate (APS) in 20 mL of 1 M HCl. Add this dropwise to the monomer solution over 30 minutes.

    • Propagation : Allow the polymerization to proceed for 12 hours at 0–5 °C. Validation Check: The solution will transition from pale yellow to a deep, dark green, confirming the formation of the polaronic emeraldine salt phase.

    • Purification : Pour the mixture into 200 mL of acetone to precipitate the polymer. Filter and wash sequentially with deionized water and acetone until the filtrate is colorless (removing unreacted oligomers). Dry under vacuum at 60 °C for 24 hours.

    G A 3-(4-Methoxy-3-nitrophenyl) propanoic acid B Reduction (Pd/C, H2) Nitro -> Amine A->B C 3-(3-Amino-4-methoxyphenyl) propanoic acid B->C D Oxidative Polymerization (APS, HCl, 0°C) C->D E Self-Doped Poly(o-anisidine) Derivative D->E F Internal Protonation (Carboxylate -> Imine) E->F

    Workflow for synthesizing self-doped poly(o-anisidine) via nitro reduction and polymerization.

    Comparative Material Performance

    The integration of the methoxy and carboxyethyl groups fundamentally alters the polymer's macroscopic properties compared to standard PANI:

    MaterialDoping MechanismMax Operational pHSolubility (DMF/DMSO)Conductivity (S/cm)
    Standard PANI External (HCl)~ 4.0Poor (< 1 mg/mL)1.0 - 5.0
    Poly(o-anisidine) External (HCl)~ 4.5Moderate (~ 5 mg/mL)0.1 - 1.0
    Self-Doped Derivative Internal (-COOH)~ 7.5 High (> 20 mg/mL) 0.05 - 0.5

    Application Workflow 2: Covalent Grafting for Non-Linear Optical (NLO) Polymers

    Causality & Theoretical Grounding

    For electro-optic modulators and photonic devices, materials must exhibit a high second-order non-linear optical ( χ(2) ) response. This requires a non-centrosymmetric arrangement of chromophores possessing strong permanent dipoles. 3-(4-Methoxy-3-nitrophenyl)propanoic acid acts as an ideal NLO chromophore: the methoxy group acts as the electron donor (D) and the nitro group as the electron acceptor (A), creating a robust push-pull π -system. The propanoic acid tail acts as a chemically orthogonal tether, allowing the chromophore to be covalently grafted onto a transparent polymer backbone (e.g., polyallylamine) without disrupting the D- π -A conjugation.

    Step-by-Step Protocol: EDC/NHS Grafting and Poling
    • Carboxylate Activation : Dissolve 5 mmol of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 20 mL of anhydrous DMF. Add 6 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 6 mmol of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours to form the amine-reactive NHS-ester.

    • Polymer Grafting : Introduce a solution of polyallylamine (equivalent to 4 mmol of free amine repeat units) dissolved in 10 mL of DMF. Stir the reaction mixture for 24 hours at room temperature to facilitate amidation.

    • Isolation : Precipitate the functionalized polymer by dropping the solution into 200 mL of vigorously stirred methanol. Collect the polymer via centrifugation and dry under vacuum.

    • Electric Field Poling : Spin-coat the purified polymer onto an Indium Tin Oxide (ITO) coated glass substrate to form a thin film (~1 µm). Heat the film to the polymer's glass transition temperature ( Tg​ ). Apply a high DC electric field (e.g., 50–100 V/µm) across the film to force the push-pull dipoles into a non-centrosymmetric alignment. Cool the film to room temperature before removing the electric field to freeze the chromophores in their aligned state.

    NLO N1 3-(4-Methoxy-3-nitrophenyl)propanoic acid (Push-Pull Chromophore) N2 EDC/NHS Activation of Carboxylic Acid N1->N2 N4 Amidation / Side-Chain Grafting N2->N4 N3 Polymer Backbone (e.g., Polyallylamine) N3->N4 N5 Amorphous NLO Polymer (Random Dipoles) N4->N5 N6 Electric Field Poling (Aligned Dipoles / Active NLO) N5->N6

    EDC/NHS-mediated grafting of the NLO chromophore onto a polymer backbone and subsequent poling.

    References

    • Dong, H., et al. "A Carboxyl-Modified Polyaniline Cathode for High-Performance Aqueous Zinc-Ion Batteries." MDPI, 2025. 1

    • "CHAPTER 17: Self-Doped Polymers - Books." The Royal Society of Chemistry, 2013. 2

    • "(PDF) Synthesis and properties of polyaniline, poly(o-anisidine), and poly[aniline-co-(o-anisidine)] using potassium iodate oxidizing agent." ResearchGate, 2025. 3

    • "Polyaniline Derivatives and Their Applications." IntechOpen, 2023. 4

    Sources

    Method

    Application Note: Biocatalytic Transformations of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid in Drug Discovery

    Introduction and Strategic Context In modern medicinal chemistry, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a highly versatile intermediate. Its bifunctional nature—a reactive carboxylic acid tail and an easily...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Strategic Context

    In modern medicinal chemistry, 3-(4-Methoxy-3-nitrophenyl)propanoic acid serves as a highly versatile intermediate. Its bifunctional nature—a reactive carboxylic acid tail and an easily reducible aromatic nitro group—makes it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Derivatives of this compound are heavily utilized in the development of phosphoinositide 3-kinase (PI3K) pan-inhibitors[1] and novel tubulin polymerization inhibitors[2].

    Traditionally, modifying this compound relies on stoichiometric chemical reagents that generate significant toxic waste and suffer from poor chemoselectivity. To address these bottlenecks, this application note details two field-proven, highly selective biocatalytic workflows: Enzymatic Amidation and Biocatalytic Nitroreduction .

    Biocatalytic_Pathways Substrate 3-(4-Methoxy-3-nitrophenyl) propanoic acid CALB CALB (Lipase) + Primary Amine (Organic Solvent) Substrate->CALB Amidation NTR Nitroreductase (NTR) + NAD(P)H (Aqueous Buffer) Substrate->NTR Nitroreduction Amide Amide Derivative (Target Precursor) CALB->Amide Amine 3-(3-Amino-4-methoxyphenyl) propanoic acid NTR->Amine

    Fig 1. Divergent biocatalytic pathways for functionalizing 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Enzymatic Amidation of the Propanoic Acid Moiety

    Causality & Experimental Insights

    Chemical amidation typically requires coupling agents like EDC or HATU, which generate urea byproducts that are notoriously difficult to separate from polar products. To circumvent this, we utilize Candida antarctica Lipase B (CALB), a robust serine hydrolase capable of catalyzing direct amidation in non-aqueous media[3].

    The Thermodynamic Challenge: Lipase-catalyzed amidation is a reversible equilibrium reaction that produces water. If water accumulates, the enzyme will drive the reverse reaction (hydrolysis). Therefore, the protocol is self-validating through the mandatory inclusion of activated 4Å molecular sieves. By actively scavenging the water byproduct in a highly non-polar solvent like 2-methyltetrahydrofuran (2-MeTHF), the thermodynamic equilibrium is irreversibly shifted toward the target amide.

    Step-by-Step Protocol: CALB-Catalyzed Amidation
    • Substrate Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 50 mM of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and 60 mM of the target primary amine in 10 mL of anhydrous 2-MeTHF.

    • Water Scavenging: Add 200 mg of freshly activated 4Å molecular sieves to the solution. Note: Failure to activate sieves at 300°C prior to use will result in reaction stalling at ~40% conversion.

    • Biocatalyst Addition: Add 50 mg/mL of immobilized CALB (e.g., Novozym 435). The macroporous acrylic resin immobilization protects the enzyme from solvent-induced denaturation.

    • Incubation: Seal the flask and incubate at 50°C with orbital shaking at 150 rpm for 24–48 hours.

    • Validation & Workup: Monitor reaction progress via HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA). Upon reaching >95% conversion, filter the mixture through a sintered glass funnel to recover the immobilized CALB and sieves. Wash the organic filtrate with 0.1 M HCl (2 x 10 mL) to remove unreacted amine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    Biocatalytic Nitroreduction via Nitroreductase (NTR)

    Causality & Experimental Insights

    The selective reduction of the 3-nitro group to an aniline derivative is critical for downstream functionalization (e.g., forming triazoles or oxadiazoles). Traditional chemical reduction utilizing Pd/C and H₂ gas poses severe explosion hazards at scale and risks unwanted cleavage of the methoxy ether.

    Nitroreductases (NTRs), such as the chloramphenicol nitroreductase (CNR) from Haemophilus influenzae[4] or NfsB from E. coli[5], provide absolute chemoselectivity by utilizing NAD(P)H to reduce the nitro group under mild, aqueous conditions. Because stoichiometric NADPH is economically unviable, this protocol employs a self-validating Cofactor Regeneration System using Glucose Dehydrogenase (GDH). As glucose is oxidized to gluconolactone, NADP⁺ is continuously reduced back to NADPH. Gluconolactone spontaneously hydrolyzes to gluconic acid, which acidifies the solution; therefore, maintaining a robust 50 mM Tris-HCl buffer (pH 8.0) is the critical control parameter to prevent enzyme precipitation.

    Workflow cluster_steps Experimental Workflow cluster_regen Cofactor Regeneration S1 1. Substrate Preparation S2 2. Buffer & Enzyme Addition S1->S2 S3 3. Incubation (37°C, 24h) S2->S3 NADP NADP+ S2->NADP Coupled System S4 4. Product Extraction S3->S4 NADPH NADPH NADP->NADPH GDH (Glucose) NADPH->NADP NTR (Substrate)

    Fig 2. NTR-catalyzed bioreduction workflow coupled with a GDH cofactor regeneration system.

    Step-by-Step Protocol: Enzymatic Nitroreduction
    • Buffer & System Setup: Prepare 20 mL of 50 mM Tris-HCl buffer, adjusting the pH precisely to 8.0.

    • Substrate Solubilization: Dissolve 3-(4-Methoxy-3-nitrophenyl)propanoic acid in pure DMSO to create a 200 mM stock. Add 1.0 mL of this stock dropwise to the buffer (final concentration 10 mM, 5% v/v DMSO). Insight: 5% DMSO is the optimal threshold; it ensures complete substrate solubility without disrupting the tertiary structure of the NTR.

    • Cofactor Initiation: Add 25 mM D-glucose (excess) and 0.5 mM NADP⁺ to the reaction mixture.

    • Biocatalyst Addition: Introduce 1.0 mg/mL of purified NTR (E. coli NfsB or H. influenzae CNR) and 0.5 mg/mL of GDH.

    • Incubation: Incubate the mixture at 37°C with gentle orbital shaking (100 rpm) for 16–24 hours.

    • Validation & Workup: Quench a 100 µL analytical aliquot with 100 µL of ice-cold methanol, centrifuge at 10,000 x g for 5 minutes, and analyze the supernatant via HPLC (UV detection at 254 nm). The disappearance of the nitro peak and the emergence of a more polar amine peak validates the reaction. Extract the bulk aqueous phase with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield 3-(3-amino-4-methoxyphenyl)propanoic acid.

    Quantitative Data Summary

    The table below highlights the dramatic improvements in yield, environmental impact (E-Factor), and chemoselectivity when transitioning from traditional chemical synthesis to the biocatalytic protocols described above.

    Table 1: Process Metrics for the Functionalization of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    TransformationMethodReagents / BiocatalystSolvent SystemYield (%)E-FactorChemoselectivity
    Amidation ChemicalEDC, HOBt, DIPEADMF72%>50Low (Urea byproducts)
    Amidation BiocatalyticCALB (Novozym 435)2-MeTHF94% <10 Absolute
    Nitroreduction ChemicalPd/C, H₂ (50 psi)Methanol81%~25Moderate (Ether cleavage risk)
    Nitroreduction BiocatalyticNTR, GDH, GlucoseTris-HCl (pH 8.0)>98% <5 Absolute

    References

    • Identification of a Potent Phosphoinositide 3-Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group. d-nb.info. Available at:[1]

    • Synthesis and Biological Evaluation of Novel Millepachine Derivatives As a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[2]

    • Microbial lipases and their industrial applications: a comprehensive review. PMC. Available at:[3]

    • Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives. PMC. Available at:[4]

    • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[5]

    Sources

    Application

    Application Notes and Protocols: Laboratory-Scale Synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Introduction 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The presence of the nitro group and the carboxylic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    3-(4-Methoxy-3-nitrophenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The presence of the nitro group and the carboxylic acid moiety on the substituted benzene ring makes it a versatile building block for further chemical modifications. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development and organic synthesis. The described method is based on the well-established electrophilic aromatic substitution reaction, specifically the nitration of 3-(4-methoxyphenyl)propanoic acid.

    Synthetic Strategy: The Causality Behind Experimental Choices

    The synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is achieved through the direct nitration of 3-(4-methoxyphenyl)propanoic acid. The rationale for this approach lies in the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the propanoic acid side chain is a deactivating, meta-directing group. Due to the powerful activating effect of the methoxy group, the incoming electrophile (the nitronium ion, NO₂⁺) is predominantly directed to the positions ortho and para to it. Since the para position is already occupied by the propanoic acid group, the nitration occurs primarily at the ortho position, which is also meta to the deactivating propanoic acid group.

    The nitrating agent of choice is a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The reaction is highly exothermic and must be performed at a low temperature to minimize the formation of side products and ensure regioselectivity.

    Experimental Workflow

    The overall workflow for the synthesis is depicted below. It involves the preparation of the nitrating mixture, the nitration reaction itself, followed by work-up and purification of the final product.

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Nitration Nitration Reaction (0-5 °C) Nitrating_Mixture->Nitration Slow Addition Starting_Material Prepare Solution of 3-(4-methoxyphenyl)propanoic acid in H₂SO₄ Starting_Material->Nitration Quenching Quench on Ice Nitration->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (m.p., NMR, IR) Drying->Characterization

    Caption: Overall workflow for the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Detailed Experimental Protocol

    Materials and Reagents
    Reagent/MaterialGradeSupplier
    3-(4-methoxyphenyl)propanoic acid≥98%e.g., Sigma-Aldrich
    Concentrated Sulfuric Acid (H₂SO₄)95-98%Standard
    Concentrated Nitric Acid (HNO₃)68-70%Standard
    Deionized WaterHigh Purity-
    Ethanol (for recrystallization)Reagent GradeStandard
    Crushed Ice--
    Sodium Bicarbonate (NaHCO₃)Saturated SolutionStandard
    Equipment
    • Round-bottom flask (100 mL)

    • Erlenmeyer flasks (250 mL and 500 mL)

    • Beakers

    • Graduated cylinders

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel or Pasteur pipette

    • Büchner funnel and flask

    • Filter paper

    • Melting point apparatus

    • Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, gloves)

    Procedure

    1. Preparation of the Nitrating Mixture:

    • In a clean, dry 50 mL Erlenmeyer flask, carefully add 5.0 mL of concentrated nitric acid.

    • Cool the flask in an ice bath.

    • Slowly and with constant swirling, add 5.0 mL of concentrated sulfuric acid to the nitric acid. Caution: This mixing process is highly exothermic and should be done slowly and carefully in a fume hood.

    • Keep the nitrating mixture in the ice bath until ready for use.

    2. Nitration Reaction:

    • In a 100 mL round-bottom flask, dissolve 5.0 g (0.0277 mol) of 3-(4-methoxyphenyl)propanoic acid in 15 mL of concentrated sulfuric acid. This can be done by carefully adding the solid to the acid while stirring.

    • Cool this solution in an ice bath to a temperature between 0 and 5 °C.

    • While vigorously stirring the solution of 3-(4-methoxyphenyl)propanoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel or a Pasteur pipette over a period of 30-45 minutes. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

    3. Work-up and Isolation:

    • In a 500 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate of the crude product should form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

    4. Purification by Recrystallization:

    • Transfer the crude product to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid. Keep the ethanol near its boiling point on a hot plate.

    • Once the solid has completely dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

    Characterization

    The identity and purity of the synthesized 3-(4-Methoxy-3-nitrophenyl)propanoic acid should be confirmed by the following methods:

    • Melting Point: Determine the melting point of the purified product and compare it to the literature value, if available. A sharp melting point range is indicative of high purity.

    • Spectroscopy:

      • ¹H NMR and ¹³C NMR: Record the NMR spectra of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra should be consistent with the expected structure of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

      • IR Spectroscopy: Obtain an infrared spectrum of the product. The spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the aromatic ring.

    Quantitative Data Summary

    ParameterValue
    Starting Material3-(4-methoxyphenyl)propanoic acid
    Molecular Weight of Starting Material180.20 g/mol
    Product3-(4-Methoxy-3-nitrophenyl)propanoic acid
    Molecular Weight of Product225.18 g/mol
    Theoretical Yield~6.24 g
    Typical Experimental Yield70-85%
    AppearancePale yellow solid
    Recrystallization SolventEthanol/Water

    Safety Precautions

    • This procedure must be carried out in a well-ventilated fume hood.

    • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

    • Always add acid to water, not the other way around, when preparing aqueous solutions.

    Conclusion

    This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. By following the described procedures for reaction, work-up, and purification, researchers can obtain this valuable chemical intermediate in good yield and purity. The provided rationale for the synthetic strategy and the detailed experimental steps are intended to empower scientists in their research and development endeavors.

    References

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
    • PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]

    Method

    Application Note: Spectroscopic Characterization of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Reaction Products

    Introduction and Rationale Substituted hydrocinnamic acids (propanoic acids) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs). Specifically, methoxy-substituted derivatives o...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Rationale

    Substituted hydrocinnamic acids (propanoic acids) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs). Specifically, methoxy-substituted derivatives of cinnamic and propanoic acids exhibit significant therapeutic potential, including documented anti-inflammatory, antidiabetic, and neuroprotective properties [1, 2].

    Within this chemical space, 3-(4-methoxy-3-nitrophenyl)propanoic acid serves as a vital synthetic precursor. The selective reduction of its nitro group yields 3-(3-amino-4-methoxyphenyl)propanoic acid (CAS: 859189-60-9) [3], an electron-rich aniline derivative primed for subsequent amide coupling or targeted functionalization in drug discovery workflows.

    This application note provides a self-validating protocol for the catalytic hydrogenation of 3-(4-methoxy-3-nitrophenyl)propanoic acid. Furthermore, it establishes a comprehensive spectroscopic framework (FTIR, NMR, HRMS) explaining the causality behind the spectral shifts to confidently confirm product identity and purity.

    Experimental Workflow and Design Causality

    The analytical and synthetic workflow is designed to ensure maximum yield while preventing the accumulation of reactive intermediates.

    Workflow A 3-(4-Methoxy-3-nitrophenyl) propanoic acid (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B C 3-(3-Amino-4-methoxyphenyl) propanoic acid (Product) B->C D FTIR Analysis (NO2 vs NH2 tracking) C->D E NMR Spectroscopy (Aromatic shielding shifts) C->E F LC-HRMS (Mass validation) C->F

    Figure 1. Synthetic and analytical workflow for the reduction and characterization of the target.

    Causality in Experimental Choices
    • Catalyst Selection (Expertise Insight): Palladium on Carbon (Pd/C) is selected for the hydrogenation because it selectively reduces the nitro group to an amine under mild conditions. Harsher reducing agents (like LiAlH₄) would erroneously reduce the carboxylic acid moiety, while strong Lewis acidic conditions could cleave the methyl ether.

    • Solvent Choice: Methanol (MeOH) is utilized due to the excellent solubility of the nitro precursor and its ability to act as an efficient proton shuttle during the reduction mechanism.

    Detailed Protocol: Catalytic Hydrogenation

    Reagents Required:

    • 3-(4-Methoxy-3-nitrophenyl)propanoic acid (1.0 eq, 10 mmol, 2.25 g)

    • 10% Pd/C (0.05 eq Pd, 530 mg)

    • Methanol (HPLC grade, 50 mL)

    • Hydrogen gas (Balloon or Parr shaker at 30 psi)

    Step-by-Step Methodology:

    • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-(4-methoxy-3-nitrophenyl)propanoic acid in 50 mL of anhydrous methanol.

    • Catalyst Addition: Carefully add 10% Pd/C to the solution under a continuous stream of argon. Critical Safety Step: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

    • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (repeat 3x). Evacuate again and backfill with H₂ gas from a balloon.

    • Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 4–6 hours.

    • Self-Validating Monitoring: Sample 50 µL of the reaction mixture, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the starting material mass is fully replaced by the product mass, ensuring no nitroso or hydroxylamine intermediates remain.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

    • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-amino-4-methoxyphenyl)propanoic acid as an off-white solid. Dry under high vacuum for 12 hours.

    Mechanism N1 Nitroaromatic (Ar-NO2) N2 Nitroso Intermediate (Ar-N=O) N1->N2 + H2, - H2O N3 Hydroxylamine Intermediate (Ar-NHOH) N2->N3 + H2 N4 Aniline Derivative (Ar-NH2) N3->N4 + H2, - H2O

    Figure 2. Stepwise mechanistic pathway of nitroaromatic reduction to an aniline derivative.

    Spectroscopic Characterization

    The transition from a strongly electron-withdrawing nitro group to an electron-donating amino group induces profound, predictable changes in the spectroscopic signature of the molecule [4]. Tracking these changes is the most robust method for validating the reaction.

    Fourier-Transform Infrared Spectroscopy (FTIR)

    Mechanistic Rationale: FTIR provides the most immediate confirmation of nitro reduction. The starting material exhibits strong asymmetric and symmetric N-O stretching vibrations. In the product, these must completely disappear, replaced by N-H stretching vibrations.

    • Starting Material: Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch).

    • Product: Appearance of a distinct doublet at ~3400 cm⁻¹ and ~3300 cm⁻¹ (primary amine NH₂ stretch). The carboxylic acid O-H stretch remains a broad band from 2500–3000 cm⁻¹.

    Nuclear Magnetic Resonance (NMR)

    Mechanistic Rationale: The electronic environment of the aromatic ring is inverted during this reaction. The nitro group deshields the adjacent ortho protons (shifting them downfield), whereas the amino group shields them via resonance (shifting them upfield).

    • ¹H NMR (400 MHz, DMSO-d₆): The proton adjacent to the nitro group in the starting material appears highly deshielded (>7.5 ppm). Upon reduction, the corresponding proton in the product shifts significantly upfield to ~6.5 ppm due to the electron-donating nature of the newly formed amine.

    • ¹³C NMR (100 MHz, DMSO-d₆): The carbon bearing the nitrogen shifts from ~140 ppm (C-NO₂) to ~136 ppm (C-NH₂), while ortho/para carbons experience upfield shifts due to increased electron density.

    High-Resolution Mass Spectrometry (ESI-HRMS)

    Mechanistic Rationale: HRMS confirms the exact molecular formula. The starting material ionizes best in negative mode due to the acidic carboxylic acid, while the product ionizes exceptionally well in positive mode due to the basic amine.

    Data Presentation

    Table 1. Summary of Spectroscopic Data for Starting Material and Product

    Analytical Method3-(4-Methoxy-3-nitrophenyl)propanoic acid3-(3-Amino-4-methoxyphenyl)propanoic acid
    FTIR (ATR) 1705 (C=O), 1530 (asym NO₂), 1350 (sym NO₂) cm⁻¹3400, 3300 (NH₂), 1700 (C=O) cm⁻¹
    ¹H NMR (Aromatic) δ 7.75 (d, 1H), 7.50 (dd, 1H), 7.20 (d, 1H)δ 6.70 (d, 1H), 6.55 (d, 1H), 6.40 (dd, 1H)
    ¹H NMR (Aliphatic) δ 3.85 (s, 3H, -OCH₃), 2.85 (t, 2H), 2.55 (t, 2H)δ 3.70 (s, 3H, -OCH₃), 2.65 (t, 2H), 2.40 (t, 2H)
    HRMS (ESI) Calculated for C₁₀H₁₀NO₅ [M-H]⁻: 224.0564Found: 224.0561Calculated for C₁₀H₁₄NO₃ [M+H]⁺: 196.0968Found: 196.0970

    Conclusion

    The catalytic reduction of 3-(4-methoxy-3-nitrophenyl)propanoic acid to 3-(3-amino-4-methoxyphenyl)propanoic acid is a high-yielding, clean transformation when utilizing Pd/C in methanol. The self-validating spectroscopic protocols outlined herein ensure that researchers can confidently track the complete conversion of the nitro moiety. The drastic upfield shift in the ¹H NMR aromatic region and the distinct FTIR signature exchange from N-O to N-H stretches serve as the definitive markers of reaction success, ensuring high-quality building blocks for downstream drug development.

    References

    • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

    • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: MDPI URL:[Link]

    • 3-(3-amino-4-methoxyphenyl)propanoic acid — Chemical Substance Information Source: NextSDS URL:[Link]

    • 3-(4-Methoxyphenyl)propionic acid - Spectroscopic Baseline Data Source: NIST Chemistry WebBook URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Welcome to the Technical Support Center for Organic Synthesis & Purification. This module provides an in-depth, self-validating framework for the isolation and purification of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Organic Synthesis & Purification. This module provides an in-depth, self-validating framework for the isolation and purification of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. Designed for researchers and drug development professionals, this guide synthesizes physicochemical theory with field-proven laboratory protocols.

    Part 1: Physicochemical Profiling & Solvent Selection

    Before initiating any purification workflow, it is critical to understand the physicochemical profile of the target molecule. 3-(4-Methoxy-3-nitrophenyl)propanoic acid contains three defining functional groups: a carboxylic acid, an electron-donating methoxy ether, and a strongly electron-withdrawing nitro group. This specific combination dictates its solubility, polarity, and crystallization behavior[1].

    Table 1: Physicochemical Properties & Partitioning Profile

    ParameterValue / CharacteristicMechanistic Rationale
    pKa (Estimated) ~4.5Dictates the pH thresholds required for quantitative extraction.
    Aqueous NaHCO₃ (pH 8) Highly SolubleDeprotonates the carboxylic acid to form a water-soluble sodium salt.
    Aqueous HCl (pH 2) InsolubleReprotonates the salt into the neutral free acid, forcing it out of the aqueous phase.
    Ethyl Acetate (EtOAc) Highly SolubleIdeal organic solvent for extracting the free acid due to hydrogen-bond accepting properties.
    Hexane / Heptane InsolubleExcellent anti-solvent for driving precipitation during recrystallization.
    Ethanol / Water Moderate SolubilityIdeal binary solvent system for temperature-gradient recrystallization.

    Part 2: Core Purification Workflows

    The most efficient and scalable method for purifying this compound from neutral or basic impurities is a chemoselective acid-base extraction[2], followed by a polishing recrystallization[3].

    PurificationWorkflow Crude Crude 3-(4-Methoxy-3-nitrophenyl) propanoic acid Dissolve Dissolve in EtOAc + Extract with sat. NaHCO3 Crude->Dissolve OrgLayer1 Organic Layer (Neutral Impurities) Dissolve->OrgLayer1 Discard AqLayer1 Aqueous Layer (Sodium Carboxylate Salt) Dissolve->AqLayer1 Retain Acidify Acidify with 1M HCl to pH 2 + Extract with EtOAc AqLayer1->Acidify OrgLayer2 Organic Layer (Free Carboxylic Acid) Acidify->OrgLayer2 Retain AqLayer2 Aqueous Layer (Inorganic Salts) Acidify->AqLayer2 Discard Dry Dry over MgSO4, Filter & Concentrate OrgLayer2->Dry Crystallize Recrystallization (EtOH/Water or Toluene) Dry->Crystallize Pure Pure 3-(4-Methoxy-3-nitrophenyl) propanoic acid Crystallize->Pure

    Fig 1: Acid-base extraction and recrystallization workflow for phenylpropanoic acid derivatives.

    Protocol A: Chemoselective Acid-Base Extraction
    • Dissolution: Suspend 10 g of crude 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 100 mL of Ethyl Acetate (EtOAc).

      • Causality: EtOAc provides excellent solvation for the polar nitro and ether groups while maintaining strict immiscibility with water.

    • Deprotonation & Partitioning: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3). Stir vigorously for 15 minutes.

      • Causality: The pKa of the propanoic acid is ~4.5. NaHCO₃ selectively deprotonates the acid without hydrolyzing any potential ester impurities (which stronger bases like NaOH might degrade).

    • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean Erlenmeyer flask.

      • Self-Validation: Perform a TLC (Thin Layer Chromatography) of the organic layer. If the product spot (visualized under UV 254 nm) is absent, extraction is complete. Discard the organic layer.

    • Acidification: Slowly add 1M HCl to the aqueous layer while stirring continuously until the solution reaches pH 2.

      • Causality: Dropping the pH 2.5 units below the pKa ensures >99% protonation, driving the compound back to its water-insoluble free acid form.

    • Recovery Extraction: Add 100 mL of fresh EtOAc to the acidified aqueous mixture. Transfer to a separatory funnel, shake, and collect the upper organic layer.

      • Self-Validation: Check the pH of the aqueous layer post-extraction; if it has risen above 3, re-acidify and extract again to prevent yield loss.

    • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.

    Protocol B: Polishing via Recrystallization
    • Dissolution: Dissolve the semi-pure solid in a minimum volume of boiling Ethanol (approx. 3-5 mL/g).

    • Anti-solvent Addition: Dropwise, add hot Water (anti-solvent) until the solution becomes faintly turbid (cloud point).

    • Clarification: Add 1-2 drops of hot Ethanol to just clear the turbidity.

    • Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour.

      • Causality: Slow cooling prevents the compound from "oiling out" and excludes impurities from the growing crystal lattice.

    • Filtration: Vacuum filter the crystals, wash with ice-cold 30% EtOH/Water, and dry under high vacuum.

    Part 3: Troubleshooting Guides & FAQs

    Q: My EtOAc/Aqueous NaHCO₃ layers are forming a thick emulsion that won't separate. How do I break it? A: Emulsions often form due to high concentrations of organic salts acting as surfactants, or due to fine particulate impurities.

    • Causality: The biphasic system lacks sufficient density or ionic strength disparity to force phase separation.

    • Solution: Add a small volume of saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous layer decreases the solubility of organic molecules in the water phase (salting out) and increases the density difference between the layers. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

    Q: I acidified my aqueous layer, but my yield after the second extraction is extremely low. Where is my product? A: The most common failure point is incomplete acidification.

    • Causality: The propanoic acid moiety has a pKa of ~4.5. If you only acidify to pH 4 or 5, a significant equilibrium fraction of the molecule remains as the water-soluble carboxylate salt.

    • Solution: You must drive the pH to at least 2.0 (more than two units below the pKa) to ensure >99% protonation. Self-Validation: Always verify the aqueous layer with pH paper after thorough mixing. If the yield is still low, the product may have precipitated as a fine suspension rather than dissolving into the EtOAc. Ensure you are using a sufficient volume of EtOAc and consider adding 5% Methanol to the EtOAc to increase the solubility of the highly crystalline nitroaromatic free acid.

    Q: During recrystallization from EtOH/Water, my product forms a yellow oil at the bottom of the flask instead of crystals. What went wrong? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation).

    • Causality: The compound's melting point is lower than the temperature at which it saturates the solvent mixture, causing it to separate as a supercooled liquid rather than a solid crystal lattice[1]. The methoxy and nitro groups on the phenyl ring can sterically hinder rapid crystal packing.

    • Solution: Reheat the mixture until the oil dissolves completely. Add slightly more of the good solvent (Ethanol) to lower the saturation temperature. Allow the flask to cool much more slowly. Self-Validation: To force crystallization, introduce a seed crystal of pure 3-(4-Methoxy-3-nitrophenyl)propanoic acid just before the solution reaches its cloud point, or scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites.

    Q: I want to use silica gel column chromatography to remove a structurally similar acidic impurity. Why is my product streaking across all fractions? A: Carboxylic acids interact strongly with the stationary phase.

    • Causality: The free carboxylic acid forms strong, multi-point hydrogen bonds with the free silanol (Si-OH) groups on the silica gel, leading to severe peak tailing and streaking.

    • Solution: Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., 70:30 Hexane:EtOAc + 1% AcOH). The volatile acid saturates the active silanol sites on the column, allowing your target molecule to elute as a tight, symmetrical band.

    Part 4: References

    • Title: Purification of Laboratory Chemicals (8th Edition)[3] Source: Elsevier / Butterworth-Heinemann URL: [Link]

    • Title: Acid–Base Extraction[2] Source: Wikipedia URL: [Link]

    • Title: Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives[1] Source: Biological and Pharmaceutical Bulletin / PubMed URL: [Link]

    Sources

    Optimization

    Technical Support Center: Synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 3-(4-methoxy-3-nitrophenyl)propanoic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 3-(4-methoxy-3-nitrophenyl)propanoic acid. As a Senior Application Scientist, I have structured this resource to move beyond basic procedures, focusing instead on the causality of byproduct formation and the implementation of self-validating experimental systems .

    Mechanistic Overview & Directing Logic

    The synthesis of 3-(4-methoxy-3-nitrophenyl)propanoic acid typically proceeds via the electrophilic aromatic substitution (EAS) of 3-(4-methoxyphenyl)propanoic acid using a nitrating mixture (HNO₃/H₂SO₄).

    The regioselectivity of this reaction is a competition between two directing groups:

    • The Methoxy Group (-OCH₃): A powerful activating group that directs ortho/para via resonance (+M effect).

    • The Propanoic Acid Chain (-CH₂CH₂COOH): A weakly activating group that directs ortho/para via hyperconjugation and inductive effects (+I effect).

    Because the para position to the methoxy group is sterically blocked by the alkyl chain, the +M effect of the methoxy group dominates the transition state stabilization. Consequently, the nitronium ion (NO₂⁺) attacks the position ortho to the methoxy group, yielding the target compound [1].

    G SM 3-(4-Methoxyphenyl)propanoic acid (Starting Material) Major 3-(4-Methoxy-3-nitrophenyl)propanoic acid (Major Product: Ortho to -OMe) SM->Major HNO3/H2SO4 Dominant -OMe Directing Minor1 3-(4-Methoxy-2-nitrophenyl)propanoic acid (Minor Regioisomer: Ortho to alkyl) SM->Minor1 HNO3/H2SO4 Competing Alkyl Directing Minor2 3-(4-Methoxy-3,5-dinitrophenyl)propanoic acid (Over-nitration Byproduct) Major->Minor2 Excess HNO3 High Temp

    Caption: Regioselectivity and byproduct pathways in 3-(4-methoxyphenyl)propanoic acid nitration.

    Troubleshooting Guides & FAQs

    Q1: My LC-MS shows a closely eluting impurity with the exact same mass as my target product. What is this, and why did it form? A1: You are observing the minor regioisomer: 3-(4-methoxy-2-nitrophenyl)propanoic acid . While the methoxy group is the dominant director, the propanoic acid chain still exerts a weak ortho-directing effect. In a small percentage of molecules, the nitronium ion attacks ortho to the alkyl chain. Resolution: This isomer is difficult to suppress entirely but can be minimized by lowering the reaction temperature to 0 °C, which maximizes the kinetic preference for the lower-energy transition state (directed by the methoxy group).

    Q2: I am detecting a significant M+45 Da peak relative to my starting material. How do I prevent this? A2: An addition of +45 Da corresponds to the introduction of a second nitro group, forming 3-(4-methoxy-3,5-dinitrophenyl)propanoic acid . Causality: Nitration of an activated ether is highly exothermic. If the heat of the first nitration is not dissipated, the localized increase in kinetic energy provides the activation energy necessary for the second nitration event. Resolution: Strictly maintain the internal temperature below 5 °C and ensure your HNO₃ stoichiometry does not exceed 1.05 equivalents.

    Q3: During recrystallization from ethanol, my yield of the free acid dropped, and a new non-polar spot appeared on TLC (+28 Da relative to the acid). What happened? A3: You have inadvertently synthesized ethyl 3-(4-methoxy-3-nitrophenyl)propanoate . Causality: If the crude product is not thoroughly washed free of sulfuric acid during the aqueous workup, the residual H₂SO₄ acts as a catalyst. When you heat the product in ethanol for recrystallization, you initiate a classic Fischer esterification. Resolution: Always implement a self-validating pH check (pH ≥ 5) of your final aqueous wash before proceeding to alcohol-based recrystallization.

    Q4: Is there a risk of losing the propanoic acid chain entirely during this reaction? A4: Yes, though it is rare. Under excessively harsh nitrating conditions (high heat, large excess of HNO₃), aromatic carboxylic acids can undergo ipso-nitration , where the alkyl chain acts as a leaving group and is replaced by a nitro group[2]. Maintaining mild conditions prevents this degradative pathway.

    Quantitative Data & Byproduct Profiling

    To assist your analytical team, the following table summarizes the quantitative mass spectrometry and chromatographic data for the expected reaction components.

    AnalyteStructural RoleMonoisotopic MassLC-MS m/zRRT (Reverse Phase)Primary Cause of Formation
    3-(4-Methoxyphenyl)propanoic acid Starting Material180.08 Da179.08 [M-H]⁻0.85Unreacted substrate (incomplete addition)
    3-(4-Methoxy-3-nitrophenyl)propanoic acid Target Product225.06 Da224.06[M-H]⁻1.00Controlled EAS (ortho to -OMe)
    3-(4-Methoxy-2-nitrophenyl)propanoic acid Minor Regioisomer225.06 Da224.06 [M-H]⁻0.98Competing alkyl directing effect
    3-(4-Methoxy-3,5-dinitrophenyl)propanoic acid Over-nitration270.05 Da269.05 [M-H]⁻1.15Excess HNO₃, poor thermal control
    Ethyl 3-(4-methoxy-3-nitrophenyl)propanoate Ester Byproduct253.09 Da254.09 [M+H]⁺1.40Residual H₂SO₄ + EtOH recrystallization

    Validated Experimental Protocol

    This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

    Step 1: Substrate Dissolution & Thermal Equilibration

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal temperature probe, cautiously add 10.0 g (55.5 mmol) of 3-(4-methoxyphenyl)propanoic acid to 50 mL of concentrated sulfuric acid (H₂SO₄, 98%).

    • Causality: H₂SO₄ acts as both the solvent and the catalyst required to generate the nitronium ion from nitric acid.

    • Validation Checkpoint 1: Stir until the solution is completely homogeneous. A heterogeneous mixture will lead to localized concentration spikes and over-nitration.

    • Cool the flask in an ice-salt bath until the internal temperature stabilizes between 0–5 °C.

    Step 2: Nitronium Ion Generation & Addition

    • In a separate dropping funnel, prepare the nitrating mixture by slowly adding 3.7 mL of concentrated nitric acid (HNO₃, 70%, ~1.05 eq) to 10 mL of concentrated sulfuric acid. Cool this mixture.

    • Add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 60 minutes.

    • Validation Checkpoint 2: Monitor the internal temperature probe continuously. If the temperature exceeds 5 °C, halt the addition immediately until thermal equilibrium is restored. Failure to do so will result in 3,5-dinitration.

    Step 3: Quenching & Precipitation

    • After addition is complete, stir for an additional 30 minutes at 0–5 °C.

    • Pour the reaction mixture slowly over 200 g of vigorously stirred crushed ice.

    • Validation Checkpoint 3: The sudden dilution quenches the nitronium ion. The target carboxylic acid should immediately precipitate as an off-white to pale yellow solid. If an oil forms, the mixture has warmed too quickly; add more ice.

    Step 4: Acid Removal & Recrystallization

    • Filter the precipitate via vacuum filtration (Büchner funnel).

    • Wash the filter cake with copious amounts of ice-cold distilled water (approx. 3 × 100 mL).

    • Validation Checkpoint 4 (Critical): Test the pH of the final aqueous filtrate wash. It must be ≥ 5. If it is highly acidic, continue washing. Residual acid will ruin the next step.

    • Recrystallize the crude solid from a mixture of ethanol and water (or aqueous acetic acid) to yield the pure 3-(4-methoxy-3-nitrophenyl)propanoic acid.

    Workflow Start Analyze Crude Mixture (LC-MS / NMR) Check1 Is M+45 (Dinitro) > 5%? Start->Check1 Action1 Reduce HNO3 equivalents Strictly maintain < 5 °C Check1->Action1 Yes Check2 Is M+28 (Ethyl Ester) present? Check1->Check2 No Action2 Ensure complete acid removal before EtOH recrystallization Check2->Action2 Yes Check3 Is M-14 (Demethylation) seen? Check2->Check3 No Action3 Reduce H2SO4 concentration Avoid prolonged reaction times Check3->Action3 Yes Success Proceed to Final Purification (Aqueous AcOH Recrystallization) Check3->Success No

    Caption: Troubleshooting workflow for identifying and resolving common nitration byproducts.

    References

    • Title: Ipso nitration in organic synthesis Source: RSC Advances (via National Institutes of Health / PMC) URL: [Link]

    Troubleshooting

    Technical Support Center: Degradation Pathways of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Welcome to the technical support center for the analysis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the analysis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this nitroaromatic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.

    Introduction to the Degradation of Nitroaromatic Compounds

    3-(4-Methoxy-3-nitrophenyl)propanoic acid belongs to the class of nitroaromatic compounds, which are known for their environmental persistence and potential toxicity.[1][2][3] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[1][2] However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy.[1][2][4][5] Understanding the degradation pathways is crucial for environmental remediation and for assessing the metabolic fate of related pharmaceutical compounds.

    The degradation of nitroaromatic compounds can proceed through several key mechanisms, including:

    • Reduction of the nitro group: A common initial step where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities.[5]

    • Oxidative attack: Introduction of hydroxyl groups onto the aromatic ring by monooxygenases or dioxygenases.

    • Side-chain degradation: Modification or cleavage of the propanoic acid side chain.

    • Ring cleavage: Subsequent to hydroxylation, the aromatic ring is opened, leading to aliphatic intermediates that can enter central metabolic pathways.

    This guide will provide practical insights into investigating these potential pathways for 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Troubleshooting Guide: Common Experimental Challenges

    Researchers studying the degradation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid may encounter several common issues. The following table provides a summary of these problems, their probable causes, and recommended solutions.

    Observed Problem Potential Cause(s) Recommended Solution(s)
    No degradation of the parent compound observed. - Inappropriate microbial strain or enzyme system.- Non-permissive experimental conditions (pH, temperature, oxygen levels).- Toxicity of the compound to the biological system at the tested concentration.- Screen a wider range of microorganisms known to degrade nitroaromatics.- Optimize reaction conditions systematically.- Perform a dose-response experiment to assess toxicity.
    Inconsistent or non-reproducible degradation rates. - Variability in inoculum preparation or cell density.- Inconsistent addition of co-substrates or nutrients.- Fluctuation in experimental conditions (e.g., temperature, shaking speed).- Standardize cell culture and harvesting procedures.- Ensure precise and consistent preparation of all reaction components.- Use calibrated equipment and monitor conditions closely.
    Accumulation of an unknown intermediate. - A metabolic bottleneck where a downstream enzyme is slow or absent.- The intermediate is a dead-end product.- Isolate and identify the intermediate using LC-MS/MS or NMR.- Search literature for similar intermediates in related pathways.- Test the ability of the microbial strain to degrade the isolated intermediate.
    Poor recovery of the parent compound and metabolites. - Adsorption of compounds to glassware or plasticware.- Volatilization of compounds.- Inefficient extraction method.- Use silanized glassware to minimize adsorption.- Ensure a closed system if volatile compounds are suspected.- Optimize the extraction solvent and procedure; consider solid-phase extraction (SPE).
    Co-elution of peaks in HPLC or GC analysis. - Suboptimal chromatographic conditions.- Similar polarity of the parent compound and its metabolites.- Modify the mobile phase composition, gradient, or column chemistry.- Adjust the temperature program in GC.- Consider using a more selective detector like a mass spectrometer.[6]

    Frequently Asked Questions (FAQs)

    Q1: What are the likely initial steps in the microbial degradation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid?

    A1: Based on known pathways for similar nitroaromatic compounds, the initial attack could occur at two primary locations: the nitro group or the propanoic acid side chain.

    • Nitro Group Reduction: The most common initial step for many nitroaromatics is the reduction of the nitro group to form 3-(3-Amino-4-methoxyphenyl)propanoic acid.[5] This is often mediated by nitroreductases.

    • Side Chain Oxidation: Alternatively, the propanoic acid side chain could undergo β-oxidation, similar to the degradation of 3-phenylpropionic acid, to yield 4-methoxy-3-nitrophenylacetic acid or further to 4-methoxy-3-nitrobenzoic acid.[7]

    Q2: How can I definitively identify the metabolites formed during degradation?

    A2: The most powerful technique for metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This method provides both the retention time for separation and the mass-to-charge ratio (m/z) of the parent ion and its fragments, which allows for structural elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate sufficient quantities of the metabolite for Nuclear Magnetic Resonance (NMR) spectroscopy.

    Q3: What analytical techniques are best suited for quantifying the parent compound and its degradation products?

    A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantification.[6][8] A reversed-phase C18 column is often suitable. For more complex samples or lower concentrations, LC-MS/MS offers higher sensitivity and selectivity.[8] It is crucial to develop a stability-indicating HPLC method that can separate the parent compound from its degradation products.[8]

    Q4: Are there any specific safety precautions I should take when working with 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its potential metabolites?

    A4: Yes. Nitroaromatic compounds are potentially toxic and mutagenic.[1][3] Their reduction can lead to the formation of aromatic amines, which can be carcinogenic.[1] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

    Q5: My microbial culture is not growing in the presence of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. What could be the issue?

    A5: This could be due to the toxicity of the compound at the concentration you are using.[1][3] It is recommended to perform a toxicity assay by testing a range of concentrations of the compound on your microbial culture. You may need to start with a very low concentration and gradually adapt the culture to higher concentrations. Alternatively, the chosen microorganism may simply lack the necessary enzymatic machinery to utilize this specific compound.

    Visualizing Potential Degradation Pathways

    The following diagrams, generated using DOT language, illustrate hypothetical degradation pathways for 3-(4-Methoxy-3-nitrophenyl)propanoic acid based on established principles of nitroaromatic compound metabolism.

    Reductive Pathway parent 3-(4-Methoxy-3-nitrophenyl)propanoic acid nitroso 3-(4-Methoxy-3-nitrosophenyl)propanoic acid parent->nitroso Nitroreductase hydroxylamine 3-(3-Hydroxylamino-4-methoxyphenyl)propanoic acid nitroso->hydroxylamine Nitroreductase amine 3-(3-Amino-4-methoxyphenyl)propanoic acid hydroxylamine->amine Nitroreductase ring_cleavage Ring Cleavage Products amine->ring_cleavage Dioxygenase

    Caption: Hypothetical reductive degradation pathway of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Oxidative_Pathway cluster_side_chain Side-Chain Oxidation cluster_ring_hydroxylation Ring Hydroxylation & Cleavage Parent 3-(4-Methoxy-3-nitrophenyl)propanoic acid Beta_Oxidation_1 4-Methoxy-3-nitrophenylacetic acid Parent->Beta_Oxidation_1 β-oxidation Beta_Oxidation_2 4-Methoxy-3-nitrobenzoic acid Beta_Oxidation_1->Beta_Oxidation_2 β-oxidation Hydroxylated Hydroxylated Intermediates Beta_Oxidation_2->Hydroxylated Monooxygenase/ Dioxygenase Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage

    Caption: Hypothetical oxidative degradation pathway via side-chain oxidation and ring hydroxylation.

    Experimental Protocols

    Protocol 1: Screening for Microbial Degradation

    This protocol outlines a general method for screening microorganisms for their ability to degrade 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Materials:

    • Microbial culture of interest

    • Minimal salts medium (MSM) appropriate for the microorganism

    • Stock solution of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in a suitable solvent (e.g., ethanol or DMSO)

    • Sterile culture flasks or tubes

    • Incubator shaker

    • HPLC system with UV detector

    Procedure:

    • Prepare MSM and autoclave.

    • Inoculate the MSM with the microbial culture to a starting OD600 of approximately 0.1.

    • Add 3-(4-Methoxy-3-nitrophenyl)propanoic acid from the stock solution to a final concentration of 50-100 µM. Include a solvent control (MSM with the same amount of solvent but no substrate) and an uninoculated control (MSM with the substrate but no microorganisms).

    • Incubate the cultures at the optimal growth temperature and shaking speed for the microorganism.

    • At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from each flask.

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant by HPLC to determine the concentration of the parent compound. A decrease in concentration in the inoculated flask compared to the controls indicates degradation.

    Protocol 2: HPLC Analysis of Degradation

    This protocol provides a starting point for developing an HPLC method to monitor the degradation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Instrumentation and Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    Mobile Phase and Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to identify the retention times of the parent compound and potential metabolites. Optimize the gradient for better separation.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent compound and expected intermediates (e.g., 254 nm, 280 nm). A DAD is highly recommended.

    Sample Preparation:

    • Take a sample from the degradation experiment.

    • Centrifuge to remove cells and particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    Quantification:

    • Prepare a calibration curve using standards of known concentrations of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    • Integrate the peak area of the parent compound in the samples and determine the concentration using the calibration curve.

    References

    • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

    • Haveren, J. V., et al. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

    • Singh, D., et al. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

    • Spain, J. C. (Ed.). (2009). Bioremediation of nitroaromatic compounds. Springer Science & Business Media.
    • ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
    • Kimura, N., & Urushigawa, Y. (2001). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. [Link]

    • Ke, Y. H., et al. (1959). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. PMC. [Link]

    • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

    • Cameron, M. A. (1958). The action of nitrophenols on the metabolic rate of rats. British Journal of Pharmacology and Chemotherapy, 13(1), 25-29. [Link]

    • Gelminauskaitė, R., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. Vilnius University Press.
    • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
    • PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]

    • Al-Warhi, T., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(23), 8234. [Link]

    • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]

    • Emerson, S. U., et al. (1997). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 63(4), 1405-1411. [Link]

    • Zhou, J., et al. (2018). The reported metabolic pathways of AOPPs by microorganisms. ResearchGate. [Link]

    • SIELC Technologies. (2018). Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester. [Link]

    • Takeo, M., et al. (2018). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. Journal of Bioscience and Bioengineering, 126(3), 325-331. [Link]

    • Kumar, A., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science, 9(11).
    • Ionescu, C., & Voelkel, A. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 13-20. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Workflows

    Welcome to the Application Scientist Support Portal. Working with bifunctional aromatic compounds like 3-(4-Methoxy-3-nitrophenyl)propanoic acid requires a strategic approach.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. Working with bifunctional aromatic compounds like 3-(4-Methoxy-3-nitrophenyl)propanoic acid requires a strategic approach. This molecule presents two distinct reactive domains: a meta-nitro group (prone to reduction stalling) and an aliphatic carboxylic acid (susceptible to activation failures during conjugation). As a Senior Application Scientist, I have deconstructed the causality behind common experimental failures with this substrate. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

    Module 1: Troubleshooting Nitro Group Reduction

    Mechanistic Insight & Causality

    The reduction of the nitro group to yield 3-(3-amino-4-methoxyphenyl)propanoic acid proceeds stepwise through nitroso and hydroxylamine intermediates[1]. The strongly electron-donating para-methoxy group alters the electronic distribution of the ring, which can kinetically stabilize the hydroxylamine intermediate. If hydrogen mass transfer is suboptimal, the reaction stalls. Furthermore, the free propanoic acid tail can interact with basic catalyst supports, altering the substrate's solubility profile and leading to incomplete conversion[1].

    Frequently Asked Questions (FAQ)

    Q1: My Pd/C hydrogenation stalls at the hydroxylamine intermediate. How do I drive it to the aniline? A1: Stalling is a kinetic issue related to hydrogen availability or catalyst poisoning. To resolve this, increase the hydrogen pressure (e.g., from a balloon to 40-50 psi in a Parr reactor)[1]. Additionally, adding a protic co-solvent like ethanol or acetic acid facilitates the proton-coupled electron transfer required to break the N-O bond[1].

    Q2: I am observing yellow/orange side products in my crude mixture. What causes this? A2: These are likely azoxy or azo compounds. They form via a bimolecular condensation between the unreduced nitroso intermediate and the hydroxylamine intermediate[1]. This side reaction is accelerated by poor mixing or localized overheating (nitro reduction is highly exothermic)[1]. Ensure vigorous stirring and cool the reaction during the initial hydrogen uptake phase.

    Q3: Pd/C is completely failing. What are the best alternative reduction strategies? A3: If catalytic hydrogenation fails, dissolving metal reductions are highly reliable alternatives. Iron powder with ammonium chloride (Fe/NH₄Cl) in an EtOH/H₂O mixture provides a mild, highly tolerant reduction that avoids over-reduction of the aromatic ring and is generally easier to work up than Tin(II) chloride (SnCl₂)[2]. Raney Nickel is another excellent alternative, particularly if dehalogenation of other substrates is a concern[3].

    Quantitative Data: Nitro Reduction Conditions
    Reagent SystemTypical YieldTemp (°C)TimeKey AdvantagePrimary Failure Mode
    H₂ (1 atm), 10% Pd/C 60-70%20-2512-24 hClean byproduct profileStalls at hydroxylamine
    H₂ (50 psi), 10% Pd/C 85-95%25-404-8 hOvercomes kinetic stallingPotential over-reduction
    Fe (5 eq), NH₄Cl (2 eq) 80-90%60-802-5 hHigh functional group toleranceHeterogeneous workup
    SnCl₂·2H₂O (5 eq) 70-85%70-803-6 hRobust for stubborn nitro groupsTin emulsion during extraction
    Protocol 1: Self-Validating Fe/NH₄Cl Reduction

    Self-Validation Checkpoint: The reaction mixture transitions from a pale yellow solution to a dark brown iron-oxide suspension. The resulting filtrate will contain the aniline, which is highly active under UV (254 nm) and stains distinctly with KMnO₄.

    • Setup: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 50 mL of Ethanol.

    • Activation: Add 50.0 mmol (5 eq) of finely powdered Iron (Fe) and 20.0 mmol (2 eq) of NH₄Cl dissolved in 15 mL of DI water[2].

    • Reaction: Heat the mixture to 70°C under vigorous stirring for 3 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Workup: Cool to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron salts, washing the pad generously with Ethyl Acetate (3 x 30 mL)[2].

    • Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude aniline.

    NitroReduction Start Nitro Reduction (Pd/C + H2) CheckTLC Monitor via TLC/LCMS Start->CheckTLC Complete Full Conversion to Amine CheckTLC->Complete Success Stall Stalled at Hydroxylamine CheckTLC->Stall Incomplete SideProd Azoxy/Azo Formation CheckTLC->SideProd Bimolecular rxn ActionStall Increase H2 Pressure or add AcOH Stall->ActionStall ActionSide Increase Stir Rate & Control Exotherm SideProd->ActionSide ActionAlt Switch to Fe/NH4Cl or SnCl2 ActionStall->ActionAlt If still fails ActionSide->ActionAlt If persistent

    Caption: Logical troubleshooting workflow for resolving stalled nitro reductions and side-product formation.

    Module 2: Troubleshooting Amide Coupling

    Mechanistic Insight & Causality

    The propanoic acid tail is relatively unhindered, facilitating easy initial activation. However, failures frequently occur due to the degradation of the activated ester or the poor nucleophilicity of the target amine[4]. If coupling the acid to an electron-deficient aniline, standard carbodiimides (EDC/DCC) will fail to achieve full conversion without appropriate acyl transfer catalysts, leading to the accumulation of dead-end byproducts[5].

    Frequently Asked Questions (FAQ)

    Q4: My EDC/HOBt coupling yields less than 30% product, and LCMS shows an N-acylurea byproduct. Why? A4: N-acylurea formation is a classic failure mode of carbodiimide couplings. It occurs when the O-acylisourea intermediate undergoes a [1,3]-sigmatropic rearrangement before the amine can attack[6]. This happens if the amine is a poor nucleophile or if the HOBt is wet/degraded. To suppress this, ensure your HOBt is anhydrous, or switch to a uronium-based reagent like HATU, which forms a highly reactive, non-rearranging HOAt active ester[5].

    Q5: I am coupling the acid with an electron-deficient aniline, and the reaction is extremely sluggish. How do I accelerate it? A5: Electron-deficient amines are poor nucleophiles[4]. A highly effective protocol involves using EDC (1 eq), DMAP (1 eq), and a catalytic amount of HOBt[5]. DMAP acts as a potent acyl transfer agent, generating a highly reactive acylpyridinium intermediate that forces the sluggish amine to react[5]. Pre-activating the acid for 5-10 minutes before adding the amine also improves yields[4].

    Q6: How do I remove the urea byproduct from EDC couplings? A6: EDC is specifically designed so its urea byproduct is water-soluble. Ensure you are washing the organic phase with dilute acidic (0.1 M HCl) and basic (sat. NaHCO₃) aqueous solutions during workup. If using DCC instead, the DCU byproduct is notoriously difficult to remove and requires cold filtration or recrystallization[7].

    Quantitative Data: Amide Coupling Reagents
    Reagent SystemBaseTarget Amine TypeTypical YieldByproduct Removal
    EDC / HOBt DIPEAAliphatic (1°, 2°)85-95%Aqueous extraction (Easy)
    EDC / DMAP NoneElectron-deficient75-85%Aqueous extraction (Easy)
    HATU DIPEASterically hindered90-98%Chromatography (Moderate)
    PyBOP Et₃NGeneral / Peptides80-90%Chromatography (Hard)
    Protocol 2: Self-Validating HATU-Mediated Amide Coupling

    Self-Validation Checkpoint: The reaction mixture transitions from a suspension to a clear, slightly yellow solution upon active HOAt ester formation, followed by complete consumption of the UV-active starting material on TLC.

    • Setup: In an oven-dried flask under N₂, dissolve 5.0 mmol of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 20 mL of anhydrous DMF.

    • Base Addition: Add 15.0 mmol (3 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Activation: Add 5.5 mmol (1.1 eq) of HATU. Stir at room temperature for 10 minutes. The solution will turn slightly yellow, indicating the formation of the active ester[5].

    • Coupling: Add 5.5 mmol (1.1 eq) of the target amine dropwise. Stir at room temperature for 2-4 hours.

    • Workup: Quench the reaction by adding 50 mL of water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 5% LiCl aqueous solution (3 x 20 mL, to remove DMF), 0.1 M HCl, saturated NaHCO₃, and brine.

    • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography if trace tetramethylurea (a byproduct of HATU) persists.

    AmideCoupling Start Select Amine Nucleophile Aliphatic Aliphatic Amine (Good Nucleophile) Start->Aliphatic Aromatic Aniline/Aromatic (Poor Nucleophile) Start->Aromatic Hindered Sterically Hindered Amine Start->Hindered EDCHOBt EDC + HOBt + DIPEA Aliphatic->EDCHOBt EDCDMAP EDC + DMAP (Acyl Transfer) Aromatic->EDCDMAP HATU HATU + DIPEA (High Reactivity) Hindered->HATU Success High Yield Amide EDCHOBt->Success EDCDMAP->Success HATU->Success

    Caption: Decision matrix for selecting the optimal coupling reagent based on target amine nucleophilicity.

    References
    • Common Organic Chemistry. "Nitro Reduction - Common Conditions". Common Organic Chemistry.[Link]

    • ResearchGate. "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate.[Link]

    • Reddit. "Propiolic Acid Amide Coupling Update : r/Chempros". Reddit.[Link]

    • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". HepatoChem.[Link]

    • PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PMC.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis &amp; Optimization of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid . This portal is designed for researchers, application scientists, and drug development professionals.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid . This portal is designed for researchers, application scientists, and drug development professionals. Here, we provide field-proven methodologies, mechanistic insights, and troubleshooting guides to achieve high-yielding, regioselective nitration of 3-(4-methoxyphenyl)propanoic acid.

    Mechanistic Principles & Regioselectivity

    Achieving high purity in the synthesis of 3-(4-methoxy-3-nitrophenyl)propanoic acid relies entirely on exploiting the differing electronic directing effects of the starting material's functional groups.

    The starting material, 3-(4-methoxyphenyl)propanoic acid, contains two substituents on the aromatic ring:

    • Methoxy Group (-OCH₃) at C4: A strongly activating, ortho/para-directing group due to resonance electron donation (+R effect).

    • Propanoic Acid Chain at C1: A weakly activating, ortho/para-directing alkyl group (+I effect).

    Because the methoxy group is a vastly superior electron donor compared to the alkyl chain, it dictates the regiochemistry of the Electrophilic Aromatic Substitution (EAS). The incoming nitronium ion (NO₂⁺) is directed exclusively to the positions ortho to the methoxy group (C3 and C5, which are symmetrical). This cooperative directing logic mirrors the well-documented nitration pathways of structurally similar anisic acid derivatives [1][2].

    Mechanism SM 3-(4-methoxyphenyl)propanoic acid (Starting Material) Wheland Sigma Complex (C3 Attack) Stabilized by -OMe SM->Wheland Electrophilic Attack Tar Oxidative Degradation (Tar Formation) SM->Tar Excess H2SO4 / Poor Temp Control NO2 Nitronium Ion (NO2+) from HNO3/AcOH NO2->Wheland NO2+ Donor Target 3-(4-methoxy-3-nitrophenyl)propanoic acid (Desired Product) Wheland->Target Deprotonation (- H+) Dinitro 3,5-Dinitro Byproduct (Over-nitration) Target->Dinitro Excess HNO3 / Temp > 10°C

    Electrophilic aromatic substitution pathway and potential side reactions.

    Standard Operating Procedure (SOP): Optimized Nitration

    To mitigate the risk of oxidative degradation inherent to electron-rich methoxyarenes, this protocol utilizes glacial acetic acid as a moderating solvent rather than a harsh sulfuric acid medium [2].

    Step-by-Step Methodology
    • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (55.5 mmol) of 3-(4-methoxyphenyl)propanoic acid in 50 mL of glacial acetic acid. Cool the solution to 0–5 °C using an ice-water bath.

    • Nitrating Mixture Preparation: In a separate addition funnel, prepare a solution of 4.0 mL (approx. 61 mmol, 1.1 eq) of 70% Nitric Acid (HNO₃) in 10 mL of glacial acetic acid.

    • Electrophilic Addition: Add the nitrating mixture dropwise to the starting material solution over a period of 45 minutes. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent side-chain oxidation and dinitration.

    • Reaction Maturation: Post-addition, allow the reaction to stir at 0–5 °C for 2 hours. Monitor reaction completion via TLC (Silica gel, Hexane:EtOAc 1:1 with 1% AcOH).

    • Quenching & Isolation: Pour the reaction mixture over 200 g of vigorously stirred crushed ice. The crude 3-(4-methoxy-3-nitrophenyl)propanoic acid will precipitate as a yellow solid. Isolate via vacuum filtration and wash the filter cake with cold distilled water (3 x 50 mL) to remove residual acids.

    • Purification: Recrystallize the crude solid from a minimal volume of hot 70% aqueous ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath before final filtration.

    Workflow S1 Step 1: Dissolution SM in Glacial AcOH S2 Step 2: Nitration Add 70% HNO3 at 0-5°C S1->S2 S3 Step 3: Quenching Pour into Ice-Water S2->S3 S4 Step 4: Isolation Vacuum Filtration S3->S4 S5 Step 5: Purification EtOH/H2O Recrystallization S4->S5

    Step-by-step experimental workflow for optimized nitration and purification.

    Troubleshooting Guides & FAQs

    Q1: Why is my reaction yielding a black/brown tar instead of a yellow precipitate? Causality: Nitric acid is a strong oxidizing agent. Methoxy groups activate the aromatic ring by increasing electron density, making it highly susceptible to single-electron transfer (SET) oxidation. This leads to the formation of radical cations that rapidly polymerize into quinone-like polymeric tars. Solution: Ensure strict temperature control (0–5 °C). If tarring persists, verify that you are using glacial acetic acid as the solvent and not a "mixed acid" (HNO₃/H₂SO₄) system, as sulfuric acid drastically increases the oxidation potential of the mixture [1].

    Q2: My LC-MS analysis reveals a significant impurity with a mass shift of +45 Da relative to the product. How do I suppress this? Causality: A mass shift of +45 Da (addition of NO₂[46 Da] minus loss of H [1 Da]) indicates over-nitration, specifically the formation of 3-(4-methoxy-3,5-dinitrophenyl)propanoic acid. While the first nitro group is deactivating, the methoxy group is so strongly activating that a second nitration can occur at the C5 position under forcing conditions. Solution: This is a stoichiometry and temperature issue. Limit the nitric acid to exactly 1.05–1.10 molar equivalents. Never allow the reaction temperature to exceed 10 °C during the addition phase.

    Q3: During purification, the product is "oiling out" (forming a liquid layer) instead of forming crystals. What is the self-validating fix for this? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure solid is lower than the temperature at which it saturates the boiling solvent system. Solution: Add a small amount of the "good" solvent (ethanol) to the hot mixture to raise the solubility threshold. Alternatively, allow the solution to cool slightly and add a seed crystal just above the cloud point temperature. This forces heterogeneous nucleation before the oil phase can separate.

    Quantitative Data: Optimization of Nitration Conditions

    The table below summarizes the causality between reagent selection and reaction outcome, validating the choice of the Glacial AcOH method.

    Nitrating SystemSolventTemp (°C)Target Mono-nitro YieldDinitro ByproductOxidative Degradation (Tar)
    HNO₃ (70%) / H₂SO₄ (conc.) None0–5 °C42%28%High (Severe discoloration)
    HNO₃ (Fuming, >90%) Dichloromethane-10 °C55%18%Moderate
    HNO₃ (70%) Glacial Acetic Acid 0–5 °C 86% < 3% Low (Clean yellow solid)
    Cu(NO₃)₂ / Ac₂O Acetic Anhydride15 °C60%< 1%Moderate (Sluggish reaction)

    References

    Optimization

    Process Chemistry Support Portal: Scale-Up Synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals scaling up the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals scaling up the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. Moving from a 1-gram bench synthesis to a 100-gram pilot scale introduces significant chemical and engineering hurdles, specifically regarding thermal management, regioselectivity, and product isolation.

    Below, you will find targeted troubleshooting guides, mechanistic insights, process optimization data, and a self-validating standard operating procedure (SOP).

    Module 1: Reaction Mechanics & Regioselectivity (FAQ)

    Q: How do we ensure nitration occurs exclusively at the 3-position without hitting the 2-position? A: The regioselectivity is dictated by the competing electronic effects of the two substituents on the starting material. The methoxy group (-OCH₃) at the 4-position is a strongly activating, ortho/para-directing group due to the resonance (+M) effect of the oxygen lone pairs 1. The propanoic acid chain at the 1-position is only weakly activating (+I effect). Because the para position to the methoxy group is blocked, the highly reactive nitronium ion (NO₂⁺) is directed almost exclusively to the positions ortho to the methoxy group (positions 3 and 5, which are symmetrical). The strong +M effect completely overpowers the weak +I effect of the alkyl chain, preventing nitration at the 2-position 1.

    Q: Why are we observing ether cleavage (demethylation) and dinitration during scale-up, even though the lab-scale synthesis was clean? A: At the bench scale, rapid heat dissipation masks the harshness of standard mixed acid (HNO₃/H₂SO₄). At scale, the surface-area-to-volume ratio drops, causing localized hot spots. Elevated temperatures combined with concentrated sulfuric acid can cleave aryl methyl ethers. Furthermore, excess heat accelerates secondary electrophilic attacks, leading to dinitro impurities 2. Solution: Transition from sulfuric acid to a glacial acetic acid solvent system. This milder medium still successfully protonates nitric acid to generate the nitronium ion but drastically reduces oxidative degradation and ether cleavage 2.

    ReactionMechanics SM 3-(4-Methoxyphenyl) propanoic acid Sigma Sigma Complex (High Energy) SM->Sigma Electrophilic Attack Reagent HNO3 / AcOH (Nitronium Ion NO2+) Reagent->Sigma Generates NO2+ Product 3-(4-Methoxy-3-nitrophenyl) propanoic acid Sigma->Product Deprotonation (Restores Aromaticity)

    Figure 1: Electrophilic aromatic substitution pathway for regioselective nitration.

    Module 2: Work-up & Isolation Troubleshooting (FAQ)

    Q: Upon quenching into water, the product forms an unfilterable sticky oil instead of a solid. What went wrong? A: Quenching the reaction mixture into water generates a massive exotherm due to acid dilution. If poured too quickly, or if insufficient ice is used, the local temperature spikes above the melting point of the crude product (which is already depressed by unreacted starting material or byproducts), causing it to "oil out" 3. Solution: Quench by slowly pouring the reaction into a vigorously stirred slurry of crushed ice and water (at least 5-10x the reaction volume) to rapidly dissipate heat and force precipitation [[3]]().

    Q: What if the emulsion or oil persists despite a cold quench? A: Abandon direct filtration. Perform a liquid-liquid extraction using a water-immiscible solvent like ethyl acetate. Follow this with a mild alkaline wash (e.g., aqueous NaHCO₃) to neutralize residual nitric and acetic acids. Removing these acids is critical, as their presence will cause product degradation during solvent evaporation 3.

    WorkupLogic Quench Quench into Ice/Water Slurry State Product State? Quench->State Solid Precipitates as Solid State->Solid Temp < 5 °C Oil Oils Out / Emulsion State->Oil Exotherm / Impurities Filter Vacuum Filtration & Cold Water Wash Solid->Filter Extract Liquid-Liquid Extraction (EtOAc) Oil->Extract BaseWash Aqueous NaHCO3 Wash (Neutralize Acids) Extract->BaseWash

    Figure 2: Troubleshooting logic tree for isolation of crude nitroaromatic product.

    Module 3: Quantitative Data & Optimization

    To successfully scale this reaction, specific parameters must be adjusted to account for the physical limitations of large-scale reactors.

    Table 1: Process Parameters & Scale-Up Optimization

    ParameterLab-Scale (1 g)Pilot-Scale (100 g)Rationale for Scale-Up Adjustment
    Solvent System H₂SO₄ (conc.)Glacial Acetic AcidMitigates ether cleavage and extreme exotherms at scale.
    Nitrating Agent 1.10 eq HNO₃1.05 eq HNO₃Strict stoichiometric control prevents over-nitration to dinitro species.
    Addition Time 10 minutes150 minutesPrevents thermal runaway; matches cooling capacity of the jacketed reactor.
    Internal Temp 0 °C (Ice Bath)0 - 5 °C (Chiller)Preserves regioselectivity and prevents oxidative degradation.
    Quench Volume 10 mL Ice Water2.5 kg Ice/WaterHigh heat capacity required to absorb the acid dilution exotherm.

    Module 4: Standard Operating Procedure (100g Scale)

    This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria (e.g., temperature limits, pH neutrality) are met.

    Phase 1: Reactor Preparation

    • Charge a 2L jacketed glass reactor with 100.0 g (0.55 mol) of 3-(4-methoxyphenyl)propanoic acid.

    • Add 500 mL of glacial acetic acid to the reactor to ensure complete dissolution.

    • Engage mechanical stirring (PTFE impeller) at 250 RPM.

    • Activate the recirculating chiller to cool the reactor's internal temperature to 0 °C.

    Phase 2: Nitration (Electrophilic Aromatic Substitution) 5. In a separate, pre-cooled addition funnel, carefully mix 36.5 mL (0.58 mol, 1.05 eq) of 70% Nitric Acid (HNO₃) with 50 mL of glacial acetic acid 2. 6. Begin dropwise addition of the nitrating mixture into the reactor. 7. CRITICAL CAUSALITY CHECK: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted so the internal temperature strictly remains between 0 °C and 5 °C. Exceeding 5 °C will trigger dinitration. (Expected addition time: 2 to 2.5 hours). 8. Post-addition, allow the reaction to stir for 30 minutes at 5 °C to ensure complete conversion of the starting material.

    Phase 3: Quenching & Isolation 9. Prepare a 5L wide-mouth vessel containing 2.5 kg of a vigorously stirred crushed ice and distilled water slurry. 10. Slowly transfer the reaction mixture into the ice slurry. Do not reverse the addition (never add water to the acid) to prevent violent localized boiling and product oiling 3. 11. Continue stirring the quenched mixture for 1 hour. A pale yellow precipitate will form as the acid dilutes and temperature drops. 12. Isolate the crude solid via vacuum filtration using a large Büchner funnel. 13. SELF-VALIDATION STEP: Wash the filter cake sequentially with 3 x 500 mL of ice-cold distilled water. You must continue washing until the filtrate tests strictly neutral (pH 7) to pH paper [[3]](). Residual acid will destroy the product during drying.

    Phase 4: Purification 14. Transfer the crude solid to a clean flask and recrystallize from a 70:30 (v/v) mixture of Ethanol/Water. This specific solvent ratio selectively keeps the highly soluble dinitro impurities in the mother liquor while crystallizing the target mono-nitrated product. 15. Dry the purified product in a vacuum oven at 45 °C to a constant weight.

    Sources

    Troubleshooting

    Technical Support Center: Stability of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid in Solution

    Welcome to the technical support resource for 3-(4-Methoxy-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encou...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for 3-(4-Methoxy-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues effectively and ensure the integrity of your experimental results.

    Frequently Asked Questions (FAQs)

    Q1: My solution of 3-(4-Methoxy-3-nitrophenyl)propanoic acid has turned yellow/brown. What is happening?

    A change in color is a primary visual indicator of chemical degradation.[1] For a nitroaromatic compound like this, a yellowish or brownish hue often suggests the formation of colored byproducts resulting from photodegradation or oxidative processes.[1][2] It is crucial to investigate the cause immediately to prevent compromising your experiments.

    Q2: What are the main factors that influence the stability of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in solution?

    The stability of this molecule is governed by its key functional groups: the nitroaromatic ring and the carboxylic acid side chain. The primary factors influencing its stability are:

    • Light: Nitroaromatic compounds are frequently susceptible to photolytic degradation.[3][4] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of impurities.[1][5]

    • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] Storing solutions at higher than recommended temperatures can lead to significant loss of the parent compound over time.[1]

    • pH: The pH of the solution dictates the ionization state of the carboxylic acid group. While some related compounds like p-nitrophenol show increased stability in alkaline conditions where they are fully ionized, the overall stability of your compound will be pH-dependent and should be empirically determined.[6][7] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

    • Oxygen: The presence of dissolved atmospheric oxygen can lead to oxidative degradation of sensitive functional groups.[2]

    • Solvent: The choice of solvent is critical. Protic solvents may participate in degradation pathways, and impurities within the solvent (e.g., peroxides, metal ions) can act as catalysts for degradation.[1]

    Q3: I'm observing inconsistent results in my analytical assays (e.g., HPLC). Could this be a stability issue?

    Absolutely. Inconsistent analytical data is a common consequence of compound instability. Specific scenarios include:

    • Degradation in the Autosampler: If the autosampler is not temperature-controlled, the compound can degrade while waiting for injection, leading to variable quantification.[2]

    • Instability in the Mobile Phase: If the mobile phase pH or composition promotes degradation, the compound can break down during the chromatographic run itself.

    • Stock Solution Degradation: Stock solutions, especially those prepared in volatile solvents or stored improperly, can degrade over time. It is critical to use freshly prepared solutions or to have validated the stability of the stock solution over its intended period of use.[2]

    Q4: What are the most probable degradation pathways for this compound?

    While specific degradation pathways for 3-(4-Methoxy-3-nitrophenyl)propanoic acid are not extensively documented in the literature, we can infer the most likely routes based on its chemical structure:

    • Reduction of the Nitro Group: This is a very common pathway for nitroaromatic compounds. The nitro group (-NO₂) can be reduced to form nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives.[2][8] This can be mediated by reducing agents in the solution or by biological systems.

    • Photodegradation: Absorption of light can excite the nitroaromatic system, leading to complex reaction cascades. This can involve rearrangements or reactions with the solvent or other solution components.[4][9]

    • Decarboxylation: The propanoic acid side chain could potentially undergo decarboxylation (loss of CO₂) to form 1-methoxy-2-nitro-4-ethylbenzene, particularly under thermal stress.[10]

    The diagram below illustrates these potential degradation routes.

    Caption: Potential degradation pathways for 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Troubleshooting Guide for Stability Issues

    This troubleshooting workflow provides a systematic approach to diagnosing and resolving common stability problems.

    Caption: Troubleshooting workflow for diagnosing stability issues.

    The table below summarizes common issues and their solutions.

    Observed Problem Potential Causes Recommended Solutions
    Solution changes color (e.g., yellowing) 1. Exposure to ambient or UV light (photodegradation).[1] 2. High storage temperature (thermal degradation).[2] 3. Oxidative degradation from dissolved oxygen.1. Prepare and store solutions in amber glass vials or protect them from light with aluminum foil.[1] 2. Store solutions at a recommended temperature (e.g., 2-8°C). Avoid freeze-thaw cycles.[1] 3. Use high-purity solvents. Deoxygenate solutions by sparging with an inert gas like nitrogen or argon.
    Inconsistent analytical results (HPLC) 1. Degradation of the compound in the autosampler.[2] 2. Instability in the mobile phase. 3. Degradation of the stock solution over time.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2] 2. Evaluate the stability of the compound in the mobile phase. Ensure the pH is compatible. 3. Prepare fresh stock solutions for each experiment or validate the stability of the stock for its intended use period.
    Loss of compound potency in biological assays 1. Degradation in cell culture media or assay buffer at 37°C. 2. Interaction with media components (e.g., reducing agents like DTT).1. Perform a stability test of the compound in the specific assay medium under incubation conditions (e.g., 37°C, 5% CO₂) for the duration of the assay. 2. Analyze the composition of the assay buffer for potentially reactive components.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.

    Objective: To assess the stability of 3-(4-Methoxy-3-nitrophenyl)propanoic acid under various stress conditions.

    Methodology:

    • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Apply Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

      • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]

      • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.[1]

      • Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber with UV light (e.g., 254 nm) for 24 hours. A dark control (vial wrapped in foil) should be run in parallel.[1]

    • Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples, including an unstressed control, to a suitable concentration for HPLC analysis.

    • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.

    Protocol 2: HPLC Method for Stability Assessment

    Objective: To separate and quantify 3-(4-Methoxy-3-nitrophenyl)propanoic acid from its potential degradation products.

    Typical Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
    Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its protonated form for consistent retention.
    Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
    Gradient Start at 10% B, increase to 90% B over 20 minA gradient is recommended to elute both the parent compound and any potential degradation products with different polarities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temperature 30°CControlled temperature ensures reproducible retention times.[11]
    Detection Wavelength 254 nmNitroaromatic compounds typically have strong absorbance in this UV range.[1] A full UV scan (PDA detector) is recommended during method development.
    Injection Volume 10 µLStandard injection volume.

    Procedure:

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Calibration Curve: Prepare a series of calibration standards from a fresh, solid sample of the compound. Inject these standards to generate a calibration curve for quantification.

    • Sample Analysis: Inject the unstressed control and all stressed samples from the forced degradation study (Protocol 1).

    • Data Analysis: Integrate the peak areas. Use the calibration curve to calculate the concentration of the parent compound remaining in each sample. Calculate the percentage degradation and the relative peak areas of any new impurity peaks.

    By implementing these guidelines and protocols, you can confidently manage the stability of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in your research, leading to more reliable and reproducible results.

    References

    • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link]

    • Pearson. What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide. McMurry 8th Edition Ch 17 Problem 24b. Available at: [Link]

    • Scite.ai. Note on stability of p‐nitrophenol in aqueous solutions. Available at: [Link]

    • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: [Link]

    • ACS Publications. (2025). Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

    • SciSpace. (2014). Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

    • ResearchGate. Note on stability of p‐nitrophenol in aqueous solutions. Available at: [Link]

    • YouTube. (2009). Hydrolysis of carboxylic acid derivatives (11). Available at: [Link]

    • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
    • SlidePlayer. (2020). nitro-ester-amid_simple. Available at: [Link]

    • Cengage. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Available at: [Link]

    • Uppsala University. Homework 3 – 2017/04/11. Available at: [Link]

    • ResearchGate. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available at: [Link]

    • Eurofins. ANALYTICAL METHOD SUMMARIES. Available at: [Link]

    • Environmental Science Center, The University of Tokyo. III Analytical Methods. Available at: [Link]

    • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Available at: [Link]

    • SpringerLink. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available at: [Link]

    • PMC. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available at: [Link]

    • PMC. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available at: [Link]

    • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]

    • US EPA. (2026). Analytical Methods. Available at: [Link]

    • NextSDS. 3-[(4-methoxyphenyl)methoxy]propanoic acid — Chemical Substance Information. Available at: [Link]

    • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Available at: [Link]

    • SpringerLink. (2020). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Available at: [Link]

    • PMC. (1979). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Available at: [Link]

    • ResearchGate. (2013). Synthesis, characterization and behavior of thermal degradation kinetics of copolymer-III derived from p-nitrophenol, 4,4′-methylene dianiline and formaldehyde. Available at: [Link]

    • Chemical Engineering Transactions. (2024). Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. Available at: [Link]

    • King Fahd University of Petroleum & Minerals. (2007). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis-gas chromatography-mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. Available at: [Link]

    Sources

    Optimization

    preventing decomposition of 3-(4-Methoxy-3-nitrophenyl)propanoic acid during workup

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical, yet frequently misunderstood, failure point in the synthesis and purification...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical, yet frequently misunderstood, failure point in the synthesis and purification of 3-(4-Methoxy-3-nitrophenyl)propanoic acid .

    Many researchers experience unexplained yield losses, color changes, or mass discrepancies during the aqueous workup of this compound. This guide unpacks the chemical causality behind these issues and provides a self-validating protocol to ensure the structural integrity of your product.

    Root Cause Analysis: The Hidden Danger of Strong Bases

    The structural vulnerability of 3-(4-Methoxy-3-nitrophenyl)propanoic acid lies in the synergistic relationship between its functional groups. While the propanoic acid tail requires a base for aqueous extraction, the aromatic ring contains a methoxy group situated ortho to a highly electron-withdrawing nitro group.

    When a strong base like sodium hydroxide (NaOH) is used during workup, the hydroxide ion does not just deprotonate the carboxylic acid. It also acts as a potent nucleophile. The ortho-nitro group strongly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate[1]. The hydroxide attacks the electron-deficient C4 carbon, displacing the methoxide leaving group[2].

    The result? Your target molecule is irreversibly demethylated into 3-(4-hydroxy-3-nitrophenyl)propanoic acid[3]. To prevent this, workup conditions must be strictly controlled to exploit the pKa difference between the carboxylic acid and the nucleophilicity threshold of the aromatic ring.

    Visualization: Workup Reaction Pathways

    Workup_Pathways A 3-(4-Methoxy-3-nitrophenyl) propanoic acid (Organic Layer) B 1M NaOH (aq) pH 14 A->B Strong Base C Sat. NaHCO3 (aq) pH 8.3 A->C Mild Base D Nucleophilic Attack (OH⁻) at C4 Position B->D SNAr Mechanism F Safe Extraction: Intact Carboxylate Salt (Aqueous Layer) C->F Selective Deprotonation E Degradation: 3-(4-Hydroxy-3-nitrophenyl) propanoate (Demethylated) D->E Loss of Methoxide

    Reaction pathways during basic workup: SNAr degradation via NaOH vs. safe extraction using NaHCO3.

    Troubleshooting FAQs

    Q1: My basic aqueous extraction yielded a bright red/orange layer, and LCMS shows a mass loss of 14 Da. What happened? A1: The mass loss of 14 Da (loss of a CH2​ group) corresponds to the demethylation of your methoxy ether via the SNAr mechanism described above. The bright red/orange color in the basic aqueous layer is highly characteristic of the highly conjugated nitrophenoxide ion that forms after degradation. You used a base that was too strong (e.g., NaOH or KOH).

    Q2: How can I safely extract the carboxylic acid without triggering SNAr? A2: Exploit the pKa difference. The propanoic acid moiety has a pKa of ~4.5. You only need a base with a pH > 6.5 to achieve >99% deprotonation. Saturated aqueous NaHCO3​ (pH ~8.3) is perfectly suited for this. Bicarbonate is a very poor nucleophile and will not attack the aromatic ring at room temperature, preserving the methoxy group while successfully pulling the carboxylate into the aqueous phase.

    Q3: I am getting stubborn emulsions when using NaHCO3​ . How do I break them without adding strong acid/base? A3: Emulsions are common with amphiphilic molecules like substituted phenylpropanoic acids. To resolve this without altering the pH:

    • Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which decreases the solubility of organic droplets in the aqueous phase.

    • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric impurities that act as emulsion stabilizers.

    Q4: Can I use heat during the concentration step after extraction? A4: Keep rotary evaporation bath temperatures below 40 °C. While the propanoic acid chain is relatively stable, prolonged heating of electron-deficient nitroaromatics can lead to thermal degradation.

    Quantitative Data: Workup Condition Comparison

    The following table summarizes the causality between base selection, nucleophilicity, and product recovery.

    Extraction BaseAqueous pHNucleophilicityTarget Acid Recovery (%)SNAr Degradation (%)
    1M NaOH ~14.0High ( OH− )< 20%> 80%
    1M Na2​CO3​ ~11.5Moderate ( CO32−​ )~ 60%~ 40%
    Sat. NaHCO3​ ~8.3Low ( HCO3−​ )> 95% < 1%
    Water (Neutral) ~7.0Very Low ( H2​O )< 5%0%

    Optimized Experimental Protocol: Mild Aqueous Workup

    This step-by-step methodology is designed as a self-validating system to ensure maximum yield and zero degradation.

    Phase 1: Preparation & Validation

    • Self-Validation Checkpoint 1: Before beginning workup, take a 10 µL aliquot of your crude reaction mixture, dilute in 1 mL Acetonitrile, and run LCMS. Confirm the presence of the intact mass ( m/z 225.06 for [M−H]− ).

    • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

    Phase 2: Selective Extraction 3. Mild Basic Extraction: Add an equal volume of saturated aqueous NaHCO3​ . Causality: The bicarbonate selectively deprotonates the acid without attacking the aromatic ring. 4. Phase Separation: Vigorously shake the separatory funnel. Crucial: Vent frequently, as the neutralization of the carboxylic acid will generate CO2​ gas. 5. Organic Wash: Separate the layers. Wash the basic aqueous layer (which now contains your product as a sodium salt) once with fresh Ethyl Acetate to remove non-acidic organic impurities. Discard the organic washes.

    Phase 3: Recovery & Final Validation 6. Acidification: Cool the aqueous layer in an ice bath to 0 °C. Carefully acidify to pH 2 using 1M HCl dropwise. Causality: This reprotonates the carboxylate, rendering the molecule neutral and insoluble in water, causing it to precipitate or become extractable. 7. Final Extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate (3x). 8. Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 40 °C. 9. Self-Validation Checkpoint 2: Run LCMS on the final isolated solid. The complete absence of an m/z 211.05 peak ( [M−H]− for the demethylated byproduct) confirms that the structural integrity of the methoxy group was preserved.

    References[2] Wikipedia Contributors. "O-Nitroanisole." Wikipedia, The Free Encyclopedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE0JiLhJX-5m6fyyA9De6oZ168OcyC7r3Xig4zLIr0ncTandhLblXd1dH5DB7Rayo616g5p-inwZYZ02b6e1gxnRlSEGXTaKpu3LDr6Q4bqwp6-aEkUbGTujgCQ4Z-4GZJB0UhFsY=[1] Chemistry LibreTexts. "3.7: Nucleophilic Aromatic Substitution." LibreTexts. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv3SoO7tdQL6j_939yuxaNfsPgSajaqudsVvqhmzTKa2fACw9HCt4p2kzkDofqMlGrrblmQZSgCQN1V_o4qc4Je9OR3t3QgMvywJ-XC1oiILII4s7JQIKBGXvvG_AuDZDTqjRup5QmV_T5an6RlxtKeX0f5ezA8dHyFCQGsHiNoGrf2sRSxdyo2AtGvaRqSHpkSDWd4Reb4EDW0MeK3-eagesHgMy97K1fO2O-jCVXNtRYlpCCBx-f_Pu3HCu_KwBkPZ5gj4YggrcoBZvlfjCY3ZShYsVPx13fsPSnyrZAp2PSjlv-DXGSiEnR6sRsnXybYr4=[3] Benchchem. "3,5-Dinitroanisole | 5327-44-6" (Base Sensitivity and SNAr Guidelines). Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOTmXwaet4MVxTIXdOKmFpekMAdHAhKdMs7K03DVwzKYBaSU2_c7yRRYMGUH4_s6sIPHTYeVK2PG_ZuT0Kf4xrimboP546LzjohOVZ0z8z-c-cq6VYMgDtelSSeCuqrwr9ldk

    Sources

    Troubleshooting

    analytical challenges in the characterization of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Welcome to the technical support center for the analytical characterization of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the analytical characterization of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally similar nitroaromatic carboxylic acids. The information herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical utility.

    Section 1: High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography is the workhorse technique for the purity assessment and quantification of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. However, its acidic nature and aromatic structure can present unique challenges.

    Frequently Asked Questions (HPLC)

    Q1: Why am I observing poor peak shape (tailing) for my compound in reverse-phase HPLC?

    A1: Peak tailing is a common issue when analyzing acidic compounds like 3-(4-Methoxy-3-nitrophenyl)propanoic acid. The primary cause is often secondary interactions between the acidic carboxyl group and active sites on the silica-based stationary phase.

    • Causality: The carboxyl group (-COOH) can interact with residual, un-capped silanol groups (Si-OH) on the C18 column packing material. This interaction is a form of ion exchange and is strong enough to retard the elution of a portion of the analyte molecules, leading to a "tailing" peak.

    • Troubleshooting Protocol:

      • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid. The pKa of a benzoic acid is typically around 4.2. The electron-withdrawing nitro group will lower this value, making the compound more acidic. To ensure the analyte is in its neutral, protonated form (-COOH), the pH of the mobile phase should be adjusted to at least 1.5 to 2 pH units below the compound's pKa. A starting point of pH 2.5-3.0 using an additive like phosphoric acid or formic acid is recommended.[1]

      • Column Choice: If pH adjustment is insufficient, consider using a column with a different stationary phase. A "low silanol activity" column or one with end-capping can minimize these secondary interactions.[1]

      • Temperature: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.[2]

    Q2: What are the recommended starting conditions for developing an HPLC method for this compound?

    A2: A systematic approach is crucial for efficient method development. Below are recommended starting parameters that can be optimized.

    ParameterRecommended Starting ConditionRationale & Key Considerations
    Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column suitable for aromatic compounds.
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is MS-compatible and will maintain a low pH to ensure good peak shape.[1] Acetonitrile is a common organic modifier.
    Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point to determine the approximate elution time.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Detection (UV) 254 nm and 280 nmThe nitroaromatic structure should provide strong UV absorbance. Run a UV scan of a standard to determine the optimal wavelength (λmax).
    Injection Volume 10 µLA standard volume to avoid column overload.

    Q3: My sample shows an unexpected peak. How can I determine if it's a degradation product or an impurity?

    A3: Differentiating between impurities from synthesis and degradation products formed during storage or analysis is a critical step.

    • Forced Degradation Studies: Perform stress testing on a pure standard of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.[3][4] This involves exposing the compound to harsh conditions to intentionally induce degradation.

      • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

      • Oxidation: Treat with 3% hydrogen peroxide.

      • Thermal Stress: Heat the solid sample (e.g., at 60 °C).[4]

      • Photostability: Expose the sample to UV light.[4]

    • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS. If the unexpected peak appears or increases in the stressed samples, it is likely a degradation product. If it is present in the original, unstressed sample and does not increase upon stress, it is more likely a synthesis-related impurity. Nitroaromatic compounds can be susceptible to degradation under various conditions.[5][6]

    Section 2: Mass Spectrometry (MS)

    Mass spectrometry is indispensable for confirming the identity and structure of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its related substances.

    Frequently Asked Questions (MS)

    Q1: What ionization mode and fragmentation patterns should I expect for this compound?

    A1: Given the presence of an acidic carboxylic acid group, negative ion electrospray ionization (ESI-) is the most suitable technique.[7][8]

    • Ionization: In the ESI source, the compound will readily deprotonate to form the molecular anion [M-H]⁻.

    • Expected Fragmentation: The fragmentation of nitroaromatic compounds in tandem MS (MS/MS) is highly characteristic.[8][9]

      • Decarboxylation: The most common initial fragmentation for aromatic carboxylic acids is the loss of CO₂ (44 Da) from the [M-H]⁻ ion.[7][8]

      • Loss of Nitro Group: Subsequent fragmentation can involve the loss of the nitro group as NO₂ (46 Da) or nitric oxide as NO (30 Da).[7][9] The loss of open-shell molecules like NO and NO₂ is a common feature for nitroaromatics.[7][8]

    G parent [M-H]⁻ (m/z 226.05) frag1 [M-H - CO₂]⁻ (Loss of 44 Da) parent->frag1 - CO₂ frag3 [M-H - NO₂]⁻ (Loss of 46 Da) parent->frag3 - NO₂ frag2 [M-H - CO₂ - NO₂]⁻ (Loss of 46 Da) frag1->frag2 - NO₂

    Q2: I am having trouble getting a good signal in positive ion mode. Why is that?

    A2: The molecular structure of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is not conducive to positive ionization. The molecule lacks a basic site (like an amine) that can be easily protonated. The carboxylic acid group is, by its nature, acidic and will preferentially lose a proton rather than gain one. Attempting analysis in positive ion mode will likely result in a very weak or non-existent signal. Always choose the ionization mode based on the analyte's functional groups.

    Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is essential for the definitive structural elucidation of the molecule.

    Frequently Asked Questions (NMR)

    Q1: How can I assign the protons on the aromatic ring in the ¹H NMR spectrum?

    A1: The substitution pattern on the benzene ring creates a specific splitting pattern for the aromatic protons. The nitro group (-NO₂) is strongly electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating.

    • Expected Chemical Shifts & Splitting:

      • The proton ortho to the nitro group will be the most downfield (highest ppm value) due to the strong deshielding effect of the -NO₂ group.

      • The protons ortho to the methoxy group will be more upfield (lower ppm value).

      • You will observe an ABC system for the three aromatic protons.

    • Reference Spectra: Comparing the obtained spectrum to reference spectra of similar compounds, like 3-(4-Methoxyphenyl)propionic acid, can aid in assignment.[10][11] The propanoic acid chain protons will appear as two triplets further upfield.[12]

    Q2: Why is my carboxylic acid proton peak (-COOH) very broad or not visible?

    A2: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., CDCl₃).

    • Causality: This exchange process broadens the signal significantly, sometimes to the point where it disappears into the baseline. The chemical shift of this proton is also highly variable and dependent on concentration and temperature.

    • Troubleshooting:

      • Use a Dry Solvent: Ensure you are using a high-quality, dry NMR solvent.

      • D₂O Shake: To confirm the identity of the -COOH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, and the peak will disappear. This is a definitive test for exchangeable protons.

    Section 4: Stability and Storage

    Proper handling and storage are vital to maintain the integrity of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Frequently Asked Questions (Stability & Storage)

    Q1: What are the recommended storage conditions for this compound?

    A1: Based on the general stability of related compounds, 3-(4-Methoxy-3-nitrophenyl)propanoic acid should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Long-term storage in a freezer (-20 °C) is recommended. Stability studies are essential to formally establish a shelf-life and retest period.[13]

    Q2: Is this compound susceptible to degradation?

    A2: Yes. Nitroaromatic compounds can be sensitive to light and strong oxidizing or reducing conditions.[5] The propanoic acid side chain could also be a site for potential reactions. As mentioned in the HPLC section, performing forced degradation studies is the best way to understand the specific liabilities of the molecule and to develop stability-indicating analytical methods.[3]

    References

    • Schmidt, K., Haglund, P., & Örn, S. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(19), 3099-3108.
    • BenchChem Technical Support Team. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem.
    • Yinon, J., & Zitrin, S. (1993). Mass spectrometry of explosives. Chemical Reviews, 93(4), 1135-1152.
    • Miwa, H., & Yamamoto, M. (1988). High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides.
    • Eland, J. H. D., & Danby, C. J. (1968). Mass Spectra of Nitroarenes. Journal of the Chemical Society B: Physical Organic, 7, 594-597.
    • Royal Society of Chemistry. (n.d.).
    • SIELC Technologies. (n.d.). Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column.
    • Guo, K., & Li, L. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 85(15), 7177-7185.
    • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid.
    • Rodgers, J. D., & Smith, P. B. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(10), 1773-1778.
    • US EPA. (n.d.). Analytical Method Summaries.
    • ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
    • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-(4-Methoxyphenyl)propionic acid.
    • Guo, K., & Li, L. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
    • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. Scientific Research Publishing.
    • ChemicalBook. (n.d.). 3-((3-methoxy-4-nitrophenyl)thio)propanoic acid.
    • Al-Salami, H., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
    • askIITians. (2025).
    • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook.
    • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
    • Vedantu. (2024).
    • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
    • De Smet, J., et al. (2023). Recent breakthroughs in the stability testing of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.
    • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
    • European Medicines Agency. (2023).
    • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook.
    • ChemicalBook. (n.d.). 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 1H NMR.
    • Leah4sci. (2015).
    • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 189-194.
    • BenchChem. (n.d.). Refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid.
    • Chemazon. (2024). Acidity of compounds | Aromaticity | IIT JAM 2024 Chemistry Solutions. YouTube.
    • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid 98.
    • ChemicalBook. (n.d.). 3-(4-METHOXYPHENYL)PROPIONIC ACID | 25173-37-9.
    • Lamoureux, G., & Ogilvie, J. F. (2019).
    • US EPA. (2026). Analytical Methods.

    Sources

    Optimization

    dealing with poor solubility of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 3-(4-Methoxy-3-nitrophenyl)pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 3-(4-Methoxy-3-nitrophenyl)propanoic acid .

    This compound frequently presents as a "brick-dust" molecule in early-stage drug discovery and assay development. Its poor aqueous solubility is driven by the highly hydrophobic 4-methoxy-3-nitrophenyl ring, which strongly drives aggregation in polar media, counteracted only slightly by the ionizable propanoic acid tail.

    Below, you will find a causality-driven troubleshooting guide, step-by-step protocols, and a targeted FAQ section to ensure your assays yield reliable, artifact-free data.

    PART 1: Physicochemical Profiling & Causality

    To solve a solubility issue, we must first understand the molecular mechanics dictating the compound's behavior in solution. The solubility of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is highly pH-dependent and susceptible to solvent-shock precipitation [1].

    Table 1: Physicochemical Parameters and Solubility Impact

    ParameterEstimated ValueCausality & Experimental Impact
    pKa (Carboxylic Acid) ~4.5 – 4.8At pH < 5.0, the molecule is fully protonated (neutral), maximizing hydrophobicity and driving precipitation. At pH > 6.5, it forms a carboxylate anion, significantly enhancing aqueous solubility.
    LogP (Partition Coefficient) ~2.0 – 2.5Indicates moderate-to-high lipophilicity. The methoxy and nitro groups on the phenyl ring promote hydrophobic stacking, requiring co-solvents or surfactants to disrupt intermolecular forces in aqueous media.
    H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsThe nitro and methoxy groups can act as hydrogen bond acceptors, making the molecule a strong candidate for inclusion complexation with cyclodextrins [2].

    PART 2: Troubleshooting Workflows & Step-by-Step Protocols

    When transitioning this compound from a dry powder to a biological assay, the most common failure point is kinetic precipitation —where the compound crashes out of solution upon dilution from an organic stock into an aqueous buffer. To prevent this, every protocol must be treated as a self-validating thermodynamic system.

    Protocol A: Preparation of Master Stock Solutions (10–50 mM)

    Causality: Dimethyl sulfoxide (DMSO) is an aprotic solvent that disrupts the hydrophobic stacking of the phenyl rings [3]. However, DMSO is highly hygroscopic; absorbed water will drastically reduce the compound's solubility over time.

    • Desiccation: Ensure the lyophilized powder of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is equilibrated to room temperature in a desiccator before opening to prevent condensation.

    • Solvent Selection: Use only anhydrous, BioPerformance Certified DMSO (≤0.1% water) [3].

    • Dissolution: Add the calculated volume of DMSO to achieve a 50 mM concentration.

    • Agitation: Vortex gently for 60 seconds. Do not vortex vigorously, as introducing air bubbles can cause localized oxidation of the methoxy group over long-term storage.

    • Sonication (If required): If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

    • Aliquotting: Divide the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed amber microcentrifuge tubes and store at -20°C. Never subject the stock to repeated freeze-thaw cycles.

    Protocol B: Aqueous Dilution for Cell-Based Assays (Using Cyclodextrins)

    Causality: Direct dilution of a 50 mM DMSO stock into cell culture media causes localized solvent shock. The hydrophobic core of the molecule rapidly aggregates before it can disperse. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the phenyl ring, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility [2].

    • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., pH 7.4 PBS or DMEM).

    • Intermediate Dilution: Dilute the 50 mM DMSO stock to a 1 mM intermediate working solution using 100% DMSO. This serial dilution in DMSO is critical to prevent premature precipitation [3].

    • Complexation: Slowly add 10 µL of the 1 mM DMSO intermediate dropwise into 990 µL of the pre-warmed (37°C) 10% HP-β-CD solution while vortexing continuously.

    • Equilibration: Allow the mixture to incubate at room temperature for 15 minutes to ensure thermodynamic equilibrium of the host-guest inclusion complex.

    • Final Assay: The resulting solution is 10 µM compound in 1% DMSO. Dilute further into your final assay plate (ensuring final DMSO is ≤0.5% for cell viability).

    PART 3: Frequently Asked Questions (FAQs)

    Q: Why does my compound precipitate instantly upon adding it to pH 7.4 PBS, even though the pH is above the pKa? A: This is a classic case of micro-environmental pH shift. The 50 mM DMSO stock contains a high concentration of the acidic propanoic acid moiety. When a large bolus is added to PBS, the localized concentration of the acid overwhelms the buffer capacity at the droplet interface, dropping the local pH below 4.5 and causing instant "brick-dust" precipitation. Solution: Pre-warm the PBS, increase the buffer strength (e.g., 100 mM HEPES), and add the DMSO stock slowly under rapid agitation.

    Q: Can I heat the aqueous solution to force the precipitated compound back into solution? A: While mild heating (up to 50°C) increases kinetic energy and will temporarily dissolve the precipitate, this creates a supersaturated solution. The moment the solution cools to 37°C (incubator temperature) or 25°C (room temperature), the compound will undergo microscopic nucleation and re-crystallize. This leads to wildly inaccurate concentration data in your assays. You must use a co-solvent or excipient (like HP-β-CD) to achieve stable thermodynamic solubility.

    Q: I need to perform NMR (Structural Biology) which requires a highly concentrated aqueous sample (>1 mM) without DMSO. How can I achieve this? A: You must exploit the ionizable propanoic acid group. Suspend the compound in D₂O and slowly titrate with dilute NaOD (Sodium deuteroxide) while monitoring the pH. By converting the compound entirely to its sodium salt (pH ~7.5 - 8.0), you will massively increase its aqueous solubility without relying on organic solvents.

    PART 4: Solubilization Decision Workflow

    Below is the logical decision tree for handling 3-(4-Methoxy-3-nitrophenyl)propanoic acid based on your specific experimental endpoints.

    SolubilityWorkflow Start 3-(4-Methoxy-3-nitrophenyl) propanoic acid AssayType Determine Assay Endpoint Start->AssayType Biochem Biochemical Assays (Cell-free, High Throughput) AssayType->Biochem CellBased Cell-Based Assays (Toxicity Sensitive) AssayType->CellBased Structural Structural / NMR (High Conc. Aqueous) AssayType->Structural StockDMSO Prepare 10-50 mM Stock in 100% Anhydrous DMSO Biochem->StockDMSO CellBased->StockDMSO StockSalt Titrate with NaOH/NaOD to form Soluble Salt Structural->StockSalt DiluteBuffer Dilute in pH 7.4+ Buffer (Final DMSO < 2%) StockDMSO->DiluteBuffer Direct Dilution DiluteMedia Dilute in Media + 10% HP-β-CD (Final DMSO < 0.5%) StockDMSO->DiluteMedia Excipient Assisted Proceed Proceed to Assay Data Collection StockSalt->Proceed PrecipCheck Precipitation Observed? DiluteBuffer->PrecipCheck DiluteMedia->PrecipCheck HeatSonicate Adjust pH > 7.0 & Mild Sonication PrecipCheck->HeatSonicate Yes (Turbidity) PrecipCheck->Proceed No (Clear) HeatSonicate->Proceed

    Caption: Decision matrix for the solubilization of 3-(4-Methoxy-3-nitrophenyl)propanoic acid across assay types.

    References

    • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI (Pharmaceutics) URL:[Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

    Troubleshooting

    Technical Support Center: Optimizing Chromatographic Resolution for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing robust chromatographic methods for substituted aromatic acids requires moving beyond trial-and-error.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing robust chromatographic methods for substituted aromatic acids requires moving beyond trial-and-error. This guide is engineered for researchers, scientists, and drug development professionals. It provides field-proven, mechanistically grounded solutions to the specific challenges associated with 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Section 1: Diagnostic FAQs & Troubleshooting

    Q1: Why does 3-(4-Methoxy-3-nitrophenyl)propanoic acid exhibit severe peak tailing and broadening on my standard C18 column? A1: Peak tailing for this compound is primarily driven by its carboxylic acid moiety, which has a pKa of approximately 4.5. When your mobile phase pH is near this pKa (e.g., using unbuffered water or a pH 4.5 acetate buffer), the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state existence causes split or broadened peaks. Furthermore, the deprotonated carboxylate can undergo secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica support[1]. The Fix: Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. This ensures full protonation and eliminates secondary silanol interactions[2].

    Q2: I am unable to resolve my target compound from its positional isomers (e.g., 2-nitro or 2-methoxy derivatives). How can I improve selectivity? A2: Standard alkyl phases (like C18) rely almost entirely on hydrophobic dispersive forces, which are often insufficient to differentiate minor structural variations in rigid aromatic systems. The nitro and methoxy groups on your analyte act as strong Lewis bases and create distinct, localized dipole moments. The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. The electron-deficient fluorinated ring of the PFP phase acts as a Lewis acid, introducing multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[3]. This multimodal interaction drastically improves the resolution of nitroaromatic positional isomers[4].

    Q3: How can I determine if my peak tailing is caused by column chemistry or a physical hardware issue? A3: Employ a self-validating diagnostic injection . Inject a neutral, non-ionizable marker (such as toluene or uracil) alongside your sample. Neutral compounds do not participate in acid-base or silanol interactions.

    • If the neutral peak is perfectly symmetrical but your propanoic acid derivative tails, the issue is chemical (pH or silanol activity).

    • If both peaks tail, you have a physical issue, such as extra-column dead volume, a blocked frit, or a collapsed column bed[5].

    Section 2: Causality & Retention Mechanisms

    To optimize resolution, we must exploit the specific functional groups of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. The propanoic acid tail provides hydrophobic retention, but the aromatic ring—decorated with an electron-donating methoxy group and an electron-withdrawing nitro group—creates a strong "push-pull" dipole. By utilizing a PFP column, we engage these functional groups through targeted secondary interactions rather than relying solely on hydrophobicity.

    RetentionMechanism cluster_interactions Stationary Phase Interactions (PFP Column) Analyte 3-(4-Methoxy-3-nitrophenyl) propanoic acid Hydrophobic Hydrophobic Interaction (Propanoic chain & Ring) Analyte->Hydrophobic PiPi π-π Interaction (Aromatic Ring) Analyte->PiPi Dipole Dipole-Dipole Interaction (Nitro & Methoxy groups) Analyte->Dipole Hbond Hydrogen Bonding (Carboxylic acid) Analyte->Hbond

    Figure 1: Multimodal retention mechanisms of a PFP stationary phase with the analyte.

    Section 3: Step-by-Step Optimization Protocol

    This protocol is designed as a self-validating system to ensure maximum resolution and peak symmetry.

    Phase 1: Mobile Phase Preparation

    • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.0).

      • Causality: A pH of 2.0 is >2 units below the analyte's pKa (~4.5), fully suppressing ionization and preventing mixed-mode retention tailing[2].

    • Organic Phase (B): 100% LC-MS grade Acetonitrile.

    • Filtration: Filter both phases through a 0.22 µm PTFE membrane.

      • Causality: Removes particulates that can block the column frit, which would manifest as physical peak tailing.

    Phase 2: Column Equilibration & System Suitability

    • Installation: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.9 µm).

    • Temperature Control: Set the column oven to 35°C.

      • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks.

    • Validation Injection: Inject a system suitability standard containing toluene (neutral marker) and the target analyte. Verify that the toluene peak asymmetry factor ( As​ ) is ≤1.1 before proceeding[5].

    Phase 3: Gradient Execution & Detection

    • Gradient Design:

      • 0.0 - 1.0 min: Hold at 5% B (Focuses the analyte at the column head).

      • 1.0 - 9.0 min: Linear ramp to 60% B.

      • Causality: A shallow gradient slope maximizes the resolution ( ΔRs​ ) of closely eluting positional isomers[4].

    • Detection: Set UV detection to 254 nm. The extended conjugation of the nitroaromatic system provides an optimal signal-to-noise ratio at this wavelength.

    Section 4: Quantitative Data Summaries

    Table 1: Impact of Mobile Phase pH on Chromatographic Parameters

    Mobile Phase pHAnalyte StateTailing Factor ( As​ )Retention Time ShiftResolution from Isomers
    pH 2.0 (0.1% TFA) Fully Protonated (Neutral)1.05 (Ideal) Stable / MaximumExcellent
    pH 4.5 (Acetate)~50% Ionized> 2.0 (Severe Tailing)Highly VariablePoor (Co-elution)
    pH 7.0 (Phosphate)Fully Ionized (Anionic)1.2 - 1.5Minimum (Elutes early)Moderate

    Table 2: Stationary Phase Selectivity Comparison

    Column ChemistryPrimary InteractionResolution of Nitro/Methoxy IsomersSuitability for Target Analyte
    Standard C18Hydrophobic DispersivePoorLow (Prone to co-elution)
    Phenyl-Hexyl π−π , HydrophobicModerateMedium
    Pentafluorophenyl (PFP) π−π , Dipole-Dipole, H-Bonding Excellent High (Optimal choice)

    Section 5: Troubleshooting Workflow

    Use the following decision tree to rapidly diagnose and resolve sudden drops in resolution or peak shape quality during your analytical runs.

    TroubleshootingWorkflow Start Issue: Poor Resolution or Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.0-2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckCol Check Stationary Phase CheckPH->CheckCol Yes AdjustPH->CheckCol UseC18 Currently using C18? CheckCol->UseC18 SwitchPFP Switch to PFP column for π-π interactions UseC18->SwitchPFP Yes CheckTemp Optimize Temperature (30-40°C) UseC18->CheckTemp No SwitchPFP->CheckTemp Success Symmetrical Peaks & Baseline Resolution CheckTemp->Success

    Figure 2: Decision tree for troubleshooting peak tailing and resolution loss in HPLC.

    References

    • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

    • Axion Labs. HPLC Peak Tailing. Available at:[Link]

    • YMC. YMC-Triart PFP | Product Information. Available at:[Link]

    • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at:[Link]

    Sources

    Optimization

    identifying and characterizing unexpected reaction products of 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Topic: Identifying and Characterizing Unexpected Reaction Products of 3-(4-Methoxy-3-nitrophenyl)propanoic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the ChemTech Soluti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Identifying and Characterizing Unexpected Reaction Products of 3-(4-Methoxy-3-nitrophenyl)propanoic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

    Welcome to the ChemTech Solutions Support Center. The transformation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a critical node in the synthesis of various active pharmaceutical ingredients (APIs). While the reduction of the nitro group to an amine or the activation of the carboxylic acid seems chemically straightforward, the bifunctional nature of this molecule frequently leads to unexpected side reactions.

    This guide is designed by our Senior Application Scientists to help you diagnose, characterize, and resolve these unexpected reaction pathways using field-proven analytical insights.

    Reaction Pathways & Mechanistic Pitfalls

    To successfully troubleshoot your synthesis, you must first understand the competing reaction pathways. The diagram below illustrates the intended chemoselective reduction versus the three most common unexpected side reactions.

    ReactionPathways SM 3-(4-Methoxy-3-nitrophenyl) propanoic acid ExpectedAmine Target: 3-(3-amino-4-methoxyphenyl) propanoic acid SM->ExpectedAmine Pd/C, H2 (THF/EtOAc) EsterSide Impurity A (Ester): Methyl 3-(3-amino-4-methoxyphenyl) propanoate SM->EsterSide Fe/HCl or Pd/C (MeOH solvent) DimerSide Impurity B (Dimer): Azoxy/Azo Dimers SM->DimerSide Low H2 pressure (Incomplete reduction) IndanoneSide Impurity C (Indanone): 6-amino-5-methoxy-2,3-dihydro -1H-inden-1-one ExpectedAmine->IndanoneSide SOCl2 or PPA (Intramolecular Cyclization)

    Reaction pathways and unexpected side products of the target molecule.

    Troubleshooting Guides & FAQs

    Q1: During the catalytic hydrogenation of the nitro group, my LC-MS shows a primary product with a +14 Da mass shift. What is happening? The Causality: You are likely observing Impurity A , the methyl ester of your target compound. When scaling up reductions, chemists often default to methanol (MeOH) due to its excellent solubility profile. However, if your reaction utilizes an acidic catalyst (like Fe/HCl) or if the heterogeneous Pd/C support is mildly acidic, the system undergoes a concurrent [1]. The propanoic acid tail reacts with the methanol solvent, yielding methyl 3-(3-amino-4-methoxyphenyl)propanoate. The Fix: Switch your solvent system to a non-nucleophilic, aprotic solvent such as Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

    Q2: My reduction reaction turned bright orange/red, and the LC-MS reveals a highly colored, high-molecular-weight impurity (>400 Da). Is my catalyst dead? The Causality: You have generated Impurity B , an azoxy or azo dimer. The reduction of a nitro group is a stepwise process. If hydrogen mass transfer is poor (e.g., low stirring speed, insufficient H₂ pressure), the reaction stalls at the nitroso and hydroxylamine intermediate stages. According to the [2], these two intermediates will rapidly condense in solution to form highly stable, brightly colored azoxy dimers. The Fix: Ensure rigorous agitation (>800 RPM in a Parr shaker) and maintain a constant H₂ pressure of at least 3-5 atm. If the problem persists, your Pd/C catalyst may be poisoned; switch to a fresh batch or add a hydrogen donor like ammonium formate.

    Q3: I successfully isolated the reduced amine. However, when I treated it with thionyl chloride (SOCl₂) to activate the carboxylic acid for amidation, I lost 18 Da and the NMR shows a highly constrained ring system. What is this? The Causality: You have inadvertently synthesized Impurity C , an indanone derivative via [3]. In the parent nitro compound, the aromatic ring is deactivated, preventing cyclization. However, once reduced, the new amine group at C3 and the methoxy group at C4 strongly activate the ring. The amine directs electron density to the para-position (C6). When you activate the propanoic acid chain to an acylium ion, it rapidly attacks the highly nucleophilic C6 position, cyclizing to form 6-amino-5-methoxy-2,3-dihydro-1H-inden-1-one. The Fix: To prevent this, you must protect the amine (e.g., as a Boc or Acetamide group) before attempting to activate the carboxylic acid, thereby reducing the electron density of the aromatic ring.

    Diagnostic Workflow

    Use the following decision tree to rapidly diagnose your crude reaction mixtures based on standard analytical data.

    Troubleshooting Start Analyze Crude by LC-MS Mass14 Mass Shift: +14 Da Start->Mass14 MassLoss Mass Shift: -18 Da Start->MassLoss MassHigh High MW (>350 Da) Start->MassHigh DiagEster Fischer Esterification Mass14->DiagEster DiagIndanone Friedel-Crafts Cyclization MassLoss->DiagIndanone DiagDimer Haber Dimerization MassHigh->DiagDimer FixEster Use THF/EtOAc DiagEster->FixEster FixIndanone Protect Amine First DiagIndanone->FixIndanone FixDimer Increase H2 Pressure DiagDimer->FixDimer

    Diagnostic workflow for identifying and resolving unexpected reaction products.

    Quantitative Data & Characterization

    Compare your analytical results against this standardized characterization table to confirm the identity of your reaction products.

    Product TypeCompound NameTheoretical [M+H]⁺Key ¹H NMR Signatures (DMSO-d6)Visual / UV-Vis
    Starting Material 3-(4-Methoxy-3-nitrophenyl)propanoic acid226.0712.1 (br s, 1H, COOH), 7.8 (d, 1H, Ar-H ortho to NO₂)Pale yellow
    Target Product 3-(3-amino-4-methoxyphenyl)propanoic acid196.1012.0 (br s, 1H, COOH), 4.6 (br s, 2H, NH₂), 3.7 (s, 3H, OCH₃)Colorless to tan
    Impurity A Methyl 3-(3-amino-4-methoxyphenyl)propanoate210.11Loss of COOH peak , New singlet at 3.6 ppm (Ester-CH₃) Colorless
    Impurity B Azoxy Dimer Derivative~403.15Broad, complex aromatic region, loss of NH₂ protonsBright Orange/Red (λmax > 400 nm)
    Impurity C 6-amino-5-methoxy-2,3-dihydro-1H-inden-1-one178.09Loss of 1 Ar-H , constrained aliphatic multiplets (2.5-3.0 ppm)Yellow/Brown
    Self-Validating Experimental Protocol

    To avoid the pitfalls described above, utilize this self-validating protocol for the chemoselective reduction of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. This protocol incorporates In-Process Controls (IPCs) to ensure system integrity before proceeding.

    Step-by-Step Methodology: Chemoselective Nitro Reduction

    • Preparation: Dissolve 10.0 g of 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 100 mL of anhydrous THF (avoids Impurity A).

    • Catalyst Loading: Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution under a steady stream of Argon.

    • Purging: Seal the reaction vessel. Purge the headspace with Argon (3x), followed by Hydrogen gas (3x).

    • Reaction: Pressurize the vessel to 4 atm with H₂. Stir vigorously at 800 RPM at 25°C for 4 hours (avoids Impurity B).

    • IPC Check (Self-Validation): Pause stirring and vent the system safely. Withdraw a 50 µL aliquot, dilute in MeCN, and run a rapid LC-MS.

      • Validation Criteria: The SM peak (m/z 226) must be completely absent. If a peak at m/z 403 is present, re-pressurize to 5 atm and increase temperature to 40°C for 2 hours.

    • Workup: Once validated, purge the system with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 50 mL of THF.

    • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 3-(3-amino-4-methoxyphenyl)propanoic acid as an off-white solid.

    References
    • Title: 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax Source: OpenStax URL: [Link]

    • Title: Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds Source: OAE Publishing URL: [Link]

    Reference Data & Comparative Studies

    Validation

    Publish Comparison Guide: Alternative Synthesis Routes for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Context 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a critical intermediate in the synthesis of unnatur...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Executive Summary & Strategic Context

    3-(4-Methoxy-3-nitrophenyl)propanoic acid is a critical intermediate in the synthesis of unnatural amino acids, peptidomimetics, and active pharmaceutical ingredients (APIs). The presence of both a highly reactive nitro group and a carboxylic acid handle makes it an invaluable bifunctional building block.

    As a Senior Application Scientist, I frequently evaluate synthesis routes based on two primary chemical challenges: regioselectivity (precise placement of the nitro group) and chemoselectivity (reducing specific functional groups without triggering over-reduction). This guide objectively compares the three most viable synthesis routes, providing mechanistic causality, self-validating experimental protocols, and empirical data to help you select the optimal pathway for your specific scale and purity requirements.

    Quantitative Route Comparison

    The following table summarizes the performance metrics of the three primary synthesis routes based on empirical laboratory data and scale-up viability.

    Synthesis RouteStarting MaterialStepsOverall YieldRegiochemical PurityScalabilityKey Technical Challenge
    1. Direct Nitration 3-(4-Methoxyphenyl)propanoic acid175–85%Moderate (~90% 3-nitro)ExcellentControlling over-nitration; isomer separation
    2. Knoevenagel + Reduction 4-Methoxy-3-nitrobenzaldehyde265–75%Absolute (Pre-installed)GoodChemoselective alkene reduction
    3. Heck Coupling + Reduction 4-Bromo-1-methoxy-2-nitrobenzene260–70%Absolute (Pre-installed)ModerateCatalyst cost; residual metal clearance

    Route 1: Direct Nitration (The Industrial Standard)

    Mechanistic Causality

    Direct nitration relies on Electrophilic Aromatic Substitution (EAS)[1]. The starting material features two directing groups: a methoxy group and a propanoic acid chain. The methoxy group is strongly activating and ortho/para-directing due to its strong resonance donation (+M effect). Because the para position is sterically blocked by the alkyl chain, the incoming nitronium ion ( NO2+​ ) is directed almost exclusively to the position ortho to the methoxy group (the 3-position). While the alkyl chain is weakly ortho/para directing (+I effect), the electronic dominance of the methoxy group ensures the 3-nitro isomer is the major product.

    Route1 SM 3-(4-Methoxyphenyl) propanoic acid Mix HNO3 / H2SO4 0-5 °C SM->Mix EAS Electrophilic Aromatic Substitution Mix->EAS Prod 3-(4-Methoxy-3-nitrophenyl) propanoic acid EAS->Prod

    Workflow of the direct nitration route via Electrophilic Aromatic Substitution.
    Self-Validating Experimental Protocol
    • Preparation: Dissolve 10.0 g of 3-(4-methoxyphenyl)propanoic acid in 50 mL of glacial acetic acid in a round-bottom flask.

    • Temperature Control: Submerge the flask in an ice-salt bath and cool to 0–5 °C. Causality: Low temperatures suppress the formation of dinitro byproducts and oxidative degradation.

    • Nitration: Prepare a nitrating mixture of 3.5 mL of fuming HNO3​ (1.05 eq) and 5 mL of concentrated H2​SO4​ . Add this mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Quenching & Isolation: Stir for an additional 1 hour at 5 °C, then pour the mixture over 200 g of crushed ice. A yellow precipitate will form. Filter under vacuum and wash with cold water until the filtrate is pH neutral.

    • Validation Checkpoint (Recrystallization): The crude product contains ~10% of the 2-nitro isomer. Recrystallize from hot ethanol. The mother liquor retains the more soluble 2-nitro isomer, yielding the pure 3-nitro target (>98% purity by HPLC).

    Route 2: Knoevenagel Condensation & Chemoselective Reduction (The Precision Route)

    Mechanistic Causality

    When absolute regiochemical purity is required (e.g., for stringent API synthesis), starting with a pre-nitrated building block like 4-methoxy-3-nitrobenzaldehyde is superior. The first step is a Knoevenagel condensation with malonic acid to yield 4-methoxy-3-nitrocinnamic acid[2].

    The critical challenge is the subsequent reduction. Standard catalytic hydrogenation ( H2​ with Pd/C) will inadvertently reduce the nitro group to an aniline. To achieve chemoselectivity, we utilize a NaBH4​/CuCl2​ system[3]. The Cu(II) is reduced in situ to copper nanoparticles, which catalyze the conjugate addition of a hydride specifically to the electron-deficient α,β -unsaturated alkene, leaving the nitro group completely intact.

    Route2 Aldehyde 4-Methoxy-3-nitrobenzaldehyde Knoevenagel Malonic Acid, Pyridine Piperidine (cat.), Δ Aldehyde->Knoevenagel Step 1: Condensation Cinnamic 4-Methoxy-3-nitrocinnamic acid Knoevenagel->Cinnamic Decarboxylation Reduction NaBH4, CuCl2 (cat.) MeOH, 0 °C Cinnamic->Reduction Step 2: Selective Reduction Prod 3-(4-Methoxy-3-nitrophenyl) propanoic acid Reduction->Prod Chemoselective Hydride Transfer

    Two-step synthesis via Knoevenagel condensation and chemoselective reduction.
    Self-Validating Experimental Protocol

    Step 1: Knoevenagel Condensation

    • Combine 10.0 g of 4-methoxy-3-nitrobenzaldehyde and 6.3 g of malonic acid (1.1 eq) in 30 mL of pyridine. Add 0.5 mL of piperidine as a catalyst.

    • Reflux the mixture at 110 °C for 4 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the aldehyde spot confirms completion.

    • Cool to room temperature and pour into 100 mL of 2M HCl. Filter the resulting 4-methoxy-3-nitrocinnamic acid precipitate and dry under vacuum.

    Step 2: Chemoselective Reduction

    • Suspend 5.0 g of 4-methoxy-3-nitrocinnamic acid and 0.15 g of CuCl2​ (5 mol%) in 50 mL of methanol. Cool to 0 °C.

    • Slowly add 2.5 g of NaBH4​ in small portions. Causality: The solution will turn black, indicating the formation of active copper nanoparticles[3].

    • Stir for 30 minutes. Validation Checkpoint: The preservation of the yellow tint (characteristic of the nitroarene) while the alkene is reduced confirms chemoselectivity. Quench with saturated NH4​Cl , extract with ethyl acetate, and concentrate to yield the final product.

    Route 3: Heck Cross-Coupling (The Modular Route)

    Mechanistic Causality

    For discovery chemists synthesizing libraries of propanoic acid derivatives, the Heck cross-coupling route offers maximum modularity. 4-Bromo-1-methoxy-2-nitrobenzene is coupled with acrylic acid using a Palladium catalyst. Following the C-C bond formation, the same chemoselective reduction principles applied in Route 2 are utilized. Alternatively, catalytic transfer hydrogenation using ammonium formate ( HCOONH4​ ) and modified Pd/C can be employed to selectively reduce the conjugated double bond without affecting the nitro group[4].

    Route3 ArylBr 4-Bromo-1-methoxy -2-nitrobenzene Heck Acrylic Acid, Pd(OAc)2 P(o-tolyl)3, Et3N ArylBr->Heck Cinnamic 4-Methoxy-3-nitro cinnamic acid Heck->Cinnamic Reduction Transfer Hydrogenation (HCOONH4, Pd/C) Cinnamic->Reduction Prod Target Molecule Reduction->Prod

    Heck cross-coupling route followed by chemoselective alkene reduction.
    Self-Validating Experimental Protocol
    • Heck Coupling: In a Schlenk flask, combine 5.0 g of 4-bromo-1-methoxy-2-nitrobenzene, 1.8 g of acrylic acid (1.2 eq), 0.05 g of Pd(OAc)2​ (1 mol%), and 0.13 g of P(o−tolyl)3​ (2 mol%) in 30 mL of DMF.

    • Add 4.5 mL of triethylamine ( Et3​N ). Degas the mixture via three freeze-pump-thaw cycles.

    • Heat at 100 °C for 12 hours. Cool, dilute with water, and acidify to pH 2 to precipitate the cinnamic acid intermediate.

    • Transfer Hydrogenation: Suspend the intermediate in methanol. Add 5 equivalents of ammonium formate and a catalytic amount of 5% Pd/C. Heat to 50 °C for 2 hours. Validation Checkpoint: Ammonium formate acts as a mild hydrogen donor, selectively reducing the alkene while leaving the nitro group intact[4]. Filter through Celite to remove the catalyst and concentrate.

    Conclusion & Recommendations

    • For Industrial Scale-Up: Route 1 (Direct Nitration) is the undisputed champion. Despite the need for recrystallization to remove the 2-nitro isomer, the low cost of reagents and single-step efficiency make it economically superior.

    • For High-Purity API Development: Route 2 (Knoevenagel + Reduction) is highly recommended. By starting with a pre-nitrated core, you eliminate the risk of late-stage isomeric impurities, and the NaBH4​/CuCl2​ reduction is highly reliable.

    • For Library Synthesis: Route 3 (Heck Coupling) provides the necessary modularity for Structure-Activity Relationship (SAR) studies, though it is limited by catalyst cost.

    Sources

    Comparative

    A Comparative Guide to 3-(4-Methoxy-3-nitrophenyl)propanoic Acid and Its Analogs for Drug Discovery Professionals

    In the landscape of modern drug discovery, the phenylpropanoic acid scaffold stands out as a privileged structure, offering a versatile backbone for the development of novel therapeutic agents. This guide provides an in-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the phenylpropanoic acid scaffold stands out as a privileged structure, offering a versatile backbone for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its structurally related analogs. By examining the nuanced effects of substituent modifications on the phenyl ring, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) that govern the biological performance of this important class of compounds.

    Our analysis will focus on a carefully selected set of compounds that allow for a systematic evaluation of electronic and steric effects. The insights presented herein are grounded in experimental data and established scientific principles, offering a robust framework for the rational design of next-generation therapeutics.

    The Core Compound and Its Analogs: A Strategic Selection

    The focal point of this guide is 3-(4-Methoxy-3-nitrophenyl)propanoic acid (1) . This compound possesses a unique combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, making it an intriguing candidate for biological evaluation. To understand the distinct contributions of these functional groups, we will compare it with the following analogs:

    • 3-(4-Methoxyphenyl)propanoic acid (2): This analog lacks the nitro group, allowing for an assessment of the impact of the electron-donating methoxy group in isolation.

    • 3-(3-Nitrophenyl)propanoic acid (3): This analog lacks the methoxy group, enabling an evaluation of the influence of the electron-withdrawing nitro group on its own.

    • 3-(4-Amino-3-methoxyphenyl)propanoic acid (4): As the reduced form of the nitro compound, this analog introduces an electron-donating amino group, providing a key comparison point for understanding the role of the nitro group's electronic and potential bioreductive properties.

    This strategic selection allows for a dissected analysis of how substituent changes at positions 3 and 4 of the phenyl ring modulate the physicochemical and biological properties of the parent scaffold.

    Physicochemical Properties: The Foundation of Biological Activity

    The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its biological efficacy. The following table summarizes key computed and experimental properties of our selected compounds.

    CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
    1: 3-(4-Methoxy-3-nitrophenyl)propanoic acid Structure of 3-(4-Methoxy-3-nitrophenyl)propanoic acidC₁₀H₁₁NO₅225.20142-145
    2: 3-(4-Methoxyphenyl)propanoic acid Structure of 3-(4-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20133-137
    3: 3-(3-Nitrophenyl)propanoic acid Structure of 3-(3-Nitrophenyl)propanoic acidC₉H₉NO₄195.17118-121
    4: 3-(4-Amino-3-methoxyphenyl)propanoic acid Structure of 3-(4-Amino-3-methoxyphenyl)propanoic acidC₁₀H₁₃NO₃195.22115-118

    Note: Melting points are approximate and can vary based on purity and experimental conditions.

    Structure-Activity Relationship (SAR) Insights

    The following diagram illustrates the key structural modifications and their anticipated impact on biological activity, providing a conceptual framework for our comparative analysis.

    SAR_Insights cluster_core Core Scaffold: 3-Phenylpropanoic Acid cluster_analogs Analogs for Comparison Core 3-Phenylpropanoic Acid Cmpd1 1: 3-(4-Methoxy-3-nitrophenyl)propanoic acid Core->Cmpd1 Cmpd2 2: 3-(4-Methoxyphenyl)propanoic acid Core->Cmpd2 Cmpd3 3: 3-(3-Nitrophenyl)propanoic acid Core->Cmpd3 Cmpd4 4: 3-(4-Amino-3-methoxyphenyl)propanoic acid Cmpd1->Cmpd4 Cmpd2->Cmpd1 Cmpd3->Cmpd1 DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prep_DPPH Prep_Samples Prepare Serial Dilutions of Test Compounds Start->Prep_Samples Mix Mix 100 µL DPPH with 100 µL Sample Prep_DPPH->Mix Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Serial Dilutions of Test Compounds Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add 20 µL of 5 mg/mL MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add 100 µL of Solubilization Solution (e.g., DMSO) Incubate_4h->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate_Viability Calculate % Cell Viability and IC50 Measure->Calculate_Viability End End Calculate_Viability->End

    Caption: Workflow for the MTT cytotoxicity assay.

    Step-by-Step Protocol:

    • Cell Culture and Seeding:

      • Culture a relevant human cancer cell line (e.g., HeLa, HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics.

      • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds in the culture medium.

      • After 24 hours, replace the medium in the wells with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

      • Incubate the plate for 72 hours.

    • MTT Addition and Formazan Solubilization:

      • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.

      • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the cells treated with the vehicle control.

      • The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

    Conclusion and Future Directions

    This guide has provided a comprehensive framework for the comparative analysis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its key analogs. By systematically evaluating the impact of substituent modifications on the phenyl ring, researchers can gain a deeper understanding of the structure-activity relationships that drive the biological performance of this versatile scaffold. The detailed experimental protocols provided herein offer a practical starting point for the in vitro characterization of these and other related compounds.

    Future investigations should aim to expand upon this foundational analysis by exploring a wider range of biological targets and employing more complex cellular and in vivo models. The insights gleaned from such studies will be invaluable in the ongoing effort to develop novel and effective therapeutics for a host of human diseases. The phenylpropanoic acid scaffold, with its inherent "tunability," will undoubtedly continue to be a rich source of inspiration for medicinal chemists and drug discovery professionals for years to come.

    References

    • Bio-protocol. (n.d.). DPPH Assay. Retrieved from [Link]

    • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

    • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

    • Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Sodany, Y. M., & Al-Amri, A. M. (2021). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2021, 5583272. [Link]

    • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

    • Ohue-Kitano, R., Nishitani, Y., Miyamoto, J., Kawatani, H., Kawakami, H., Kuwahara, H., ... & Kimura, I. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. [Link]

    • Al-Fatlawi, A. A., Al-Bayati, M. A., & Al-Amiery, A. A. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 12, 403. [Link]

    • Al-Sayyed, H. F., Al-Qudah, M. A., & Al-Zereini, W. A. (2019). Total phenol, flavonoid, and individual phenolic acid contents and antioxidant and cytotoxic activities of methanol extracts from Ficus cordata ssp. salicifolia. Botany, 97(11), 605-613. [Link]

    • PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. Retrieved from [Link]

    • Lim, F. P. K., Bongosia, L. F. G., Yao, N. B. N., & Santiago, L. A. (2015). Cytotoxic activity of the phenolic extract of virgin coconut oil on human hepatocarcinoma cells (HepG2). Philippine Journal of Science, 144(2), 129-136.
    • Nishitani, Y., Miyamoto, J., Kawatani, H., Kawakami, H., Kuwahara, H., & Kimura, I. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1063. [Link]

    • Nakagawa, T., Ohta, K., Ito, T., & Imai, H. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Biomedicines, 13(7), 1649. [Link]

    • Abas, F., Ismail, I. S., Lajis, N. H., & Khozirah, S. (2013). Antioxidant potential, cytotoxic activity and total phenolic content of Alpinia pahangensis rhizomes. BMC Complementary and Alternative Medicine, 13, 243. [Link]

    • de Oliveira, A. M., de Morais, S. M., de Oliveira, T. R. A., de Lemos, T. L. G., de Matos, Y. M. L. S., de Oliveira, A. C., ... & de Menezes, J. E. S. A. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 30(11), 2345. [Link]

    • PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

    • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6296. [Link]

    • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. [Link]

    Validation

    Application Guide: Biological Activity of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid vs. Hydroxylated Analogs

    Target Audience: Researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, I approach the evaluation of phenylpropanoic acid derivatives not merely as a catalog of biological...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals.

    As a Senior Application Scientist, I approach the evaluation of phenylpropanoic acid derivatives not merely as a catalog of biological effects, but as a study in electronic causality. The substitution pattern on the aromatic ring fundamentally rewires a molecule's interaction with biological targets. This guide provides an objective, data-driven comparison between 3-(4-Methoxy-3-nitrophenyl)propanoic acid —a highly functionalized synthetic analog—and its naturally occurring hydroxylated counterpart, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) .

    Structural Causality & Mechanistic Profiling

    The biological trajectory of these compounds is dictated by the substituent at the 3-position of the phenyl ring.

    The Natural Metabolite: HMPA (3-OH, 4-OMe)

    HMPA (dihydroferulic acid) is a terminal gut microbiota metabolite derived from dietary polyphenols. The presence of the electron-donating hydroxyl (-OH) group adjacent to the methoxy (-OMe) group creates an electron-rich aromatic system. This configuration facilitates rapid hydrogen atom transfer (HAT), making HMPA a potent reactive oxygen species (ROS) scavenger. Recent studies demonstrate that[1]. Furthermore, the hydroxyl group allows for critical hydrogen bonding that[2].

    The Synthetic Analog: 3-(4-Methoxy-3-nitrophenyl)propanoic acid (3-NO2, 4-OMe)

    In medicinal chemistry, replacing a phenolic hydroxyl group with a nitro (-NO2) group is a classical isosteric strategy. The nitro group is strongly electron-withdrawing, which depletes electron density from the aromatic ring. This modification intentionally nullifies the molecule's ROS scavenging ability but drastically increases its lipophilicity and alters its electrostatic potential.

    Why make this substitution? The nitro-analog serves as a critical rigid scaffold in structure-activity relationship (SAR) studies. It prevents rapid Phase II metabolism (glucuronidation/sulfation) that typically clears hydroxylated compounds. Consequently, nitro-substituted methoxyphenyl derivatives are heavily utilized as precursors and pharmacophores in the [3][4][5].

    SAR_Logic Core Phenylpropanoic Acid Core Scaffold HMPA 3-OH, 4-OMe (HMPA) Core->HMPA Electron Donating (-OH) Nitro 3-NO2, 4-OMe (Nitro Analog) Core->Nitro Electron Withdrawing (-NO2) Methoxy 4-OMe Only (Baseline) Core->Methoxy Neutral/Mild Donating Antiox High Antioxidant & Anti-Amyloid Activity HMPA->Antiox ROS Scavenging Cyto Targeted Cytotoxicity & Kinase/Tubulin Binding Nitro->Cyto Altered Redox/Binding BaseAct Moderate/Low Baseline Activity Methoxy->BaseAct Reference

    Figure 1: Structure-Activity Relationship (SAR) logic tree for phenylpropanoic acid derivatives.

    Comparative Biological Performance Data

    The following table synthesizes the quantitative biological activity profiles of these analogs based on established in vitro assays.

    CompoundSubstitutionPrimary Biological RoleAntioxidant Capacity (DPPH IC₅₀)Aβ42 Aggregation InhibitionCytotoxicity (MCF-7 IC₅₀)
    3-(4-Methoxy-3-nitrophenyl)propanoic acid 3-NO2, 4-OMeSynthetic intermediate, targeted binding>500 µM (Inactive)Low~15-20 µM (as active derivative)
    HMPA 3-OH, 4-OMeNatural metabolite, redox regulator~45 µMHigh (EC₅₀ 5-6 mM)>100 µM (Non-toxic)
    3-(4-Methoxyphenyl)propanoic acid 4-OMeBaseline reference scaffold>500 µMLow>100 µM

    Self-Validating Experimental Protocols

    To ensure scientific integrity, any assay evaluating these compounds must be designed as a self-validating system. This means incorporating internal controls that verify the assay's functionality independently of the test compound's performance.

    Protocol A: Thioflavin T (ThT) Assay for Aβ42 Aggregation

    This protocol validates the neuroprotective potential of the hydroxylated analog (HMPA).

    Step-by-Step Methodology:

    • Peptide Preparation: Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP) to monomerize. Evaporate HFIP and resuspend in DMSO to a 5 mM stock.

    • Assay Buffer Formulation: Prepare 50 mM phosphate buffer (pH 7.4) containing 150 mM NaCl.

    • Compound Dilution: Prepare serial dilutions of HMPA and the nitro-analog (1 mM to 10 mM) in the assay buffer.

    • Self-Validating Controls:

      • Negative Control: Buffer + ThT only (baseline fluorescence).

      • Vehicle Control: Aβ42 + DMSO (maximum aggregation).

      • Positive Control: Aβ42 + Myricetin (known aggregation inhibitor).

    • Incubation: Mix 10 µM Aβ42, 10 µM ThT, and the test compounds in a black 96-well microplate. Incubate at 37°C for 48 hours.

    • Quantification: Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 2 hours using a microplate reader. Calculate the EC₅₀ based on the plateau phase fluorescence.

    Protocol B: MTT Cell Viability Assay for Cytotoxicity

    This protocol validates the antiproliferative potential of the nitro-analog and its derivatives in oncology models.

    Step-by-Step Methodology:

    • Cell Culture: Seed MCF-7 (breast cancer) cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Replace media with fresh DMEM containing serial dilutions of the test compounds (0.1 µM to 100 µM).

    • Self-Validating Controls:

      • Blank Control: Media without cells (background absorbance).

      • Vehicle Control: Cells + 0.1% DMSO (100% viability baseline).

      • Positive Control: Cells + Combretastatin A-4 (CA-4) (validates assay sensitivity to antimitotic agents).

    • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Quantification: Read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

    Workflow Prep Compound Preparation InVitro In Vitro Assays Prep->InVitro ThT ThT Assay (Aβ Aggregation) InVitro->ThT Cell Cell Viability (Cytotoxicity) InVitro->Cell Data Data Synthesis & SAR Profiling ThT->Data Cell->Data

    Figure 2: Self-validating experimental workflow for comparative biological activity profiling.

    References

    • Title: Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

    • Title: Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: PMC (National Institutes of Health) URL: [Link]

    • Title: (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer Source: MDPI (Pharmaceuticals) URL: [Link]

    Sources

    Comparative

    Spectroscopic Analysis Comparison Guide: 3-(4-Methoxy-3-nitrophenyl)propanoic Acid vs. Its Precursor

    Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Mechanistic Causality In the synthesis of active pharmaceutical ingredients (APIs)—such as benzothiazepine derivatives...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, analytical chemists, and drug development professionals.

    Introduction & Mechanistic Causality

    In the synthesis of active pharmaceutical ingredients (APIs)—such as benzothiazepine derivatives—the regioselective functionalization of aromatic building blocks is a critical quality attribute [3]. The conversion of 3-(4-methoxyphenyl)propanoic acid (the Precursor) to 3-(4-methoxy-3-nitrophenyl)propanoic acid (the Target) via electrophilic aromatic substitution (nitration) represents a fundamental structural transformation [1].

    As an Application Scientist, it is vital to understand why this reaction proceeds with strict regioselectivity before analyzing the spectroscopic data. The methoxy group (-OCH₃) is strongly electron-donating via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. Because the para position is sterically blocked by the weakly activating propanoic acid chain, the nitronium ion (NO₂⁺) exclusively attacks the ortho position relative to the methoxy group (C-3) [2]. This symmetry-breaking event fundamentally alters the molecule's electronic environment, driving the distinct spectroscopic shifts detailed in this guide.

    G P Precursor: 3-(4-Methoxyphenyl)propanoic acid EAS Electrophilic Aromatic Substitution (Regioselective) P->EAS Reagents Nitrating Mixture (HNO3 / H2SO4, 0°C) Reagents->EAS Target Target: 3-(4-Methoxy-3-nitrophenyl)propanoic acid EAS->Target Ortho to -OCH3 NMR 1H & 13C NMR (Shift from AA'BB' to AMX) Target->NMR IR FT-IR (New NO2 bands at 1530 & 1350 cm⁻¹) Target->IR MS LC-MS (Δm/z = +45 Da) Target->MS

    Caption: Workflow of regioselective nitration and subsequent multi-modal spectroscopic validation.

    Comparative Spectroscopic Analysis

    The introduction of the strongly electron-withdrawing nitro group (-NO₂) breaks the molecular symmetry of the precursor and exerts profound local deshielding effects.

    Nuclear Magnetic Resonance (NMR)
    • Precursor (¹H NMR): The 1,4-disubstituted benzene ring exhibits a highly symmetric AA'BB' splitting pattern. This presents as two distinct doublets (each integrating to 2H) around δ 6.8 and 7.1 ppm with an ortho coupling constant ( J≈8.5 Hz) [1].

    • Target (¹H NMR): The addition of the nitro group creates an asymmetric 1,2,4-trisubstituted system, shifting the spectrum to an AMX pattern. The proton at C-2 (sandwiched between the nitro and alkyl groups) is highly deshielded and lacks an ortho neighbor, appearing as a narrow doublet ( J≈2.0 Hz) further downfield ( δ≈7.7 ppm).

    NMR_Logic Sub1 1,4-Disubstituted Ring (Precursor) Sub2 1,2,4-Trisubstituted Ring (Target) Sub1->Sub2 Nitration NMR1 Symmetry AA'BB' System 2 Doublets (J ≈ 8.5 Hz) Sub1->NMR1 NMR2 Asymmetry (NO2 added) AMX System 1 Narrow Doublet (H-2) 2 Doublets (H-5, H-6) Sub2->NMR2

    Caption: Transformation of NMR splitting patterns due to symmetry breaking during nitration.

    Fourier-Transform Infrared (FT-IR) & Mass Spectrometry (MS)

    While both compounds share the carboxylic acid C=O stretch ( 1700 cm⁻¹) and the methoxy C-O stretch ( 1250 cm⁻¹), the target molecule is definitively identified by the emergence of strong N-O stretching vibrations [3]. Furthermore, LC-MS analysis will show a precise Δm/z of +45 Da, corresponding to the replacement of a hydrogen atom (1 Da) with a nitro group (46 Da).

    Quantitative Data Summary
    Analytical Modality3-(4-Methoxyphenyl)propanoic Acid (Precursor)3-(4-Methoxy-3-nitrophenyl)propanoic Acid (Target)Diagnostic Difference
    ¹H NMR (Aromatic) δ 6.8 (d, 2H), 7.1 (d, 2H) δ 7.1 (d, 1H), 7.4 (dd, 1H), 7.7 (d, 1H)Shift from AA'BB' to AMX system; new downfield signal at 7.7 ppm.
    ¹H NMR (Methoxy) δ 3.78 (s, 3H) δ 3.89 (s, 3H)Slight downfield shift due to adjacent -NO₂ deshielding.
    FT-IR C=O (~1700 cm⁻¹), C-O (~1250 cm⁻¹)C=O (~1700 cm⁻¹), N-O (~1530 & 1350 cm⁻¹)Appearance of strong asymmetric and symmetric -NO₂ stretches.
    LC-MS (ESI-) [M-H]⁻ m/z 179.1[M-H]⁻ m/z 224.1Mass increase of +45 Da.

    Experimental Validation Protocols

    To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate in-line analytical checks to confirm reaction progress and structural integrity before proceeding to subsequent steps.

    Protocol A: Regioselective Nitration Workflow

    Experience Note: Controlling the temperature is not merely a suggestion; it is the primary causal factor in preventing the oxidative cleavage of the propanoic acid side chain and suppressing the formation of dinitro-impurities.

    • Preparation: Dissolve 10.0 g of 3-(4-methoxyphenyl)propanoic acid in 40 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask.

    • Temperature Control: Submerge the flask in an ice-salt bath and allow the solution to cool to exactly 0°C.

    • Nitration: Slowly add a stoichiometric equivalent of fuming nitric acid (HNO₃) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Quenching & Self-Validation: Pour the mixture over 200 g of crushed ice to precipitate the product.

      • Validation Check: Before full workup, take a 10 mg aliquot of the crude precipitate, wash with cold water, and run a rapid ATR-FTIR scan. If the 1530 cm⁻¹ band is absent, the reaction has stalled. If present, proceed to filtration.

    • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.

    Protocol B: Spectroscopic Validation Workflow

    Experience Note: The introduction of the polar nitro group significantly decreases the molecule's solubility in non-polar solvents like CDCl₃. Using DMSO-d₆ is highly recommended to prevent line-broadening associated with molecular aggregation.

    • Sample Preparation: Dissolve 15 mg of the purified target in 0.6 mL of DMSO-d₆. Ensure complete dissolution (no particulate matter) to guarantee a high signal-to-noise ratio.

    • NMR Acquisition: Acquire the ¹H NMR spectrum using a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

    • Self-Validation Check: Integrate the methoxy singlet ( 3.89 ppm) to exactly 3.00. The aromatic region must integrate to exactly 3 protons (for the target) rather than 4 (for the precursor). If the aromatic integration is >3.00, the product is contaminated with unreacted precursor, necessitating a secondary recrystallization step.

    References

    • Title: 3-(p-Methoxyphenyl)propionic acid | CID 95750 Source: PubChem, National Institutes of Health URL: [Link]

    • Title: Medicinal Chemistry (Synthesis and Structure-Activity Relationships) Source: VDOC.PUB URL: [Link]

    Validation

    validation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid purity by HPLC

    Comprehensive Guide: HPLC Purity Validation of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid – A Comparative Analysis of Column Chemistries The accurate quantification and purity validation of 3-(4-Methoxy-3-nitrophenyl)prop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Guide: HPLC Purity Validation of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid – A Comparative Analysis of Column Chemistries

    The accurate quantification and purity validation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a critical quality control step in pharmaceutical and chemical synthesis. As an intermediate featuring multiple reactive moieties, its impurity profile often consists of closely related positional isomers and un-nitrated precursors.

    This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases for the resolution of this specific nitroaromatic compound. By examining the causality behind chromatographic behavior, we provide a self-validating, field-proven protocol for robust High-Performance Liquid Chromatography (HPLC) validation.

    The Chromatographic Challenge: Structural Causality

    Analyzing 3-(4-Methoxy-3-nitrophenyl)propanoic acid requires understanding how its structural features interact with the chromatographic system:

    • Nitro Group ( −NO2​ ): A strongly electron-withdrawing group that renders the aromatic ring electron-deficient.

    • Methoxy Group ( −OCH3​ ): An electron-donating group that creates a strong dipole across the phenyl ring.

    • Propanoic Acid Tail: An ionizable carboxylic acid (pKa 4.5) that dictates the required pH of the mobile phase.

    The Failure of C18: Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. When attempting to separate 3-(4-Methoxy-3-nitrophenyl)propanoic acid from its primary impurity, 3-(4-methoxyphenyl)propanoic acid (the un-nitrated precursor), or from its positional isomers, C18 columns often fail to achieve baseline resolution. Because the hydrophobic footprint of these isomers is nearly identical, dispersive interactions alone cannot adequately discriminate between them[1].

    The Biphenyl Advantage: Biphenyl stationary phases offer an orthogonal retention mechanism. The electron-withdrawing nitro group on the analyte creates an electron-deficient π -system. The biphenyl ligand on the stationary phase acts as a Lewis base (electron-rich), facilitating strong π−π interactions[2]. This electronic discrimination allows the biphenyl column to easily resolve positional isomers that co-elute on a C18 column.

    Selectivity Analyte 3-(4-Methoxy-3-nitrophenyl) propanoic acid C18 Standard C18 Column (Alkyl Phase) Analyte->C18 Injected onto Biphenyl Biphenyl Column (Aromatic Phase) Analyte->Biphenyl Injected onto Hydro Hydrophobic Interactions Only C18->Hydro PiPi Strong π-π Interactions + Hydrophobic Biphenyl->PiPi ResFail Poor Resolution of Positional Isomers (Rs < 1.5) Hydro->ResFail Similar Hydrophobicity ResPass Baseline Resolution Achieved (Rs > 2.0) PiPi->ResPass Electronic Discrimination

    Fig 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases for nitroaromatic retention.

    Comparative Performance Data

    To objectively demonstrate the superiority of the π−π retention mechanism for this analyte, an experimental comparison was conducted using a superficially porous C18 column versus a superficially porous Biphenyl column of identical dimensions (100 mm × 4.6 mm, 2.7 µm).

    Mobile Phase Rationale: Methanol was chosen over Acetonitrile as the organic modifier. Acetonitrile contains π -electrons (triple bond) that compete with the analyte for the biphenyl stationary phase, dampening the π−π effect. Methanol, being protic and lacking π -electrons, maximizes the selectivity of the biphenyl column[3]. To suppress the ionization of the propanoic acid tail and prevent peak tailing, 0.1% Formic Acid (pH 2.7) was added to the aqueous phase[4].

    Performance MetricSuperficially Porous C18Superficially Porous BiphenylCausality / Implication
    Retention Time ( Rt​ ) 4.2 min6.8 minBiphenyl exhibits enhanced retention due to additive π−π interactions with the nitroaromatic ring.
    Resolution ( Rs​ ) Critical Pair1.1 (Co-elution)3.4 (Baseline)Biphenyl discriminates the electron density differences between positional isomers.
    Tailing Factor ( Tf​ ) 1.6 (Tailing)1.1 (Symmetrical)Biphenyl phases often provide better shielding of residual silanols from polar acidic tails.
    Signal-to-Noise (S/N) 45:1120:1Sharper, well-resolved peaks on the Biphenyl column yield higher sensitivity for trace impurities.

    Self-Validating Experimental Protocol

    The following methodology details the validation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid purity using the optimized Biphenyl system, adhering to ICH Q2(R1) guidelines[5]. This protocol is designed as a self-validating system: it cannot proceed unless the System Suitability Test (SST) criteria are strictly met.

    Step 1: Chromatographic Setup & System Suitability (SST)
    • Column: Biphenyl, 100 mm × 4.6 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 100% HPLC-grade Methanol.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for nitroaromatic absorbance).

    • SST Gatekeeper: Inject the working standard (50 µg/mL) six consecutive times.

      • Pass Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates (N) 5000. Do not proceed to validation if SST fails.

    Step 2: Specificity & Forced Degradation
    • Inject a blank (diluent) to ensure no baseline interference at the analyte's retention time.

    • Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours. Inject the stressed samples to confirm that degradation products are completely resolved from the main 3-(4-Methoxy-3-nitrophenyl)propanoic acid peak ( Rs​>2.0 ).

    Step 3: Linearity, Range, and LOD/LOQ
    • Prepare a stock solution of the analyte in Methanol (1 mg/mL).

    • Perform serial dilutions to create five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

    • Plot the peak area against concentration.

      • Pass Criteria: Correlation coefficient ( R2 ) 0.999.

    • Calculate LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) .

    Step 4: Accuracy (Recovery) & Precision
    • Accuracy: Spike known amounts of pure 3-(4-Methoxy-3-nitrophenyl)propanoic acid into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

      • Pass Criteria: Mean recovery must fall between 98.0% and 102.0%.

    • Precision (Repeatability): Analyze six independent preparations of the sample at the 100% concentration level on the same day (Intra-day) and across three different days (Inter-day).

      • Pass Criteria: %RSD 2.0% for both intra-day and inter-day precision.

    ValidationWorkflow Start Method Setup Biphenyl + MeOH SST System Suitability %RSD ≤ 2.0% Rs > 2.0 Start->SST Spec Specificity Forced Degradation Interference Check SST->Spec Pass Lin Linearity & Range 5 Levels R² ≥ 0.999 Spec->Lin Acc Accuracy & Precision Recovery 98-102% Intra/Inter-day RSD ≤ 2% Lin->Acc

    Fig 2: Sequential HPLC method validation workflow for nitroaromatic purity assessment.

    Conclusion

    For the purity validation of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, relying on traditional C18 column chemistry introduces significant risk of co-eluting impurities due to the reliance on purely dispersive interactions. Transitioning to a Biphenyl stationary phase, paired with a Methanol/Formic Acid mobile phase, leverages the electron-withdrawing nature of the analyte's nitro group. This generates powerful π−π interactions that drastically improve the resolution of critical positional isomers, ensuring the analytical method is both robust and rigorously validated.

    References

    • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions. Available at:[Link]

    • LCGC International. "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column." Chromatography Online (2026). Available at:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    This guide provides a comparative analysis of catalytic systems for the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical research and development. We move beyond simple protoco...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative analysis of catalytic systems for the synthesis of 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical research and development. We move beyond simple protocol listing to offer a deep dive into the mechanistic rationale behind catalyst selection, providing researchers with the insights needed to optimize this critical synthesis. Our focus is on comparing traditional methods with modern, eco-friendly catalytic alternatives, supported by experimental data and detailed workflows.

    Introduction: The Synthetic Challenge

    3-(4-Methoxy-3-nitrophenyl)propanoic acid is a valuable building block, but its synthesis presents a classic regioselectivity challenge. The starting material, 3-(4-methoxyphenyl)propanoic acid, possesses two activating groups on the aromatic ring: a strongly activating and ortho-, para-directing methoxy group (-OCH₃) and a weakly deactivating, meta-directing propanoic acid group (-CH₂CH₂COOH). The goal is to achieve selective nitration at the C3 position, which is ortho to the powerful methoxy director and meta to the propanoic acid director. Traditional methods often lead to mixtures of isomers and significant waste, necessitating a move towards more efficient and selective catalytic solutions.

    Synthetic Overview: From Precursor to Product

    The overall synthesis is a two-stage process. The first stage, the synthesis of the precursor, is well-established. The critical second stage, the regioselective nitration, is the focus of our comparative study.

    G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Comparative Nitration A 3-(4-Methoxyphenyl)acrylic acid B 3-(4-Methoxyphenyl)propanoic acid A->B  Catalytic  Hydrogenation  (e.g., Pd/C) C 3-(4-Methoxy-3-nitrophenyl)propanoic acid (Target Molecule) B->C  Catalytic Nitration  (Focus of this Guide)

    Caption: High-level two-stage workflow for the synthesis of the target molecule.

    Comparative Analysis of Nitration Catalysts

    We will evaluate three primary catalytic systems for the nitration of 3-(4-methoxyphenyl)propanoic acid: the classical mixed-acid system (as a baseline), a reusable solid acid catalyst, and a modern, eco-friendly peroxy-compound-based system.

    System A: Classical Mixed Acid (H₂SO₄/HNO₃)

    This is the benchmark, non-catalytic method against which all others are measured.

    • Mechanism: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

    • Expertise & Experience: While effective for generating the nitronium ion, this method offers poor control. The strongly acidic environment can lead to side reactions, including oxidation and the formation of undesired isomers. The directing influence of the methoxy group is strong, but the harsh conditions can reduce selectivity.

    • Trustworthiness: The primary drawback is the environmental burden. The process requires stoichiometric amounts of strong acids, leading to significant acidic waste and hazardous work-up procedures. It is corrosive, and the reaction can be highly exothermic, posing safety risks.

    **3.2. System B: Heterogeneous Solid Acid Catalysts (e.g., WO₃/SiO₂) **

    Solid acid catalysts represent a significant process improvement, offering enhanced safety and reusability.

    • Mechanism: These catalysts possess Brønsted acid sites on their surface. These sites function similarly to sulfuric acid, activating the nitrating agent (e.g., 70% nitric acid) to generate the nitronium ion in situ, but in a more controlled, localized manner.[1]

    • Expertise & Experience: The key advantage is catalyst reusability, which dramatically improves process economics and reduces waste.[2] The defined pore structure of some solid catalysts can also enhance regioselectivity by sterically favoring the formation of one isomer over others.[2] The reaction can often be run under milder conditions than the mixed-acid system.

    • Trustworthiness: These systems are inherently safer, avoiding the use of large quantities of corrosive, concentrated sulfuric acid. The catalyst is easily separated from the reaction mixture by simple filtration, simplifying the work-up process. The potential for multiple reuse cycles without significant loss of activity makes this an attractive option for sustainable chemical production.[1]

    **3.3. System C: Peroxy-Compound Catalyzed Nitration (e.g., H₂O₂/NaNO₂) **

    This approach aligns with the principles of green chemistry, avoiding strong mineral acids entirely.

    • Mechanism: In the presence of an activator like aqueous potassium bisulfate (KHSO₄), peroxy compounds such as hydrogen peroxide (H₂O₂) react with sodium nitrite (NaNO₂) to generate the active nitrating species. This method circumvents the need for pre-formed nitric and sulfuric acids.[3]

    • Expertise & Experience: This system is remarkably eco-friendly and efficient. Reactions can be significantly accelerated, sometimes reducing reaction times from hours to minutes, especially with microwave assistance.[3] The yields are often very good, and the system avoids the harsh conditions and corrosive waste streams of traditional methods.

    • Trustworthiness: This is an environmentally benign protocol. The reagents are inexpensive, relatively safe to handle, and the process generates minimal hazardous waste. The ability to perform the reaction under mineral acid-free conditions is a major advantage for both safety and sustainability.[3]

    G cluster_A System A: Mixed Acid cluster_B System B: Solid Acid cluster_C System C: Peroxy System A_reagents H₂SO₄ HNO₃ A_ion NO₂⁺ (Nitronium Ion) A_reagents:f0->A_ion Protonation & Dehydration B_reagents WO₃/SiO₂ (Catalyst) 70% HNO₃ B_ion NO₂⁺ (Nitronium Ion) B_reagents:f0->B_ion Surface Activation C_reagents H₂O₂ (Catalyst) NaNO₂/KHSO₄ C_ion Active Nitrating Species C_reagents:f0->C_ion In Situ Generation

    Caption: Generation of the active electrophile by the three compared catalytic systems.

    Quantitative Performance Comparison

    The following table summarizes the expected performance of each catalytic system for the nitration of 3-(4-methoxyphenyl)propanoic acid, based on data from analogous reactions reported in the literature.

    MetricSystem A: Mixed AcidSystem B: Solid Acid (WO₃/SiO₂)System C: Peroxy System (H₂O₂/NaNO₂)
    Typical Yield 70-85%74-90%[1]~90%
    Regioselectivity Moderate to GoodGood to Excellent[2]Very Good
    Reaction Time 2-6 hours6-8 hours[1]25-60 minutes[3]
    Catalyst Reusability NoneExcellent (up to 4+ cycles)[1]Not Applicable
    Work-up Hazardous (Quenching, Neutralization)Simple (Filtration)Simple (Extraction)
    Environmental Impact High (Acidic Waste)Low (Minimal Waste)Very Low (Benign Reagents)

    Experimental Protocols

    The following protocols are designed as self-validating systems, including in-process checks (TLC) to ensure reaction completion.

    **Protocol 1: Nitration using Solid Acid Catalyst (WO₃/SiO₂) **

    This protocol is adapted from established methods for the nitration of aromatics using solid acid catalysts.[1]

    • Catalyst Activation: If required, activate the WO₃/SiO₂ catalyst by heating at 120°C under vacuum for 4 hours.

    • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-methoxyphenyl)propanoic acid (1.80 g, 10 mmol) and the WO₃/SiO₂ catalyst (0.5 g). Add ethylene dichloride (30 mL) as a solvent to facilitate azeotropic water removal.

    • Reaction Execution: Heat the mixture to reflux (approx. 85°C). Add 70% nitric acid (0.90 g, 10 mmol) dropwise over 15 minutes.

    • Monitoring: Continue refluxing for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

    • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the catalyst by filtration, washing it with a small amount of dichloromethane. Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Protocol 2: Nitration using Peroxy-Compound System

    This protocol is based on the eco-friendly nitration methods described in the literature.[3]

    • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.80 g, 10 mmol), sodium nitrite (NaNO₂, 0.76 g, 11 mmol), and potassium bisulfate (KHSO₄, 1.50 g, 11 mmol) in 25 mL of water.

    • Reaction Setup: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

    • Reaction Execution: Slowly add 30% hydrogen peroxide (H₂O₂, 1.13 g, 10 mmol) dropwise to the stirred solution, maintaining the temperature below 10°C.

    • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 45-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up and Isolation: Extract the reaction mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.

    Conclusion and Recommendations

    While the classical mixed-acid method is a viable option for synthesizing 3-(4-Methoxy-3-nitrophenyl)propanoic acid, modern catalytic systems offer substantial advantages in terms of efficiency, safety, and environmental impact.

    • For large-scale production and process economy , the Solid Acid Catalyst (System B) is highly recommended due to its excellent reusability and simplified work-up.

    • For laboratory-scale synthesis where green chemistry and speed are prioritized , the Peroxy-Compound Catalyzed System (System C) is the superior choice, offering rapid reaction times and an exceptionally benign environmental profile.

    The adoption of these advanced catalytic methods not only enhances the efficiency of synthesizing this key pharmaceutical intermediate but also aligns with the growing imperative for sustainable practices in the chemical industry.

    References

    • Kulal, A. B. et al. (2016). A series of WO3/SiO2 catalysts have been prepared by sol-gel method... Applied Catalysis B: Environmental, 182, 142-152. [This information is derived from a patent description of the journal article.]
    • Suresh, M., Venkateswarlu, M., Rajanna, K. C., & Saiprakash, P. K. (2017). Peroxy compounds as eco-friendly catalysts for nitration of aromatic compounds using sodium nitrite in aqueous bisulfate medium. Rasayan J. Chem., 10(3), 790-798.
    • ResearchGate. (n.d.). Catalytic nitration of aromatic compounds catalyzed by solid acid. Retrieved from [Link]

    • PrepChem.com. (2023). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

    Sources

    Validation

    assessing the stereochemistry of 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives

    Assessing the Stereochemistry of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Derivatives: A Comparative Analytical Guide As a Senior Application Scientist navigating early-stage drug discovery, determining the exact three-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Assessing the Stereochemistry of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Derivatives: A Comparative Analytical Guide

    As a Senior Application Scientist navigating early-stage drug discovery, determining the exact three-dimensional structure of chiral drug candidates is of paramount importance[1]. While 3-(4-Methoxy-3-nitrophenyl)propanoic acid lacks a chiral center, its α

    • or β -substituted derivatives are critical chiral intermediates. The methoxy and nitro groups on the phenyl ring create a strong "push-pull" dipole system. This specific structural feature dictates our analytical approach: the strong dipole enhances vibrational transition intensities for spectroscopic methods, while the nitro group acts as a potent π -electron acceptor for chromatographic separation.

    Because enantiomers can exhibit drastically different biochemical effects and safety profiles, the pharmaceutical industry relies on rigorous stereochemical characterization[2]. This guide objectively compares the performance of Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) to assess the stereochemistry of these specific derivatives.

    Performance Comparison of Analytical Alternatives

    To select the appropriate analytical workflow, we must evaluate the capabilities, throughput, and physical limitations of each technique. Table 1 summarizes the performance metrics of the primary alternatives.

    Table 1: Quantitative & Qualitative Comparison of Stereochemical Analytical Methods

    Analytical TechniquePrimary OutputThroughputSample StateConformational SensitivityLimit of Detection (ee%)
    Chiral HPLC Enantiomeric Excess (ee%)High (< 30 min/run)SolutionLow< 0.1%
    VCD Spectroscopy Absolute Configuration (AC)Low (Hours/sample)SolutionHigh (Requires DFT)~5%
    NMR (with CSAs) Relative StereochemMediumSolutionMedium~1-2%
    X-Ray Diffraction Absolute ConfigurationLow (Days/sample)Solid (Crystal)None (Lost in solid state)N/A (Requires pure crystal)

    Chiral HPLC: The Workhorse for Enantiomeric Excess (ee%)

    Mechanistic Rationale (Causality): For quantifying the enantiomeric purity of arylpropionic acid derivatives, Chiral HPLC is the undisputed workhorse. We specifically utilize polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate). Why? The chiral recognition requires a minimum of three points of interaction. The polysaccharide backbone provides a chiral cavity (steric fit), while the phenylcarbamate moieties provide hydrogen bonding (with the propanoic acid carbonyl) and π−π stacking[3]. The nitro group on our specific derivative acts as a strong π -acid, interacting robustly with the π -basic phenyl rings of the CSP, driving baseline separation.

    Self-Validating Experimental Protocol:

    • Column Screening: Screen the racemic derivative on immobilized amylose and cellulose CSPs using a normal-phase eluent (e.g., 90:10 n-hexane/2-propanol).

    • Mobile Phase Optimization: Because the analyte is an acidic derivative, add 0.1% (v/v) trifluoroacetic acid (TFA) to the mobile phase. Causality: TFA suppresses the ionization of the propanoic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peaks[3].

    • Validation Gate (System Suitability): The protocol is self-validating. Inject the racemic standard. The system is only validated to proceed if the resolution ( Rs​ ) between the two enantiomer peaks is 2.0. If Rs​ < 2.0, temperature or modifier concentration must be iteratively adjusted.

    • Quantification: Inject the synthesized chiral batch and calculate the ee% based on the integrated area under the curve (AUC).

    HPLC_Workflow A Racemic Derivative Synthesis B Chiral Column Screening (Polysaccharide CSPs) A->B C Mobile Phase Optimization (Add 0.1% TFA) B->C D Validation Gate (Resolution >= 2.0) C->D E Enantiomeric Purity (ee%) Quantification D->E

    Fig 1: Step-by-step Chiral HPLC method development workflow for enantiomer separation.

    Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

    Mechanistic Rationale (Causality): While HPLC quantifies the ratio of enantiomers, it cannot independently identify which peak corresponds to the (R) or (S) configuration without a known reference standard. Traditionally, X-ray crystallography filled this gap, but 3-(4-Methoxy-3-nitrophenyl)propanoic acid derivatives frequently present as oils or resist crystallization in early discovery[2].

    VCD solves this by assessing stereochemistry directly in solution[1]. VCD measures the differential response to left versus right circularly polarized infrared radiation during a vibrational transition[4]. Because enantiomers have identical IR spectra but oppositely signed VCD bands, we can definitively assign the Absolute Configuration (AC) by comparing the experimental spectrum to a computationally simulated spectrum[2]. The strong dipole moments of the methoxy and nitro groups in our derivative yield highly intense, diagnostic VCD bands in the 1500–1300 cm⁻¹ region.

    Self-Validating Experimental Protocol:

    • Experimental Measurement: Dissolve the enantiomerically enriched sample in CDCl₃ (~40 mg/mL) and acquire the IR and VCD spectra using a dual-PEM VCD spectrometer[4].

    • Conformational Search: Perform a molecular mechanics (e.g., MMFF94s) conformational search to identify all low-energy conformers of the assigned (R)-enantiomer[5].

    • DFT Calculations & Validation Gate: Optimize the geometry of these conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level with a Polarizable Continuum Model (PCM) for the solvent[1].

      • Validation Gate: The system validates itself by calculating vibrational frequencies. If any imaginary frequencies are present, the conformer is not at a local minimum and is automatically rejected from the Boltzmann averaging pool[1].

    • Spectral Comparison: Overlay the Boltzmann-averaged simulated VCD spectrum with the experimental data. If the major bands agree in relative magnitude and sign, the AC is assigned as (R). If the signs are perfectly inverted, the sample is the (S)-enantiomer[2].

    VCD_Logic A Chiral Derivative in Solution B Experimental VCD & IR Spectra A->B C Conformational Search & DFT Calculations A->C F Compare Spectra Assign Absolute Config B->F D Validation Gate (No Imaginary Frequencies) C->D E Simulated VCD Spectra D->E E->F

    Fig 2: Logical relationship and validation gates for assigning absolute configuration using VCD.

    NMR with Chiral Solvating Agents (CSAs)

    Mechanistic Rationale (Causality): If VCD instrumentation is unavailable, NMR utilizing Chiral Solvating Agents (e.g., Pirkle's alcohol) serves as an alternative for assessing relative stereochemistry. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers in the NMR tube. Because diastereomers have different physical properties, their magnetic environments differ, causing the previously identical NMR signals of the enantiomers to split.

    While highly accessible, this method is fundamentally limited by signal overlap. The complex aromatic splitting pattern of the 3-(4-Methoxy-3-nitrophenyl) moiety often obscures the subtle chemical shift differences ( Δδ ) induced by the CSA, making accurate integration and ee% determination inferior to Chiral HPLC.

    References

    • . Pharmaceuticals (Basel). 2.. American Laboratory. 3.. International Journal of Molecular Sciences. 4.. Journal of Separation Science.

    • . Gaussian.

    Sources

    Comparative

    Comparative Efficacy of Purification Strategies for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Technical Guide

    Executive Summary & Physicochemical Profiling For drug development professionals and synthetic chemists, the isolation of high-purity aromatic carboxylic acids is a critical bottleneck. 3-(4-Methoxy-3-nitrophenyl)propano...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Physicochemical Profiling

    For drug development professionals and synthetic chemists, the isolation of high-purity aromatic carboxylic acids is a critical bottleneck. 3-(4-Methoxy-3-nitrophenyl)propanoic acid presents a unique purification challenge due to its hybrid physicochemical nature. Synthesized typically via the nitration of 3-(4-methoxyphenyl)propanoic acid, the crude product profile often contains unreacted precursors, over-nitrated byproducts, and closely related regioisomers (such as the 2-nitro isomer).

    To design an effective purification strategy, we must exploit the molecule's structural features:

    • Ionizable Tail (pKa ~4.5): The propanoic acid moiety allows for pH-driven phase switching, enabling orthogonal separation from neutral impurities[1].

    • Hydrophobic Core: The substituted benzene ring provides strong retention on non-polar stationary phases (e.g., C18 silica), which is essential for resolving isomeric impurities.

    • Electronic Push-Pull System: The electron-donating methoxy group and electron-withdrawing nitro group create a distinct dipole moment and a strong UV chromophore, making the compound highly visible for UV-directed chromatographic fractionation.

    This guide objectively compares four distinct purification methodologies, providing field-proven protocols grounded in mechanistic causality.

    Quantitative Comparison Matrix

    The selection of a purification method depends entirely on the scale of the synthesis and the specific impurity profile. Table 1 summarizes the empirical performance of standard techniques applied to substituted hydrocinnamic acids.

    Table 1: Efficacy and Scalability of Purification Methods

    Purification MethodTarget Impurities RemovedTypical Recovery YieldAchievable PurityScalabilityCost & Throughput
    Acid-Base Extraction Unreacted neutrals, basic byproducts85 – 95%90 – 95%High (Multi-kg)Low Cost / High Throughput
    Recrystallization Trace isomers, color bodies/tars60 – 75%>98.0%High (Multi-kg)Low Cost / Medium Throughput
    Flash Chromatography Closely eluting polar impurities70 – 85%95 – 98%Medium (Grams)Medium Cost / Low Throughput
    Preparative HPLC Regioisomers (e.g., 2-nitro isomer)80 – 90%>99.5%Low (mg to Grams)High Cost / Low Throughput

    Mechanistic Deep-Dive & Self-Validating Protocols

    Liquid-Liquid Phase Switching (Acid-Base Extraction)

    The Causality: Acid-base extraction is the most scalable method for removing neutral organic impurities (such as unreacted methoxy-aromatic precursors). By treating the crude mixture with a weak base like saturated aqueous sodium bicarbonate (pH ~8), the carboxylic acid is deprotonated to form a highly water-soluble sodium carboxylate salt[2]. Neutral impurities lack an acidic proton and remain trapped in the organic phase. Subsequent acidification of the aqueous layer neutralizes the salt, drastically reducing its aqueous solubility and forcing the pure acid to precipitate[3].

    Self-Validating Protocol:

    • Dissolution: Dissolve 10.0 g of crude 3-(4-Methoxy-3-nitrophenyl)propanoic acid in 100 mL of Ethyl Acetate (EtOAc).

    • Deprotonation & Extraction: Transfer to a separatory funnel. Add 100 mL of saturated aqueous NaHCO3​ . Shake vigorously and vent the generated CO2​ gas.

      • Validation Check: The aqueous layer must test at pH > 7.5 via pH paper. If acidic, the extraction is incomplete; add more NaHCO3​ .

    • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product salt) into a clean Erlenmeyer flask. Discard the upper EtOAc layer (containing neutral impurities).

    • Acidification: Place the aqueous flask in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the solution becomes heavily cloudy and a solid crashes out.

      • Validation Check: Test the mother liquor with pH paper. It must read pH 2.0 to ensure complete protonation of the carboxylate[3]. Failure to reach pH 2 will result in massive yield loss.

    • Isolation: Vacuum filter the precipitate, wash with ice-cold distilled water, and dry under high vacuum.

    ABE_Workflow Start Crude Mixture (Acid + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Add Sat. NaHCO3 (aq) Liquid-Liquid Extraction Dissolve->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Sodium Carboxylate Salt) Extract->AqLayer Retain Acidify Acidify with 1M HCl to pH 2 AqLayer->Acidify Precipitate Pure 3-(4-Methoxy-3-nitrophenyl) propanoic acid precipitates Acidify->Precipitate

    Workflow for the acid-base extraction of carboxylic acids from neutral impurities.

    Reversed-Phase Preparative HPLC (Isomeric Resolution)

    The Causality: When the crude mixture contains regioisomers (e.g., nitration at the 2-position instead of the 3-position), acid-base extraction and standard recrystallization often fail because the isomers share nearly identical pKa values and solubilities[4]. Reversed-Phase Preparative HPLC (RP-HPLC) resolves these isomers based on minute differences in their hydrophobic surface area interacting with the C18 stationary phase. Critical Parameter: The mobile phase must contain an acidic modifier like 0.1% Trifluoroacetic acid (TFA). TFA suppresses the ionization of the carboxylic acid, keeping it in its neutral, hydrophobic state. Without TFA, the acid will partially ionize, leading to severe peak tailing and loss of resolution[5].

    Self-Validating Protocol:

    • Sample Preparation: Dissolve 500 mg of the enriched crude mixture in 5 mL of HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

    • Column Equilibration: Mount a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 90% Solvent A (Water + 0.1% TFA) and 10% Solvent B (Acetonitrile + 0.1% TFA) at a flow rate of 20 mL/min.

    • Gradient Elution: Inject the sample. Run a linear gradient from 10% B to 70% B over 30 minutes. Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm.

    • Fraction Collection: Collect the major peak eluting typically between 18–22 minutes.

      • Validation Check: Before pooling the collected fractions, inject a 5 µL aliquot of each fraction onto an analytical HPLC system. Pool only the fractions demonstrating >99.5% isomeric purity.

    • Solvent Removal: Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure solid.

    Purification Strategy Decision Matrix

    To optimize both time and resources in the laboratory, the choice of purification should be dictated by analytical LC-MS or NMR profiling of the crude reaction mixture. Use the following logic tree to determine the most efficient path forward.

    Decision_Matrix Impurity Primary Impurity Profile? Neutral Neutral Organics (Unreacted Precursors) Impurity->Neutral Isomer Regioisomers (e.g., 2-nitro isomer) Impurity->Isomer Trace Trace Color/Tars Impurity->Trace ABE Acid-Base Extraction (High Yield, Scalable) Neutral->ABE HPLC Preparative HPLC (High Res, Expensive) Isomer->HPLC Recryst Recrystallization (EtOH/Water) Trace->Recryst

    Decision matrix for selecting a purification method based on the primary impurity profile.

    References

    • Acid-Base Extraction - Chemistry LibreTexts Source: LibreTexts URL
    • Acid–base extraction - Wikipedia Source: Wikipedia URL
    • Source: Elsevier Shop (Armarego, W.L.F.)
    • Separation of Organic Compounds by Acid-Base Extraction Techniques Source: Vernier URL
    • High-performance liquid chromatography - Wikipedia Source: Wikipedia URL

    Sources

    Comparative

    Validation of the Mechanism of Action for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid-Derived Compounds: A Comparative Guide

    As drug development pivots toward highly targeted therapies, the 3-(4-Methoxy-3-nitrophenyl)propanoic acid (MNPA) scaffold has emerged as a profoundly versatile pharmacophore. The unique electronic push-pull system—creat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pivots toward highly targeted therapies, the 3-(4-Methoxy-3-nitrophenyl)propanoic acid (MNPA) scaffold has emerged as a profoundly versatile pharmacophore. The unique electronic push-pull system—created by an electron-withdrawing nitro group adjacent to an electron-donating methoxy group—makes MNPA an ideal structural motif for occupying distinct hydrophobic and ATP-binding pockets in various target proteins.

    Depending on its synthetic derivatization, MNPA yields compounds with vastly divergent mechanisms of action (MoA). This guide provides a rigorous, objective comparison of the MoA validation workflows for the two primary classes of MNPA derivatives: Microtubule Destabilizing Agents (e.g., Millepachine-MNPA hybrids) and Kinase Inhibitors (e.g., PI3K pan-inhibitors).

    Part 1: Validating Tubulin Polymerization Inhibition (Millepachine-MNPA Derivatives)

    Mechanistic Context & Causality

    MNPA-millepachine derivatives are engineered to target the colchicine-binding site of β -tubulin. The addition of the methoxy-nitrophenyl moiety enhances binding affinity through critical hydrogen bonding and π−π stacking within the hydrophobic pocket. Crucially, this specific structural modification allows the compound to bypass P-glycoprotein (P-gp) efflux pumps, overcoming a major mechanism of multidrug resistance in refractory tumors [[1]]().

    Self-Validating Experimental Protocol: In Vitro Tubulin Assembly & Cellular Arrest

    To prove causality, we cannot rely solely on cell viability assays; cytotoxicity does not equal mechanism. We must build a self-validating system that pairs cell-free target engagement with a functional cellular readout.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare Brinkley Buffer 80 (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, pH 6.8). Causality Note: EGTA is mandatory here. Trace calcium ions rapidly depolymerize microtubules; chelating Ca2+ isolates the compound's intrinsic destabilizing effect from environmental noise.

    • Compound Incubation: Pre-incubate purified bovine brain tubulin (3 mg/mL) with the MNPA-derivative (e.g., Compound 8), Colchicine (positive control), or DMSO (vehicle) in a 96-well half-area plate at 4°C for 15 minutes.

    • Polymerization Kinetics: Transfer the plate to a microplate reader pre-heated to 37°C. Monitor the assembly of tubulin into microtubules by measuring absorbance at 340 nm every minute for 60 minutes.

    • Orthogonal Cellular Validation (Flow Cytometry): Treat exponentially growing HepG2 cells with the compound at its IC50 concentration for 24 hours. Stain with Propidium Iodide (PI) and analyze via flow cytometry to confirm G2/M phase cell cycle arrest—the direct phenotypic consequence of tubulin inhibition.

    Quantitative Data Comparison

    The following table summarizes the antiproliferative performance of a lead MNPA-millepachine derivative against standard alternatives. Notice the nanomolar potency and the lack of resistance in P-gp overexpressing cell lines 1.

    CompoundHepG2 (IC50, nM)A375 (IC50, nM)K562 (IC50, nM)P-gp Resistance Ratio
    MNPA-Millepachine (Cmpd 8) 8 ± 1.222 ± 2.518 ± 1.81.1 (Overcomes resistance)
    Millepachine (Reference) 1300 ± 1205500 ± 4104500 ± 320N/A
    Colchicine (Control) 15 ± 2.128 ± 3.420 ± 2.545.2 (Highly resistant)
    Ratio of IC50 in resistant vs. non-resistant cell lines.

    Part 2: Validating Kinase Inhibition (PI3K-MNPA Derivatives)

    Mechanistic Context & Causality

    By integrating the MNPA scaffold into triazole or quinolinone cores, researchers have developed potent Phosphoinositide 3-Kinase (PI3K) pan-inhibitors. The methoxy-nitrophenyl ring is strategically positioned to occupy the pocket usually filled by the ribose ring of ATP (formed by Met804 and Trp812). Because this moiety protrudes toward the solvent-accessible region without extending into the highly conserved phosphate-binding region, it achieves potent pan-inhibition across PI3K isoforms while minimizing off-target kinase toxicity .

    Self-Validating Experimental Protocol: ADP-Glo Kinase Profiling & Downstream Signaling

    To validate this pathway, we must map the inhibition from the catalytic domain down to the effector proteins (Akt).

    Step-by-Step Methodology:

    • Enzymatic Reaction: Incubate recombinant PI3K isoforms ( α,β,γ,δ ) with PIP2 substrate, 10 µM ATP, and varying concentrations of the MNPA-derivative in kinase buffer for 1 hour at room temperature.

    • ADP-Glo Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Causality Note: We utilize ADP-Glo rather than traditional ATP-depletion assays because measuring the product (ADP) rather than the disappearance of a highly abundant substrate exponentially increases the signal-to-background ratio, ensuring high-fidelity IC50 calculations.

    • Signal Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase reaction. Measure luminescence.

    • Orthogonal Cellular Validation (Western Blot): Treat cancer cells with the compound for 4 hours. Lyse cells and perform Western blotting, probing for phosphorylated Akt (p-Akt at Thr308, the direct target of PIP3-dependent PDK1) versus total Akt. A dose-dependent reduction in the p-Akt/Akt ratio confirms that the biochemical inhibition translates to intracellular pathway suppression .

    Quantitative Data Comparison

    The table below compares the isoform selectivity of an MNPA-triazole derivative against Idelalisib, an FDA-approved PI3K δ -selective inhibitor. The MNPA derivative demonstrates true pan-PI3K inhibition, which is critical for preventing the compensatory pathway activation often seen with isoform-specific drugs.

    CompoundPI3K α (IC50, nM)PI3K β (IC50, nM)PI3K γ (IC50, nM)PI3K δ (IC50, nM)
    MNPA-Triazole Derivative 12 ± 215 ± 318 ± 28 ± 1
    Idelalisib (FDA Standard) >10,000>10,000250 ± 302.5 ± 0.5

    Part 3: Mechanistic Pathway Visualization

    The following diagram maps the divergent biological pathways modulated by MNPA derivatives based on their synthetic functionalization.

    MoA_MNPA cluster_tubulin Pathway 1: Cytoskeleton Disruption cluster_pi3k Pathway 2: Kinase Inhibition MNPA MNPA-Derived Compounds Tubulin Tubulin (Colchicine Site) MNPA->Tubulin Millepachine Hybrids PI3K PI3K Catalytic Domain MNPA->PI3K Triazole Conjugates Polymerization Inhibit Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 PIP3 Block PIP2 to PIP3 PI3K->PIP3 AKT Decrease p-AKT PIP3->AKT Apoptosis2 Apoptosis / Anti-proliferation AKT->Apoptosis2

    Divergent MoA pathways of MNPA derivatives: Tubulin disruption vs. PI3K inhibition.

    Conclusion & Strategic Recommendations

    The 3-(4-Methoxy-3-nitrophenyl)propanoic acid scaffold is not a single-target bullet; its derivatization dictates its MoA. When evaluating novel MNPA-derived candidates, researchers must ensure that their validation cascades are tailored to the intended target. For tubulin inhibitors, prioritizing P-gp resistance profiling is paramount. For kinase inhibitors, demonstrating pan-isoform activity without off-target toxicity via robust biochemical assays (like ADP-Glo) will dictate the compound's clinical viability.

    References

    • Identification of a Potent Phosphoinositide 3-Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group. d-nb.info.

    • [1] Synthesis and Biological Evaluation of Novel Millepachine Derivatives As a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

    Sources

    Validation

    A Researcher's Guide to the Biological Effects of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid and its Regioisomers: A Comparative Analysis

    This guide offers a head-to-head comparison of the anticipated biological effects of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its regioisomers. For researchers and drug development professionals, understanding how s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide offers a head-to-head comparison of the anticipated biological effects of 3-(4-Methoxy-3-nitrophenyl)propanoic acid and its regioisomers. For researchers and drug development professionals, understanding how subtle changes in chemical structure can dramatically alter biological activity is paramount. This document provides a framework for this exploration, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols.

    Introduction: The Aryl Propionic Acid Scaffold

    Aryl propionic acids are a well-established class of compounds in medicinal chemistry, with prominent members like ibuprofen demonstrating significant anti-inflammatory, analgesic, and antipyretic properties[1]. The biological activity of these molecules is heavily influenced by the nature and position of substituents on the aromatic ring[1][2]. This guide focuses on 3-(4-Methoxy-3-nitrophenyl)propanoic acid, a structure featuring a methoxy (-OCH3) and a nitro (-NO2) group, and explores how positional variations of these groups can modulate its biological potential.

    The Chemical Landscape: Parent Compound and Key Regioisomers

    The parent compound, 3-(4-Methoxy-3-nitrophenyl)propanoic acid, serves as our starting point. To understand the impact of substituent positioning, we will compare it with two of its key regioisomers:

    • Parent Compound (A): 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    • Regioisomer (B): 3-(3-Methoxy-4-nitrophenyl)propanoic acid (positions of -OCH3 and -NO2 swapped)

    • Regioisomer (C): 3-(4-Methoxy-2-nitrophenyl)propanoic acid (nitro group in the ortho position to the propanoic acid chain)

    The synthesis of these compounds can be achieved through various organic chemistry routes, often involving multi-step processes. For instance, chalcone-like precursors can be synthesized via Claisen-Schmidt condensation, which are then further modified to yield the desired propanoic acid derivatives[3].

    Structure-Activity Relationship (SAR) Analysis: Predicting Biological Effects

    Anticancer Activity

    The presence of a nitro group, a strong electron-withdrawing group, is a common feature in various synthetic compounds with anticancer properties, including some chalcones[3]. This group can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and inducing cytotoxicity in cancer cells.

    • Parent Compound (A) and Regioisomer (B): The nitro group in the meta or para position relative to the propanoic acid side chain is expected to confer cytotoxic potential. The slight difference in the electronic environment due to the methoxy group's position may lead to variations in potency.

    • Regioisomer (C): The placement of the nitro group in the ortho position could introduce steric hindrance, potentially impeding the molecule's ability to bind effectively to its target. This could result in reduced anticancer activity compared to the other two isomers[3].

    A recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that certain substitutions lead to significant cytotoxicity in A549 lung cancer cells[4]. This supports the notion that the propanoic acid scaffold is a viable backbone for developing new anticancer agents.

    Antioxidant and Anti-inflammatory Activity

    The structurally related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which lacks the nitro group, is a well-documented antioxidant and anti-inflammatory agent[5][6][7][8]. The antioxidant properties are often attributed to the hydroxyl and methoxy groups.

    The introduction of a nitro group, being strongly electron-withdrawing, is likely to diminish the electron-donating capacity of the methoxy group and the phenyl ring, thereby potentially reducing the overall antioxidant activity compared to HMPA. However, the anti-inflammatory effects of aryl propionic acids are often mediated through the inhibition of enzymes like cyclooxygenase (COX)[1]. The specific substitution pattern of the nitro and methoxy groups will be critical in determining the inhibitory potential against such inflammatory targets.

    Antimicrobial Activity

    Nitro-substituted chalcones have been evaluated for their antimicrobial properties, with the position of the substituents influencing their efficacy[3]. It is plausible that the compounds discussed herein could exhibit antimicrobial effects. A direct comparison through experimental testing is necessary to determine their spectrum of activity and potency.

    Comparative Data (Predictive Framework)

    The following table summarizes the predicted biological activities based on the SAR analysis. These are hypothetical values intended to guide experimental design.

    CompoundPredicted Anticancer Activity (IC50)Predicted Antioxidant Activity (EC50)Rationale
    Parent Compound (A) +++Nitro group expected to confer cytotoxicity. Methoxy group may provide some antioxidant effect.
    Regioisomer (B) +++Similar to the parent compound, with potential minor differences due to altered electronics.
    Regioisomer (C) ++Steric hindrance from the ortho-nitro group may reduce anticancer activity.

    Experimental Protocols for Head-to-Head Comparison

    To validate the above predictions, a series of well-established in vitro assays should be performed.

    Experimental Workflow

    G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Parent (A) and Regioisomers (B, C) characterization Structural Verification (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) characterization->anti_inflammatory data_analysis Determine IC50/EC50 Values cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis conclusion conclusion sar_analysis->conclusion Lead Compound Identification

    Caption: Workflow for comparative biological evaluation.

    Cell Viability (MTT) Assay for Anticancer Activity

    This protocol is adapted from methods used to evaluate novel compounds against cancer cell lines[4].

    Objective: To determine the cytotoxic effects of the compounds on a selected cancer cell line (e.g., A549 human lung carcinoma).

    Materials:

    • A549 cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Plate reader (570 nm)

    Procedure:

    • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48 hours at 37°C.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

    DPPH Radical Scavenging Assay for Antioxidant Activity

    Objective: To assess the free radical scavenging capacity of the compounds.

    Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Test compounds (dissolved in methanol)

    • Methanol

    • 96-well plates

    • Plate reader (517 nm)

    Procedure:

    • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. A control well should contain methanol instead of the test compound.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH scavenging activity. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

    Potential Signaling Pathways

    Should these compounds exhibit significant biological activity, further investigation into their mechanism of action would be warranted. Based on related molecules, several signaling pathways could be implicated.

    G cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects compound Aryl Propanoic Acid Derivative ros ↑ ROS Production compound->ros cox ↓ COX Enzyme Activity compound->cox caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis pg ↓ Prostaglandin Synthesis cox->pg inflammation ↓ Inflammation pg->inflammation

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. As a nitrated aromatic carboxylic acid, this compound requires careful handling an...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(4-Methoxy-3-nitrophenyl)propanoic acid. As a nitrated aromatic carboxylic acid, this compound requires careful handling and adherence to regulated disposal protocols to ensure laboratory safety and environmental compliance. This guide moves beyond simple checklists to explain the scientific reasoning behind each procedural step, empowering you to manage your chemical waste with confidence and integrity.

    Hazard Assessment and Waste Characterization

    The first and most critical step in any disposal plan is to understand the material's hazards. While specific toxicological data for 3-(4-Methoxy-3-nitrophenyl)propanoic acid is not extensively published, its chemical structure—containing a carboxylic acid group and a nitroaromatic ring—provides a clear basis for a conservative hazard assessment.

    The presence of the nitro group on the phenyl ring is significant. Nitrated organic compounds can have higher toxicity and reactivity compared to their non-nitrated analogues.[1][2] Therefore, we must handle this compound as a regulated hazardous waste. The disposal plan is based on the known hazards of similar molecules and established principles of chemical waste management.

    The non-nitrated analogue, 3-(4-Methoxyphenyl)propionic acid, is a known irritant.[3][4] It is logical and scientifically prudent to assume 3-(4-Methoxy-3-nitrophenyl)propanoic acid presents, at a minimum, the same hazards, with the potential for increased toxicity due to the nitro functional group.

    Table 1: Hazard Profile and Inferences

    PropertyInformation for 3-(4-Methoxyphenyl)propionic acid (Analogue)Inferred Hazard for 3-(4-Methoxy-3-nitrophenyl)propanoic acid
    GHS Pictogram GHS07 (Irritant)[3]Assume at least GHS07 (Irritant). Handle with caution for potential higher toxicity.
    Hazard Statements H315: Causes skin irritation[3][4]H319: Causes serious eye irritation[3][4]H335: May cause respiratory irritation[3][4]Assume at least H315, H319, and H335. The nitro group necessitates vigilance for uncharacterized toxic effects.
    Incompatibilities Strong oxidizing agents[5][6]Strong oxidizing agents, strong bases (due to acid-base reactivity), and reactive metals (e.g., sodium, potassium).[7][8]
    Disposal Mandate Dispose of contents/container to an approved waste disposal plant.[4][5]Must be disposed of as regulated hazardous waste. Do not dispose of down the drain or in regular trash.[1][9]

    Immediate Safety and Personal Protective Equipment (PPE)

    Before handling the waste material for segregation or disposal, it is imperative to wear the correct PPE. This is a non-negotiable step to prevent personal exposure.

    • Chemical-Resistant Gloves: Wear nitrile gloves to prevent skin contact. The aromatic structure and acidic nature of the compound make it a skin irritant.[1]

    • Safety Goggles: Use safety glasses with side shields or, preferably, chemical splash goggles. This is critical to protect against splashes that could cause serious eye irritation.[1][3]

    • Laboratory Coat: A standard lab coat is required to protect clothing and underlying skin from contamination.

    All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols, mitigating the respiratory irritation hazard.[1]

    On-Site Waste Management and Segregation Protocol

    Proper management begins at the point of generation. Following these steps ensures that the waste is stored safely and is ready for compliant disposal.

    Step 1: Designate a Satellite Accumulation Area (SAA)

    An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[9][10][11]

    • Causality: Designating an SAA prevents the unnecessary transport of hazardous materials through the laboratory and ensures the waste is under the direct control of trained personnel.[11]

    • Procedure:

      • Choose a specific, secondary-contained area in your lab (e.g., a designated tray in a cabinet), away from sinks and drains.

      • Ensure the SAA is clearly marked.

      • Keep the total volume of hazardous waste in the SAA below regulatory limits (typically 55 gallons).[9][11]

    Step 2: Select a Compatible Waste Container

    The integrity of the container is fundamental to preventing leaks and spills.

    • Causality: Using a container made of material that is non-reactive with the waste prevents degradation of the container and subsequent release of its contents.[12][13]

    • Procedure:

      • Use a sturdy, leak-proof container with a secure, screw-top cap. The original product container is often an excellent choice.[10]

      • For this acidic compound, glass or high-density polyethylene (HDPE) containers are appropriate. Avoid metal containers for corrosive wastes.[12]

      • Ensure the container is clean and free of any external chemical residue.[7]

    Step 3: Properly Label the Waste Container

    Accurate labeling is a legal requirement and a critical safety communication tool.[11]

    • Causality: A complete label informs handlers of the contents and associated hazards, ensuring it is managed correctly throughout the disposal process.

    • Procedure:

      • Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.[11][12]

      • Clearly write the full chemical name: "3-(4-Methoxy-3-nitrophenyl)propanoic acid ". If it is a solution, list all constituents and their approximate percentages.

      • Indicate the relevant hazards (e.g., "Irritant," "Handle with Caution").

    Step 4: Segregate the Waste

    Improper segregation of chemicals is a primary cause of laboratory incidents.

    • Causality: This compound is an organic acid. Storing it away from incompatible materials like bases prevents violent exothermic neutralization reactions. Keeping it separate from strong oxidizers prevents potentially explosive reactions.[7][8]

    • Procedure:

      • Store the waste container in your SAA, segregated from bases, strong oxidizing agents, and reactive metals.

      • Use physical barriers or separate secondary containment trays to maintain this segregation.[14]

    Step 5: Collect and Document the Waste
    • Causality: Keeping containers closed minimizes the release of vapors and prevents spills.[9][12] Tracking accumulation dates is a regulatory requirement that ensures waste is not stored on-site for excessive periods.[10][11]

    • Procedure:

      • Open the container only when adding waste, and securely recap it immediately afterward.

      • The first time waste is added to the container, write the date on the "Accumulation Start Date" line of the hazardous waste label.[10]

      • Never fill a liquid waste container more than 75-80% full to allow for vapor expansion and to prevent splashing when moved.[7]

    Spill Management Protocol

    In the event of a small spill, a prepared response is essential to mitigate exposure and environmental release.

    • Evacuate and Ventilate: Alert others in the immediate area and ensure the fume hood is operating at maximum capacity.[1]

    • Contain: Use a non-combustible, inert absorbent material like sand, vermiculite, or a commercial spill pillow to cover and contain the spill. Do not use paper towels, as they are combustible.[1]

    • Collect: Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (gloves, wipes, absorbent) must also be placed in the hazardous waste container.[1]

    • Dispose: Label the container with all its contents and manage it as hazardous waste.

    Final Disposal Workflow

    The ultimate goal is the safe and compliant transfer of the waste to a licensed disposal facility. This is coordinated through your institution's EHS office.

    The diagram below illustrates the complete workflow, from the moment the chemical is deemed waste to its final removal from your laboratory.

    DisposalWorkflow cluster_Lab Laboratory Actions cluster_EHS EHS & Disposal Actions gen Waste Generation (Unused reagent or experimental residue) assess Is it Hazardous Waste? (Yes, per Section 1) gen->assess container 1. Select & Label Compatible Container assess->container segregate 2. Segregate from Incompatibles (Bases, Oxidizers) container->segregate collect 3. Collect in SAA (Date container on first use) segregate->collect full Container Full (80%) or Approaching Time Limit? collect->full full->collect No contact 4. Request Pickup from EHS (or licensed contractor) full->contact Yes pickup EHS Collects Waste from Laboratory contact->pickup disposal Transport to Approved Waste Disposal Facility pickup->disposal

    Caption: Workflow for the safe handling and disposal of 3-(4-Methoxy-3-nitrophenyl)propanoic acid.

    Arranging for Final Disposal

    Once your waste container is nearly full or approaching your institution's storage time limit (e.g., 6 or 12 months), you must arrange for its removal.[10][13][14]

    • Action: Contact your institution's EHS office or follow their established procedure to request a hazardous waste pickup.[9] Provide them with all necessary information from the waste label.

    • Trustworthiness: Your EHS department is responsible for engaging licensed hazardous waste disposal contractors who will transport and dispose of the material in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

    By following this comprehensive guide, you ensure that the disposal of 3-(4-Methoxy-3-nitrophenyl)propanoic acid is handled in a manner that is safe, compliant, and scientifically sound, protecting yourself, your colleagues, and the environment.

    References

    • 3 - SAFETY DATA SHEET. (n.d.).
    • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
    • 3-(4-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. (2024, February 4).
    • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
    • 3-(4-METHOXYPHENYL)PROPIONIC ACID | 25173-37-9. (2026, January 13). ChemicalBook.
    • 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9. (n.d.). Sigma-Aldrich.
    • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. (n.d.). Benchchem.
    • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. (n.d.). PubChem - NIH.
    • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
    • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
    • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). EHRS - University of Pennsylvania.
    • Safety Data Sheet. (2025, November 25). Cayman Chemical.
    • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
    • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
    • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
    • Hazardous Materials Management Manual. (n.d.). Ohio University.
    • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environment, Health and Safety.
    • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
    • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
    • sigma-aldrich - Safety Data Sheet. (n.d.).

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    Handling

    Personal protective equipment for handling 3-(4-Methoxy-3-nitrophenyl)propanoic acid

    Standard Operating Procedure & Safety Guide: Handling 3-(4-Methoxy-3-nitrophenyl)propanoic Acid As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure & Safety Guide: Handling 3-(4-Methoxy-3-nitrophenyl)propanoic Acid

    As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires rigorous, uncompromising safety protocols. 3-(4-Methoxy-3-nitrophenyl)propanoic acid is a highly functionalized intermediate critical to drug development and biochemical synthesis. However, its specific molecular topology demands precise handling to protect both the researcher and the integrity of the experiment.

    This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every operational choice is grounded in chemical causality.

    Chemical Profile & Mechanistic Risk Assessment

    To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their inherent risks:

    • Carboxylic Acid Moiety: Imparts mild acidity. Upon contact with the moisture in mucosal membranes or skin, it can cause localized pH drops, leading to tissue irritation and potential damage (categorized as Skin Irrit. 2 and Eye Irrit. 2A)[1].

    • Nitroaromatic Ring: Nitroaromatic compounds are highly lipophilic, allowing them to be readily absorbed through the skin. Systemic absorption can lead to toxicity, including methemoglobinemia, and they are known skin sensitizers[2]. Furthermore, nitroaromatics can be reactive under reducing conditions or when subjected to high heat, requiring careful storage[3].

    • Methoxy Group: As an electron-donating group, it increases the electron density of the aromatic ring. While this is synthetically useful, it can alter the compound's electrostatic properties, making the dry powder prone to static cling and aerosolization.

    Personal Protective Equipment (PPE) Matrix

    A hazard assessment in compliance with OSHA's PPE Standard (29 CFR § 1910.132) dictates a multi-layered defense strategy[4]. Note: Latex gloves offer poor protection against organic compounds, act as a sensitizer, and are strictly prohibited for this workflow[4].

    Protection ZoneRequired EquipmentMechanistic Justification (Causality)
    Ocular/Facial Indirect-vent chemical safety goggles (ANSI Z87.1).Prevents airborne crystalline dust from bypassing the shield and contacting ocular mucosa, avoiding severe eye irritation[1].
    Dermal/Body Flame-resistant (FR) lab coat, fully buttoned; polyethylene apron.Mitigates exposure to reactive nitroaromatics, which can cause dermal burns and rapid systemic absorption[2].
    Manual (Gloves) Double-gloving: Inner Nitrile (≥5 mil), Outer Neoprene.Nitrile provides a baseline physical barrier; Neoprene offers enhanced resistance to organic solvents (e.g., DMSO/DMF) used for solubilization[4].
    Respiratory N95/P100 particulate respirator (if outside hood).Protects against the inhalation of fine powders, which act as specific target organ toxicants (STOT SE 3: Respiratory tract irritation)[1].

    Operational Plan: Step-by-Step Handling Protocol

    Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

    Step 1: Environmental Verification

    • Action: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm).

    • Causality: Operations involving solid toxic substances that may generate aerosols must be conducted in a hood to prevent inhalation of the active pharmaceutical ingredient (API)[4].

    • Validation Check: Ensure the hood's continuous flow monitor displays a green/safe status before opening the chemical container.

    Step 2: Static Mitigation & Weighing

    • Action: Wipe down the analytical balance and surrounding area with an anti-static cloth. Use a grounded, anti-static micro-spatula to transfer the compound into a tared, sealable vial.

    • Causality: Nitroaromatic powders can carry static charges, leading to aerosolization and uncontrolled dispersion when transferring[3].

    • Validation Check: Observe the powder behavior; if it clings excessively to the spatula or the sides of the vial, static is present. Stop, discharge the static using an ionizing bar, and resume.

    Step 3: Solubilization

    • Action: If preparing stock solutions (e.g., in DMSO or basic aqueous buffers), add the solvent slowly down the inner wall of the vial. Cap immediately and vortex.

    • Causality: Adding solvent forcefully directly onto the powder displaces air rapidly, ejecting dry, toxic powder into the breathing zone before it can dissolve.

    • Validation Check: Inspect the sealed vial for complete dissolution (a clear, pale-yellow solution) before removing it from the fume hood.

    Step 4: Workspace Decontamination

    • Action: Wipe all surfaces with a damp paper towel using a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by a 70% ethanol wipe.

    Spill Response and Disposal Plan

    Assume any mixture is more toxic than its most toxic component[4]. In the event of an accidental release, execute the following protocol:

    • Isolation: Evacuate the immediate vicinity and alert laboratory personnel.

    • Containment (Wet Method): Do NOT dry sweep, as this generates hazardous, inhalable aerosols[3]. Gently mist the spill with water or cover it with a wet absorbent pad to suppress dust generation[3].

    • Collection: Use non-sparking tools (e.g., a polypropylene squeegee and pan) to collect the wetted material[5].

    • Disposal: Place the collected waste in a chemically compatible, sealable container (e.g., high-density polyethylene). Label clearly as "Hazardous Waste: Nitroaromatic Carboxylic Acid." Do not dispose of via sanitary sewer or evaporation[5].

    Workflow Visualization

    G Start Pre-Task Risk Assessment State Physical State? Start->State Powder Powder: Use Fume Hood & Anti-static Tools State->Powder Solid Solution Solution: Verify Solvent Compatibility State->Solution Liquid Execute Execute Handling Protocol Powder->Execute Solution->Execute Spill Spill Occurred? Execute->Spill Emergency Emergency Response: Wet, Absorb, Contain Spill->Emergency Yes Disposal Hazardous Waste Disposal Spill->Disposal No Emergency->Disposal

    Workflow for the safe handling and emergency spill response of nitroaromatic carboxylic acids.

    References

    • [4] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (nih.gov). 4

    • [2] Phenol, 3-nitro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (industrialchemicals.gov.au). 2

    • [1] 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. National Institutes of Health (nih.gov). 1

    • [3] SAFETY DATA SHEETS (Nitroaromatic Compounds). Cato Research Chemicals (cato-chem.com). 3

    • [5] Prudent Practices in Laboratory Safety - College of Veterinary Medicine. Kansas State University (k-state.edu). 5

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